2,4-Dihydroxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFWFBFQKWVMY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99699-42-0, 614-86-8 | |
| Record name | 2,4-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid for Researchers and Drug Development Professionals
Abstract
2,4-Dihydroxycinnamic acid (DHCA), also known as umbellic acid, is a hydroxycinnamic acid that has garnered significant interest within the scientific community. This guide provides a comprehensive technical overview of DHCA, including its chemical and physical properties, synthesis, and analytical methodologies. It further delves into its biological activities, particularly its antioxidant and anti-inflammatory mechanisms, and discusses its potential applications in research and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of this versatile compound.
Core Chemical and Physical Properties
This compound is a phenolic compound belonging to the class of cinnamic acids. Its structure, featuring two hydroxyl groups on the phenyl ring, is key to its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| CAS Number | 614-86-8 | [1] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Yellowish crystalline solid | |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | |
| Synonyms | Umbellic acid, (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid |
Synthesis and Purification
General Synthetic Approach via Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of DHCA, 2,4-dihydroxybenzaldehyde would be reacted with malonic acid.
Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2,4-dihydroxybenzaldehyde and a molar excess of malonic acid in a suitable solvent such as pyridine, which also acts as the catalyst.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Methodologies
Accurate quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a common and reliable method for the analysis of hydroxycinnamic acids.
HPLC-DAD Analysis
A reversed-phase HPLC method using a C18 column is typically employed for the separation of phenolic compounds.
Experimental Protocol (General):
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, and dilution. For instance, plant material can be extracted with a methanol/water mixture, followed by filtration through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used with two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: DAD detection at the wavelength of maximum absorbance for DHCA (around 310-330 nm).
-
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of DHCA in the sample can then be determined from this curve.
Caption: Workflow for the HPLC-DAD analysis of this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most studied.
Antioxidant Activity
The antioxidant activity of hydroxycinnamic acids is primarily attributed to their ability to scavenge free radicals. This is facilitated by the hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. The main mechanisms of antioxidant action for phenolic compounds include:
-
Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.
-
Electron Transfer-Proton Transfer (ET-PT): An initial electron transfer from the phenol to the radical, followed by a proton transfer.
-
Proton-Coupled Electron Transfer (PCET): A concerted transfer of a proton and an electron.
-
Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation of the phenol, followed by electron transfer from the resulting phenoxide anion.[3]
The dominant mechanism can depend on the specific radical, the solvent, and the pH of the system.
Modulation of Signaling Pathways
Recent studies have indicated that derivatives of this compound can modulate key inflammatory signaling pathways. In a model of ulcerative colitis, a derivative of DHCA was shown to potentially modulate the NF-κB and p38 MAPK signaling pathways.[1]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory genes.
-
p38 MAPK (Mitogen-Activated Protein Kinase): A class of protein kinases that are responsive to stress stimuli, such as cytokines, and are involved in inflammation and apoptosis.
Caption: Proposed mechanism of action for a this compound derivative in modulating inflammatory signaling pathways.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has not been extensively studied. However, based on the data available for the broader class of hydroxycinnamic acids, a general profile can be inferred. Hydroxycinnamic acids are generally absorbed relatively quickly after oral administration.[4] They can undergo significant metabolism, including conjugation with glucuronic acid and sulfate, as well as methylation of the hydroxyl groups.[4][5] The bioavailability of hydroxycinnamic acids can be influenced by their chemical structure and the food matrix in which they are consumed.
Applications in Research and Drug Development
The biological activities of this compound make it a compound of interest for various research and drug development applications.
-
Antioxidant Research: DHCA can be used as a reference compound in studies investigating the antioxidant potential of natural products.
-
Anti-inflammatory Drug Discovery: Its ability to modulate key inflammatory pathways suggests its potential as a lead compound for the development of new anti-inflammatory agents.
-
Precursor for Synthesis: DHCA is a precursor in the biosynthesis of umbelliferone, a natural coumarin with various pharmacological properties.[3] This makes it a valuable starting material for the synthesis of other bioactive compounds.
Safety and Handling
According to available safety data, this compound may cause skin and eye irritation. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a promising natural compound with well-documented antioxidant properties and emerging evidence of its ability to modulate inflammatory signaling pathways. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analysis, and biological activities, highlighting its potential for researchers and professionals in drug development. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in various disease models.
References
- 1. Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 4. mdpi.com [mdpi.com]
- 5. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid: Properties, Analysis, and Applications
Introduction
2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a phenolic compound belonging to the hydroxycinnamic acid family.[1] It is a key intermediate in the biosynthesis of umbelliferone, a natural product with a range of biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed methodologies for its analysis and a discussion of its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and natural product chemistry.
Physicochemical Properties
This compound is a yellowish crystalline solid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [3][4] |
| Molecular Weight | 180.16 g/mol | [3][4] |
| CAS Number | 614-86-8 | [4][5] |
| Appearance | Yellowish crystalline solid | [2] |
| Melting Point | 202 °C (decomposes) | [5] |
| Solubility | Soluble in organic solvents such as ethanol and methanol; limited solubility in water.[2] Quantitative data for a related compound, caffeic acid (3,4-dihydroxycinnamic acid), shows high solubility in DMSO and warm ethanol.[6] | [2][6] |
| pKa (Predicted) | 4.70 ± 0.13 | [7] |
Chemical Structure and Identifiers:
The structure of this compound features a phenyl ring substituted with two hydroxyl groups at positions 2 and 4, and a propenoic acid side chain. This structure gives rise to its characteristic chemical properties and biological activities.
-
IUPAC Name: (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid[3]
-
InChI: 1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+[3]
-
InChIKey: HGEFWFBFQKWVMY-DUXPYHPUSA-N[3]
-
SMILES: C1=CC(=C(C=C1O)O)/C=C/C(=O)O[3]
-
Synonyms: Umbellic acid, 3-(2,4-Dihydroxyphenyl)acrylic acid[3]
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the carboxylic acid C=O stretch, the C=C double bond of the alkene, and the aromatic C-H and C=C bonds.
UV-Visible (UV-Vis) Spectroscopy
As a phenolic compound with a conjugated system, this compound is expected to show strong absorbance in the UV region. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent and the pH of the solution.
Chemical Properties and Reactivity
Acid-Base Properties
This compound possesses three acidic protons: one from the carboxylic acid group and two from the phenolic hydroxyl groups. The carboxylic acid is the most acidic, followed by the phenolic protons. The predicted pKa of 4.70 is likely associated with the carboxylic acid.[7] The ionization state of the molecule will, therefore, be highly dependent on the pH of the medium, which in turn affects its solubility and biological activity.
Antioxidant Activity and Mechanism
Hydroxycinnamic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] The presence of two hydroxyl groups on the aromatic ring of this compound enhances its radical scavenging capacity. Theoretical studies on the related caffeic acid suggest that the HAT mechanism is plausible for scavenging hydroperoxyl radicals.[11]
Stability
The stability of hydroxycinnamic acids can be influenced by factors such as temperature, pH, and exposure to light. Studies on related compounds have shown that they can undergo degradation and isomerization under certain conditions.[12][13] For instance, thermal treatment can affect the stability of these compounds.[13][14]
Experimental Protocols
Synthesis
A general and efficient method for the synthesis of hydroxycinnamic acids is the Knoevenagel condensation reaction between a substituted benzaldehyde and malonic acid.[15][16] For the synthesis of this compound, 2,4-dihydroxybenzaldehyde would be reacted with malonic acid in the presence of a base like pyridine and a catalyst such as aniline.[16]
Caption: General workflow for the synthesis of this compound.
Purification: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of organic acids include ethanol, water, or mixtures thereof, such as ethanol/water.[17][18][19] A general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. A validated HPLC-DAD (Diode Array Detection) method for the analysis of related hydroxycinnamic acids has been reported and can be adapted.[20][21][22][23][24]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[20][21]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1-0.5% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[20][21]
-
Flow Rate: 1.0 mL/min[21]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 310-330 nm for hydroxycinnamic acids).[21][22]
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.[21]
Caption: A typical workflow for the quantitative analysis of this compound by HPLC.
Biological Activities and Potential Applications
This compound has garnered interest in the scientific community due to its diverse biological activities, which make it a promising candidate for further investigation in drug development.
Enzyme Inhibition
-
Polyphenol Oxidase (PPO) Inhibition: this compound has been identified as a potent inhibitor of PPO, an enzyme responsible for enzymatic browning in fruits and vegetables.[25][26][27][28][29] It exhibits a mixed-type inhibition mechanism.[25] This property could be exploited in the food industry as a natural anti-browning agent.
-
Myeloperoxidase (MPO) Inhibition: MPO is an enzyme involved in the inflammatory response and the production of reactive oxygen species. This compound and its derivatives have been shown to inhibit MPO activity, suggesting potential anti-inflammatory applications.[30][31][32][33] In a rat model of ulcerative colitis, a derivative of 2,4-dihydroxy-α-aminocinnamic acid demonstrated a protective effect, which was attributed to its MPO inhibitory and antioxidant activities.[30]
Antioxidant and Anti-inflammatory Properties
As a phenolic compound, this compound possesses significant antioxidant properties, which are closely linked to its anti-inflammatory effects. By scavenging free radicals, it can help to mitigate oxidative stress, a key factor in the pathogenesis of many inflammatory diseases.
Conclusion
This compound is a versatile molecule with a range of interesting physical, chemical, and biological properties. Its role as an enzyme inhibitor and antioxidant makes it a valuable subject for further research in the fields of food science, medicinal chemistry, and pharmacology. This technical guide provides a solid foundation of its characteristics and analytical methodologies to aid researchers in their exploration of this promising compound.
References
- 1. Umbellic acid - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 614-86-8 [chemicalbook.com]
- 6. 3,4-Dihydroxycinnamic acid, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane. | Semantic Scholar [semanticscholar.org]
- 15. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. d-nb.info [d-nb.info]
- 21. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phcogj.com [phcogj.com]
- 23. benchchem.com [benchchem.com]
- 24. public.pensoft.net [public.pensoft.net]
- 25. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2,4-Dihydroxycinnamic acid in different solvents
An In-Depth Technical Guide to the Solubility of 2,4-Dihydroxycinnamic Acid
Foreword for the Researcher
This document provides a comprehensive technical guide on the solubility of this compound (also known as Umbellic Acid, CAS 614-86-8). As researchers, scientists, and drug development professionals, we understand that a thorough grasp of a compound's solubility is a critical first step in experimental design, formulation, and ensuring data reproducibility. This guide moves beyond a simple data sheet to explain the physicochemical principles governing the solubility of this molecule and provides actionable, detailed protocols to empower you to determine its solubility in your own laboratory systems. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, we will leverage data from its well-studied isomer, Caffeic Acid (3,4-Dihydroxycinnamic acid), to provide reasonable estimations and context. The primary focus will be on the theoretical underpinnings and the practical execution of solubility determination.
Physicochemical Properties Governing Solubility
The solubility of a molecule is not an arbitrary value; it is a direct consequence of its chemical structure and the intermolecular forces it can form with a given solvent. For this compound, the key features are its aromatic ring, a carboxylic acid group, and two phenolic hydroxyl groups.
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Description | Source |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [3] |
| Melting Point | ~202 °C (with decomposition) | [1] |
| Computed XLogP3 | 1.2 | [4] |
| pKa (Predicted) | Carboxylic Acid (pKa₁): ~4.5Phenolic OH (pKa₂): ~8-9Phenolic OH (pKa₃): >10 | Inferred from similar structures |
The Role of Functional Groups and Polarity
This compound is an amphiphilic molecule, possessing both polar and non-polar characteristics:
-
Polar Groups: The carboxylic acid (-COOH) and two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups are the primary drivers of its solubility in polar solvents like water, ethanol, and methanol.
-
Non-Polar Group: The benzene ring is non-polar and contributes to its solubility in organic solvents with some non-polar character.
The interplay between these groups dictates the molecule's affinity for different types of solvents, a principle often summarized as "like dissolves like."
pH-Dependent Solubility: The Critical Impact of pKa
The ionizability of the carboxylic acid and phenolic hydroxyl groups is arguably the most important factor influencing the aqueous solubility of this compound. The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation .
-
At low pH (e.g., pH < 2): The pH is well below the pKa of all functional groups. The molecule will be in its neutral, protonated form. In this state, its aqueous solubility is at its lowest, referred to as its intrinsic solubility.
-
At mid-range pH (e.g., pH 4-7): The pH is above the pKa of the carboxylic acid (~4.5). This group will deprotonate to form a highly polar carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's affinity for water, leading to a significant rise in solubility.
-
At high pH (e.g., pH > 9): The pH surpasses the pKa of the first phenolic hydroxyl group. This group will also deprotonate to form a phenolate anion (-O⁻), further increasing the charge and polarity of the molecule, and thus further increasing its aqueous solubility.
This relationship is visualized in the diagram below.
Caption: Relationship between physicochemical properties and solubility.
Solubility Profile: A Comparative and Predictive Overview
Due to the limited direct experimental data for this compound, we present a profile based on chemical principles and comparative data from its 3,4-isomer, Caffeic Acid. Note: These values should be considered estimations and serve as a starting point for your own experimental verification.
Table 2: Predicted and Comparative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility of 2,4-DHCA | Comparative Data for Caffeic Acid (3,4-DHCA) | Rationale & Commentary |
| Aqueous | Water (pH < 3) | Low (< 0.5 mg/mL) | Sparingly soluble in cold water[5] | At low pH, the molecule is neutral, limiting its interaction with polar water molecules. Intrinsic solubility is expected to be low. |
| PBS (pH 7.4) | Moderate (0.5 - 1.0 mg/mL) | ~0.5 - 0.65 mg/mL[6][7] | The carboxylate group is ionized, significantly enhancing solubility over the neutral form. | |
| Water (pH > 9) | High (> 2 mg/mL) | Freely soluble in hot water/alkaline solutions[5] | Both the carboxylate and at least one phenolate group are ionized, making the molecule highly polar and water-soluble. | |
| Polar Protic | Ethanol | Soluble (likely > 20 mg/mL) | ~25 mg/mL (warm)[6][7] | Ethanol can engage in hydrogen bonding with the -OH and -COOH groups and its ethyl chain can interact with the benzene ring. |
| Methanol | Soluble (likely > 20 mg/mL) | Soluble | Methanol is more polar than ethanol and is an excellent solvent for this class of compounds. | |
| Polar Aprotic | DMSO | Soluble (likely 5-10 mg/mL) | ~5 mg/mL[7] | DMSO is a powerful, polar aprotic solvent and an excellent choice for preparing high-concentration stock solutions. |
| DMF | Soluble (likely ~5-10 mg/mL) | ~7 mg/mL[6] | Similar to DMSO, DMF is effective at solvating polar functional groups. | |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Insoluble | The high polarity of the hydroxyl and carboxylic acid groups prevents dissolution in non-polar solvents. |
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining equilibrium solubility is the Shake-Flask Method . This protocol is designed to be a self-validating system to ensure you generate reliable and reproducible data.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial with a PTFE-lined screw cap). "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A good starting point is 5-10 mg per mL of solvent.
-
Add a precise volume of the chosen solvent (e.g., 2.0 mL of phosphate-buffered saline, pH 7.4).
-
Prepare at least three replicates for each solvent condition.
-
-
Equilibration:
-
Tightly seal the vials.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period. Causality: A minimum of 24 hours is recommended to ensure equilibrium is reached for poorly soluble compounds.[8] For robust validation, you can test multiple time points (e.g., 24h, 48h, 72h) to confirm the concentration has plateaued.[8]
-
-
Sample Separation:
-
After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PVDF or PTFE) and filter the solution into a clean vial. Trustworthiness: This step is critical to remove all undissolved microcrystals. Failure to do so will result in an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for analysis.
-
Determine the concentration of this compound using a validated analytical method, such as HPLC-UV (detailed in Section 4).
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for the Shake-Flask Solubility Method.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and reliable method for quantifying this compound in solution.
Principle
The method separates the analyte from any potential impurities or degradants on a C18 column. The amount of UV light absorbed by the compound as it passes through the detector is proportional to its concentration. A standard curve is used to correlate UV absorbance with concentration.
Protocol for Quantification
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble (e.g., methanol or DMSO).
-
Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). The solvent for dilution should be the mobile phase used for the HPLC analysis.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Cinnamic acids absorb strongly in the UV range. A wavelength of ~320-330 nm is appropriate.
-
Column Temperature: 30 °C.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a standard curve by plotting the peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.995 for trustworthiness.
-
Inject the diluted, filtered samples from the solubility experiment.
-
Determine the concentration in the diluted sample using the standard curve equation (y = mx + c).
-
Calculate the original solubility in the undiluted sample by multiplying by the dilution factor.
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]
-
Conclusion
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent system, most notably the pH of aqueous solutions. While quantitative data in the literature is scarce, a predictive understanding can be achieved by analyzing its functional groups and comparing it to its well-characterized isomer, Caffeic Acid. For researchers requiring precise values for formulation or bioassays, the Shake-Flask method coupled with HPLC-UV analysis provides a robust and reliable path to generating high-quality, in-house data. This guide provides the foundational knowledge and detailed protocols necessary to confidently approach the challenge of characterizing the solubility of this important molecule.
References
- 1. This compound 97 614-86-8 [sigmaaldrich.com]
- 2. Umbellic acid - Wikipedia [en.wikipedia.org]
- 3. synchem.de [synchem.de]
- 4. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxycinnamic acid, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Umbellic Acid
Introduction: Unveiling Umbellic Acid
Umbellic acid, systematically known as (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid that serves as a pivotal intermediate in the biosynthesis of a wide array of secondary metabolites in plants.[1] As an isomer of the well-studied caffeic acid, umbellic acid and its derivatives are gaining increasing attention within the scientific community for their potential applications in drug development and materials science.[2] This guide provides a comprehensive overview of the natural distribution of umbellic acid and delves into the intricacies of its biosynthetic pathway, offering researchers and drug development professionals a foundational understanding of this valuable phytochemical.
Part 1: Natural Distribution of Umbellic Acid
Umbellic acid is found across various plant families, though its presence is most notably associated with the Apiaceae (or Umbelliferae) family.[3][4] This family is renowned for its aromatic and often medicinal plants.[3][4][5][6][7]
Key Plant Families and Species
The distribution of umbellic acid is not ubiquitous; it is concentrated in specific species where it plays a role in the synthesis of other compounds, such as umbelliferone.[1] Notable plant sources include:
-
Apiaceae Family: This is the most significant family associated with umbellic acid and its derivatives. Species such as Ferula assa-foetida, the source of asafoetida resin, are known to contain precursors and derivatives like ferulic acid and umbelliferone.[8][9][10] The biosynthetic machinery for producing umbellic acid is active in these plants.[1]
-
Other Documented Sources: Scientific databases have identified umbellic acid in a variety of other plants, highlighting its broader, albeit less concentrated, distribution.[11][12]
The following table summarizes the documented plant sources of umbellic acid:
| Family | Genus | Species | Common Name | Reference(s) |
| Fabaceae | Albizia | lebbeck | Lebbeck tree | [11] |
| Cucurbitaceae | Coccinia | grandis | Ivy gourd | [11] |
| Juglandaceae | Juglans | regia | Common walnut | [11] |
| Brassicaceae | Nasturtium | officinale | Watercress | [11] |
| Fabaceae | Dipteryx | odorata | Tonka bean | [12] |
Part 2: The Biosynthesis of Umbellic Acid
The formation of umbellic acid is a key segment of the broader phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of thousands of compounds, including lignins, flavonoids, and coumarins.[1][13] The pathway originates from the shikimate pathway, which produces the essential aromatic amino acid L-phenylalanine.[1]
The Phenylpropanoid Pathway to Umbellic Acid
The biosynthesis of umbellic acid from L-phenylalanine involves a sequence of three critical enzymatic reactions:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine ammonia-lyase (PAL) . This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This step is a crucial entry point and a major regulatory checkpoint for the entire phenylpropanoid pathway.
-
Aromatic Hydroxylation (C4): The resulting cinnamic acid is then hydroxylated at the 4-position of the phenyl ring by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. This reaction yields p-coumaric acid (4-hydroxycinnamic acid).
-
Aromatic Hydroxylation (C2): In the final step leading to umbellic acid, p-coumaric acid undergoes a second hydroxylation, this time at the 2-position. This reaction is catalyzed by Cinnamate/coumarate 2-hydroxylase (C2H) , yielding 2,4-dihydroxycinnamic acid, which is umbellic acid.[1]
From umbellic acid, the pathway can proceed to form umbelliferone through an intramolecular cyclization (lactone formation).[1]
Visualizing the Biosynthetic Pathway
The following diagram, generated using DOT language, illustrates the biosynthetic route from L-phenylalanine to umbellic acid and its subsequent conversion to umbelliferone.
Caption: Biosynthetic pathway of umbellic acid from L-phenylalanine.
Part 3: Experimental Protocols and Methodologies
For researchers aiming to isolate and study umbellic acid, a robust extraction and purification protocol is essential. The following provides a generalized, self-validating workflow applicable to plant tissues known to contain hydroxycinnamic acids.
Generalized Workflow for Extraction and Isolation
This protocol is designed to maximize the yield of phenolic acids while minimizing degradation. Each stage includes control points for validation.
Caption: Workflow for umbellic acid extraction and purification.
Detailed Step-by-Step Methodology
1. Sample Preparation:
-
Objective: To increase the surface area of the plant material for efficient solvent penetration.
-
Protocol:
-
Collect fresh plant material (e.g., leaves, roots).
-
Air-dry or freeze-dry the material to a constant weight to prevent enzymatic degradation.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Validation: Homogeneity of the powder.
2. Solvent Extraction:
-
Objective: To extract phenolic compounds from the plant matrix.
-
Protocol:
-
Macerate the powdered plant material in an appropriate solvent (e.g., 80% methanol or ethanol) at a ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with constant agitation for 24-48 hours. Alternatively, use sonication or Soxhlet extraction for improved efficiency.
-
Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
-
Validation: A preliminary Thin Layer Chromatography (TLC) or HPLC analysis of the crude extract to confirm the presence of phenolic compounds.
3. Filtration and Concentration:
-
Objective: To remove solid plant debris and reduce the volume of the extract.
-
Protocol:
-
Combine the extracts and filter through Whatman No. 1 filter paper or a similar grade.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid thermal degradation.
-
-
Validation: The resulting aqueous suspension should be free of particulate matter.
4. Liquid-Liquid Partitioning:
-
Objective: To separate compounds based on their polarity, enriching the phenolic fraction.
-
Protocol:
-
Resuspend the concentrated aqueous extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds like lipids and chlorophylls), followed by ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with phenolic acids like umbellic acid.
-
-
Validation: TLC analysis of each fraction against a standard (if available) to ensure the target compound is in the desired fraction.
5. Chromatographic Purification:
-
Objective: To isolate pure umbellic acid from the enriched fraction.
-
Protocol:
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the residue to column chromatography on silica gel, eluting with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate).
-
For higher purity, fractions containing umbellic acid can be further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC).
-
-
Validation: Analytical HPLC of the collected fractions to assess purity. Fractions with >95% purity are pooled.
6. Structural Characterization:
-
Objective: To confirm the identity and structure of the isolated compound.
-
Protocol:
-
The purified compound is subjected to spectroscopic analysis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure.
-
-
Validation: Comparison of the obtained spectroscopic data with published data for umbellic acid.[12]
Conclusion
Umbellic acid represents a significant molecule within the vast landscape of plant secondary metabolism. A thorough understanding of its natural sources and biosynthetic pathway is crucial for its potential exploitation in various fields, including pharmacology and synthetic biology. The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify umbellic acid, paving the way for future investigations into its biological activities and applications.
References
- 1. Umbellic acid - Wikipedia [en.wikipedia.org]
- 2. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Apiaceae - Wikipedia [en.wikipedia.org]
- 4. first-nature.com [first-nature.com]
- 5. Family Apiaceae (Umbelliferae): Characteristics, Uses and Species of Interest [en.jardineriaon.com]
- 6. List of plants in the family Apiaceae | Herbs, Spices, Vegetables | Britannica [britannica.com]
- 7. Apiaceae | Biology 343 – Plants and People [blogs.ubc.ca]
- 8. Asafoetida - Wikipedia [en.wikipedia.org]
- 9. Ferula asafoetida: Traditional uses and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activities and medicinal properties of Asafoetida: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neist.res.in [neist.res.in]
- 12. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Dihydroxycinnamic Acid Isomers: A Guide to Structure, Properties, and Application
An In-depth Technical Guide for Researchers
Abstract
The dihydroxycinnamic acids represent a critical class of phenolic compounds, with isomers such as 2,4-dihydroxycinnamic acid (Umbellic Acid) and 3,4-dihydroxycinnamic acid (Caffeic Acid) serving as pivotal intermediates in plant biosynthesis and as potent bioactive molecules for therapeutic development. Their structural subtleties, dictated by the hydroxylation pattern on the phenyl ring and the stereochemistry of the acrylic acid side chain, give rise to a spectrum of distinct physicochemical properties and biological activities. This technical guide provides an in-depth exploration of these isomers, moving from their fundamental chemical properties and biosynthetic origins to a comparative analysis of their biological functions. We will dissect the structure-activity relationships that govern their antioxidant, enzyme-inhibiting, and antimicrobial effects. Furthermore, this guide details robust analytical methodologies for isomer separation and identification, and outlines key synthetic considerations, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Isomeric Landscape of Dihydroxycinnamic Acid
Hydroxycinnamic acids (HCAs) are secondary metabolites synthesized by plants through the shikimate pathway and are central to a vast array of physiological processes.[1][2] Among these, the C9H8O4 isomers of dihydroxycinnamic acid are of paramount scientific interest. While sharing the same molecular formula and weight (180.16 g/mol ), the specific placement of two hydroxyl groups on the aromatic ring dramatically alters their chemical reactivity and biological function.
The primary isomers include:
-
This compound (Umbellic Acid): A key precursor in the biosynthesis of umbelliferone, a natural coumarin.[2][3]
-
3,4-Dihydroxycinnamic Acid (Caffeic Acid): The most abundant and widely studied isomer, renowned for its potent antioxidant properties and presence in foods like coffee, fruits, and vegetables.[1][4][5]
-
2,3-Dihydroxycinnamic Acid: A less common isomer, also found as a metabolite in human urine.[4][6]
-
2,5-Dihydroxycinnamic Acid: Another isomer with distinct properties.[4]
Furthermore, each of these constitutional isomers can exist as cis (Z) or trans (E) geometric isomers due to the double bond in the propenoic acid side chain. The trans isomer is typically the more thermodynamically stable and naturally abundant form, though UV light can induce isomerization to the cis form.[7][8] Understanding the unique characteristics of each isomer is fundamental to harnessing their potential in pharmaceutical and nutraceutical applications.
Structural and Physicochemical Properties: A Comparative Overview
The foundation of the diverse functionality of dihydroxycinnamic acid isomers lies in their distinct molecular architecture. The relative positions of the hydroxyl groups influence electron distribution, hydrogen-bonding capabilities, and overall molecular geometry.
Caption: Isomeric diversity based on the core cinnamic acid scaffold.
A summary of their key physicochemical properties is presented below, highlighting the subtle yet significant differences that impact experimental design.
| Property | This compound (Umbellic Acid) | 3,4-Dihydroxycinnamic Acid (Caffeic Acid) |
| IUPAC Name | (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
| CAS Number | 614-86-8 (non-specific)[3][9] | 331-39-5 (non-specific)[4] |
| Appearance | Yellowish crystalline solid[9] | Yellow solid[4] |
| Melting Point | ~202 °C (decomposes)[10][11] | ~223-225 °C (decomposes) |
| Solubility | Limited in water; soluble in ethanol, methanol[9] | Slightly soluble in water; soluble in hot water and ethanol |
Biosynthesis: The Phenylpropanoid Pathway
The production of hydroxycinnamic acids in plants is a well-elucidated process originating from the aromatic amino acid L-phenylalanine. This metabolic route, the phenylpropanoid pathway, is fundamental for the synthesis of lignin, flavonoids, and coumarins.
The synthesis of this compound (umbellic acid) proceeds via the following key enzymatic steps:
-
Phenylalanine ammonia-lyase (PAL): L-phenylalanine is deaminated to form trans-cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Cinnamic acid is hydroxylated to yield 4-coumaric acid (p-coumaric acid).
-
Cinnamate/coumarate 2-hydroxylase (C2H): 4-coumaric acid undergoes a second hydroxylation at the C2 position to produce this compound.[2][3]
This final product, umbellic acid, serves as a direct precursor to umbelliferone through a trans-cis isomerization followed by spontaneous lactonization.[2][12]
Caption: Biosynthesis of Umbellic Acid via the Phenylpropanoid Pathway.
Comparative Biological Activities and Structure-Activity Relationships
The therapeutic potential of dihydroxycinnamic acid isomers is dictated by their molecular structure, primarily the number and position of hydroxyl groups on the phenyl ring and the presence of the unsaturated propenoic acid side chain.
Antioxidant Properties
HCAs are potent antioxidants, capable of neutralizing free radicals through hydrogen atom donation, a property crucial for mitigating oxidative stress-related diseases.[13] The structure-activity relationship (SAR) for antioxidant capacity is well-defined:
-
The Catechol Moiety: The presence of an ortho-dihydroxy group (a catechol structure), as seen in 3,4-dihydroxycinnamic acid (caffeic acid), is of paramount importance for high antioxidant activity.[14] This configuration allows for the formation of a stable phenoxyl radical through intramolecular hydrogen bonding, making it a superior radical scavenger compared to other isomers. Numerous in vitro assays, including DPPH and ABTS radical scavenging, have confirmed the potent antioxidant capacity of caffeic acid.[13][15][16]
-
The Propenoic Acid Side Chain: The conjugated double bond in the side chain is vital as it participates in the stabilization of the phenoxyl radical through resonance.[13][14] Dihydrocaffeic acid, which lacks this double bond, still possesses antioxidant activity due to the catechol group but is generally less potent than caffeic acid.[17]
Enzyme Inhibition
Dihydroxycinnamic acid isomers are known to inhibit various enzymes. This compound has been shown to inhibit polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, by occupying its active center.[18] Other studies have identified α-hydroxycinnamic acids as inhibitors of pyruvate carboxylase (PC), a potential target in metabolic diseases.[19] The inhibitory mechanism often involves the molecule binding to the enzyme's active site, preventing the substrate from entering.
Antimicrobial and Anti-inflammatory Activities
Various HCAs, including caffeic acid, exhibit significant antimicrobial activity against a range of bacteria and fungi.[13] Their anti-inflammatory effects are also well-documented, often linked to their ability to inhibit enzymes involved in inflammatory pathways and reduce the production of pro-inflammatory mediators.[4][13]
Analytical Methodologies: Separation and Identification of Isomers
The causal relationship between isomeric structure and biological function necessitates robust analytical methods for their separation and unambiguous identification. Given their structural similarity, chromatographic techniques coupled with spectroscopy are the methods of choice.
Experimental Rationale: The primary challenge is to resolve compounds with identical mass but different hydroxylation patterns (constitutional isomers) and stereochemistry (geometric isomers). Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique, as it separates molecules based on differences in polarity.
Protocol: Isomer Separation by RP-HPLC
This protocol provides a validated starting point for the separation of dihydroxycinnamic acid isomers.
-
System Preparation:
-
Chromatograph: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Maintain column temperature at 25-30 °C for reproducibility.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH ensures the carboxylic acid group remains protonated, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degassing: Thoroughly degas both mobile phases using sonication or vacuum filtration to prevent bubble formation.
-
-
Gradient Elution:
-
Rationale: A gradient elution is superior to an isocratic method for separating a mixture of isomers with varying polarities within a reasonable timeframe.
-
Example Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: Hold at 40% B
-
30-35 min: Return to 5% B
-
35-45 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation and Detection:
-
Standard Preparation: Prepare individual isomer standards (1 mg/mL) in methanol. Create a mixed standard solution.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at wavelengths characteristic of hydroxycinnamic acids, typically around 280 nm and 320 nm. A DAD allows for the acquisition of full UV spectra, aiding in peak identification.
-
-
Peak Identification:
-
Identify peaks by comparing the retention times with those of the individual, pure standards.
-
For definitive identification, collect fractions and subject them to Mass Spectrometry (MS) to confirm the molecular weight (m/z 179 for [M-H]⁻) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[20]
-
Caption: Workflow for HPLC-based isomer analysis.
Synthesis and Geometric Isomerization
While abundant in nature, chemical synthesis provides access to pure isomers and novel derivatives for research. The cinnamic acid scaffold is commonly synthesized via classic methods like the Knoevenagel condensation or Perkin reaction, starting from the appropriately substituted benzaldehyde.[21][22]
A critical consideration in both synthesis and handling is the cis-trans isomerization of the exocyclic double bond.
-
Stability: The trans isomer is the more stable and common form.
-
Conversion: Irradiation with UV light can convert the trans form to the cis form.[7] This is a reversible photoisomerization. This phenomenon is critical to control in experimental settings, as solutions left exposed to light may contain a mixture of isomers, confounding biological assay results. Storing standard solutions in amber vials and minimizing light exposure is a self-validating step to ensure sample integrity.
Caption: Reversible cis-trans photoisomerization of the acrylic acid side chain.
Conclusion and Future Perspectives
The dihydroxycinnamic acids are not a monolithic group but a family of distinct isomers, each with a unique chemical profile and biological potential. Caffeic acid's potent antioxidant capacity, driven by its catechol structure, makes it a prime candidate for applications in managing oxidative stress. Meanwhile, the properties of umbellic acid as a biosynthetic precursor and PPO inhibitor highlight its relevance in plant science and the food industry.
The advancement of this field depends on a multi-faceted approach. For drug development professionals, the focus remains on leveraging SAR insights to design novel derivatives with enhanced bioavailability and target specificity. For analytical scientists, the refinement of rapid and sensitive methods for isomer quantification in complex biological matrices is essential. A thorough understanding of the subtle yet profound differences between these isomers is the key to unlocking their full therapeutic and industrial potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Umbelliferone - Wikipedia [en.wikipedia.org]
- 3. Umbellic acid - Wikipedia [en.wikipedia.org]
- 4. Caffeic acid - Wikipedia [en.wikipedia.org]
- 5. ffhdj.com [ffhdj.com]
- 6. 2,3-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound 97 614-86-8 [sigmaaldrich.com]
- 11. This compound | 614-86-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. jocpr.com [jocpr.com]
A Technical Guide to the Biological Activities of 2,4-Dihydroxycinnamic Acid Derivatives
Introduction: Unveiling the Potential of 2,4-Dihydroxycinnamic Acid
This compound, also known as umbellic acid, is a hydroxycinnamic acid and an isomer of the well-studied caffeic acid.[1] As a member of the vast family of phenolic compounds synthesized by plants via the shikimate pathway, it serves as a precursor to other bioactive molecules like umbelliferone.[1] While its derivatives are widespread in nature, found in various fruits, vegetables, and whole grains, their full therapeutic potential is still being actively explored.[2][3]
This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound and its synthetic or natural derivatives. We will delve into the core mechanisms underpinning their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also detailed, field-proven experimental protocols to empower further investigation and application. The narrative emphasizes the causality behind experimental design and the importance of self-validating systems to ensure scientific rigor.
Section 1: Potent Antioxidant and Radical Scavenging Capabilities
The foundational biological activity of many phenolic compounds, including this compound derivatives, is their capacity to neutralize oxidative stress.[4][5] Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of chronic diseases.[6]
Mechanism of Antioxidant Action
The antioxidant efficacy of hydroxycinnamic acids is primarily attributed to their chemical structure, specifically the phenolic hydroxyl (-OH) groups attached to the aromatic ring.[4][7] These groups can readily donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[5][7] The principal mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching it and forming a stable phenoxyl radical.[7] The stability of this resulting radical, often enhanced by resonance delocalization across the aromatic ring and the propenoic side chain, is crucial for potent antioxidant activity.[4]
-
Electron Transfer-Proton Transfer (ET-PT): This pathway involves an initial electron transfer from the phenol to the radical, followed by the transfer of a proton.[7]
The presence and position of electron-donating groups, such as additional hydroxyl or methoxy groups, on the phenyl ring can significantly enhance this radical-scavenging activity.[7][8]
Experimental Evaluation of Antioxidant Activity
A multi-assay approach is recommended to comprehensively evaluate antioxidant capacity, as different assays reflect different aspects of antioxidant action (e.g., HAT vs. ET mechanisms).[9]
This is one of the most common and technically simple assays for evaluating free-radical scavenging ability.[6][10]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[10]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol or methanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
Reaction Setup: In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to each well. A positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only) must be included.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517-520 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
| Derivative | Assay | IC₅₀ Value (µM) | Comments | Reference |
| Caffeic Acid | DPPH Scavenging | ~15-20 | Potent activity, often used as a benchmark. | [11] |
| Ferulic Acid | DPPH Scavenging | ~30-40 | Strong activity, slightly less than caffeic acid. | [4] |
| p-Coumaric Acid | DPPH Scavenging | >100 | Weaker activity compared to dihydroxy derivatives. | [4] |
| Sinapic Acid | DPPH Scavenging | ~25-35 | Potent activity due to two methoxy groups. | [4] |
Note: IC₅₀ values are approximate and can vary based on specific experimental conditions.
Section 2: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Hydroxycinnamic acid derivatives have demonstrated significant anti-inflammatory properties, primarily by intervening in critical signaling pathways.[12][13]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators and enzymes. A central target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][14]
-
NF-κB Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory IκBα protein.[13] This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[12][14] Several hydroxycinnamic acid derivatives have been shown to prevent IκBα degradation, thereby blocking NF-κB activation and subsequent inflammatory gene expression.[12][13]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Evaluation of Anti-inflammatory Activity
Cell-based assays are crucial for determining the anti-inflammatory potential of test compounds in a biologically relevant context.[15][16]
-
Principle: Macrophages (e.g., RAW 264.7 cell line) produce large amounts of nitric oxide (NO) via iNOS when stimulated with LPS.[17] NO is a key inflammatory mediator. The anti-inflammatory activity of a compound can be quantified by measuring the reduction in NO production. NO concentration in the cell culture supernatant is measured indirectly using the Griess reagent, which detects nitrite (NO₂⁻), a stable breakdown product of NO.[17]
-
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of ~1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound derivative for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Add LPS (e.g., 50-100 ng/mL) to all wells except the negative control group.[18] A positive control for inflammation inhibition (e.g., dexamethasone) is highly recommended.[18]
-
Incubation: Incubate the plate for 18-24 hours.
-
Griess Assay: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. d. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at ~540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite concentration.
-
Parallel Viability Assay: It is critical to perform a concurrent cell viability assay (e.g., MTS or MTT) to ensure that the observed decrease in NO is not due to cytotoxicity of the compound.[17]
-
Section 3: Anticancer and Cytotoxic Potential
Cinnamic acid and its derivatives have shown promise as anticancer agents by affecting cell viability, proliferation, and apoptosis in various cancer cell lines.[3][19]
Mechanism of Anticancer Action
The anticancer effects of these derivatives are multifaceted and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Metastasis: Preventing the spread of cancer cells.
-
Anti-proliferative Effects: Directly inhibiting the growth and division of tumor cells.[8]
Experimental Evaluation of Anticancer Activity
The initial screening of potential anticancer compounds invariably involves assessing their effect on the viability and proliferation of cancer cells.[20]
-
Principle: These are colorimetric assays that measure cellular metabolic activity, which serves as an indicator of cell viability.[20][21] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[21]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, K562, MCF-7) in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include untreated control wells and a vehicle control.
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement:
-
For MTT , the formazan crystals must be solubilized with a solvent (e.g., DMSO or isopropanol) before reading the absorbance (~570 nm).
-
For MTS , the formazan product is soluble in the culture medium, and absorbance can be read directly (~490 nm).[17]
-
-
Calculation: Express the results as a percentage of the viability of the untreated control cells.
-
Data Analysis: Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell viability by 50%.
-
| Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Aza-hydroxycinnamic acid | K562 (Leukemia) | 0.3 - 0.8 | [22] |
| Aza-hydroxycinnamic acid | HL-60 (Leukemia) | 8.1 | [22] |
| Caffeic acid amides | Various | 5 - 20 | [22] |
| Ferulic acid esters | P388 (Murine Leukemia) | Varies | [23] |
Section 4: Neuroprotective Effects
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[24][25] Cinnamic acid derivatives are emerging as promising neuroprotective agents due to their ability to counteract these pathological processes.[24][25][26]
Mechanism of Neuroprotective Action
The neuroprotective properties of these compounds are closely linked to their antioxidant and anti-inflammatory activities.[24][27] They can protect neurons by:
-
Scavenging ROS: Directly neutralizing harmful free radicals within the central nervous system.
-
Reducing Neuroinflammation: Inhibiting inflammatory pathways in microglia and astrocytes.[28]
-
Anti-amyloid Activity: Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[25][29]
Experimental Evaluation of Neuroprotective Activity
In vitro models of neurotoxicity are essential for the initial screening of neuroprotective compounds.[30][31]
-
Principle: The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection. Oxidative stress, a key factor in neurodegeneration, can be induced by exposing these cells to hydrogen peroxide (H₂O₂). A compound's neuroprotective effect is measured by its ability to preserve cell viability in the presence of this lethal insult.[26][27]
-
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid for several days.
-
Pre-treatment: Treat the differentiated cells with non-toxic concentrations of the this compound derivative for 24 hours.
-
Induce Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 1.5 mM) for a short period (e.g., 30 minutes).[27] Include control wells (untreated) and H₂O₂-only wells.
-
Recovery: Remove the H₂O₂-containing medium and replace it with fresh medium. Allow the cells to recover for 24 hours.
-
Assess Viability: Measure cell viability using the MTT or MTS assay as described in Protocol 3.
-
Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
-
Conclusion
This compound and its derivatives represent a versatile chemical scaffold with a broad spectrum of compelling biological activities. Their potent antioxidant and anti-inflammatory properties form the mechanistic basis for their potential therapeutic applications in cancer and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these activities, paving the way for the development of novel drugs and nutraceuticals. Further research focusing on structure-activity relationships, bioavailability, and in vivo efficacy will be critical in translating the promise of these compounds into tangible clinical benefits.
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- 13. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 17. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants [recipp.ipp.pt]
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- 27. Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues | MDPI [mdpi.com]
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- 31. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
The Therapeutic Potential of Hydroxycinnamic Acids: A Mechanistic and Methodological Guide for Researchers
Abstract
Hydroxycinnamic acids (HCAs), a prominent class of phenolic compounds ubiquitously found in plant-based foods, are garnering significant attention within the scientific community for their diverse and potent health-promoting properties. Extensive preclinical evidence highlights their roles as powerful antioxidants, anti-inflammatory agents, and modulators of key cellular signaling pathways implicated in a spectrum of chronic diseases. This in-depth technical guide provides a comprehensive overview of the health benefits of HCAs, delving into their mechanisms of action in cardiovascular disease, neurodegenerative disorders, diabetes, and cancer. Beyond a theoretical exploration, this document offers practical, field-proven insights into the experimental methodologies required to investigate and validate the therapeutic potential of these compounds. Detailed protocols, data interpretation guidelines, and visual representations of signaling cascades and experimental workflows are provided to equip researchers, scientists, and drug development professionals with the necessary tools to advance our understanding and application of hydroxycinnamic acids in human health.
Introduction to Hydroxycinnamic Acids: Structure, Sources, and Bioavailability
Hydroxycinnamic acids are a subclass of phenolic acids characterized by a C6-C3 phenylpropanoid structure. The most common dietary HCAs include caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid.[1][2] These compounds are widely distributed in fruits, vegetables, whole grains, coffee, tea, and wine.[3][4][5] In their natural state, HCAs often exist as conjugates, esterified to molecules such as quinic acid (forming chlorogenic acid) or tartaric acid, or bound to the plant cell wall.[6]
The bioavailability of HCAs is a critical factor influencing their in vivo efficacy and is largely dependent on their chemical form.[5][7][8] Free HCAs can be absorbed in the small intestine, while esterified and bound forms require hydrolysis by intestinal esterases or the gut microbiota before they can be absorbed.[5][7] Following absorption, HCAs undergo extensive first-pass metabolism in the intestine and liver, where they are conjugated through glucuronidation, sulfation, and methylation.[5][9] Understanding the metabolic fate of these compounds is paramount for designing effective in vivo studies and for the development of HCA-based therapeutics.
The Antioxidant Powerhouse: Mechanisms of Radical Scavenging and Cellular Protection
A cornerstone of the health benefits attributed to hydroxycinnamic acids is their potent antioxidant activity.[1][3][10][11] This activity is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.[12] The resulting phenoxyl radical is stabilized by resonance, making HCAs highly effective radical scavengers.[3]
The antioxidant capacity of HCAs is intrinsically linked to their chemical structure. Key structural features that enhance antioxidant activity include:
-
Number and Position of Hydroxyl Groups: The presence of an ortho-dihydroxy (catechol) group, as seen in caffeic acid, significantly enhances antioxidant activity.[13][14]
-
The Propenoic Side Chain: The unsaturated double bond in the side chain contributes to the stabilization of the phenoxyl radical.[13][14]
Beyond direct radical scavenging, HCAs can also exert indirect antioxidant effects by upregulating endogenous antioxidant enzymes.[3] They can chelate transition metal ions like iron and copper, which are involved in the generation of highly reactive hydroxyl radicals via the Fenton reaction.[12][14]
Experimental Protocol: In Vitro Antioxidant Capacity Assessment using the DPPH Assay
This protocol outlines a standard method for evaluating the free radical scavenging activity of hydroxycinnamic acids.
1. Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.
2. Materials:
- Hydroxycinnamic acid standard (e.g., caffeic acid, ferulic acid)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- 96-well microplate
- Microplate reader
3. Procedure:
- Prepare a stock solution of the HCA in methanol.
- Create a series of dilutions of the HCA stock solution.
- Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
- In a 96-well plate, add 100 µL of each HCA dilution to triplicate wells.
- Add 100 µL of the DPPH solution to each well.
- For the control, add 100 µL of methanol instead of the HCA solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
- Plot the % scavenging against the HCA concentration to determine the IC50 value (the concentration of the HCA required to scavenge 50% of the DPPH radicals).
Quelling the Fire: Anti-Inflammatory Mechanisms of Action
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Hydroxycinnamic acids have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.[15][16][17]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[15][17] Hydroxycinnamic acids can inhibit NF-κB activation by preventing the degradation of IκB.[15][16]
Neuroprotection: A Shield Against Degenerative Diseases
Emerging evidence suggests that hydroxycinnamic acids may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][18] Their neuroprotective effects are multifactorial and include:
-
Combating Oxidative Stress: The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. The antioxidant properties of HCAs help to mitigate this damage.[19]
-
Modulating Neuroinflammation: Chronic inflammation in the brain is a hallmark of many neurodegenerative diseases. As discussed, HCAs can suppress neuroinflammatory pathways.
-
Improving Mitochondrial Function: Mitochondrial dysfunction is implicated in the pathogenesis of neurodegeneration. Some HCAs have been shown to improve mitochondrial function and ATP production.[19]
-
Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta and alpha-synuclein is a key pathological feature of Alzheimer's and Parkinson's diseases, respectively. Certain HCAs have been shown to inhibit the aggregation of these proteins.[12]
Cardiometabolic Health: A Multifaceted Approach
Hydroxycinnamic acids exhibit a range of beneficial effects on cardiovascular and metabolic health, positioning them as promising agents for the prevention and management of conditions like atherosclerosis and type 2 diabetes.[1][20][21][22]
Cardioprotective Effects
The cardioprotective actions of HCAs are largely attributed to their antioxidant and anti-inflammatory properties.[20][22] They can:
-
Inhibit LDL Oxidation: The oxidation of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis. HCAs can protect LDL from oxidation.[14][23]
-
Improve Endothelial Function: HCAs can promote vasodilation and improve the function of the endothelium, the inner lining of blood vessels.[20][22]
-
Reduce Platelet Aggregation: Some HCAs have been shown to inhibit platelet aggregation, which can contribute to the formation of blood clots.[3]
Anti-Diabetic Properties
Hydroxycinnamic acids can positively influence glucose metabolism through several mechanisms:[21][24][25][26]
-
Inhibition of Carbohydrate Digesting Enzymes: HCAs can inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose, thereby slowing down glucose absorption.[24]
-
Enhancement of Insulin Secretion: Some studies suggest that HCAs can stimulate insulin secretion from pancreatic β-cells.[12][25]
-
Improved Insulin Sensitivity: HCAs may enhance insulin signaling pathways, such as the PI3K/Akt pathway, leading to increased glucose uptake in peripheral tissues.[27]
-
Modulation of Hepatic Glucose Production: HCAs can suppress gluconeogenesis (the production of glucose) in the liver.[25]
Anti-Cancer Potential: Modulating Cell Fate
A growing body of research indicates that hydroxycinnamic acids possess anti-cancer properties, acting through various mechanisms to inhibit cancer cell growth and promote apoptosis (programmed cell death).[10][11][28][29] These mechanisms include:
-
Induction of Apoptosis: HCAs can trigger the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in cancer cells.[29][30]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.[31]
-
Inhibition of Angiogenesis: Some HCAs can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Anti-inflammatory Effects: As chronic inflammation can promote cancer development, the anti-inflammatory properties of HCAs contribute to their anti-cancer effects.[30]
-
Modulation of Carcinogen Metabolism: HCAs can influence the activity of enzymes involved in the activation and detoxification of carcinogens.
Experimental Workflow: Assessing the Anti-Proliferative Effects of Hydroxycinnamic Acids
Future Directions and Drug Development Considerations
While the preclinical evidence for the health benefits of hydroxycinnamic acids is compelling, several challenges need to be addressed to translate these findings into clinical applications. The low bioavailability of many HCAs is a significant hurdle.[7][32] Strategies to enhance their absorption and systemic exposure, such as the use of nanoformulations or the synthesis of more bioavailable derivatives, are areas of active research.
Furthermore, most of the current evidence is derived from in vitro and animal studies.[17][24] Well-designed human clinical trials are crucial to confirm the efficacy and safety of hydroxycinnamic acids for the prevention and treatment of chronic diseases.
Conclusion
Hydroxycinnamic acids represent a fascinating and promising class of natural compounds with a broad spectrum of health-promoting activities. Their potent antioxidant and anti-inflammatory properties, coupled with their ability to modulate key cellular signaling pathways, underscore their therapeutic potential in a wide range of chronic diseases. This guide has provided a comprehensive overview of their mechanisms of action and the experimental methodologies required for their investigation. Continued research in this area, with a focus on improving bioavailability and conducting rigorous clinical trials, will be instrumental in unlocking the full potential of hydroxycinnamic acids for human health and drug development.
References
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- 4. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 10. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
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- 15. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Hypolipidemic and antioxidant effects of hydroxycinnamic acids, quercetin, and cyanidin 3-glucoside in hypercholesterolemic erythrocytes (in vitro study) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caringsunshine.com [caringsunshine.com]
- 25. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hydroxycinnamic acid derivatives as antioxidant food and its implications on management and prevention of Diabetes mellitus [repositorio.una.ac.cr]
- 27. researchgate.net [researchgate.net]
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- 30. atlasofscience.org [atlasofscience.org]
- 31. The flavonoid p-hydroxycinnamic acid mediates anticancer effects on MDA-MB-231 human breast cancer cells in vitro: Implications for suppression of bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid: From Historical Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Phenylpropanoid
2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a phenolic compound belonging to the hydroxycinnamic acid class.[1][2][3] It serves as a crucial intermediate in the biosynthesis of umbelliferone, a widely distributed coumarin in the plant kingdom.[4] This guide provides a comprehensive literature review and historical perspective on this compound, delving into its chemical properties, biosynthesis, diverse biological activities, and the underlying mechanisms of action. Furthermore, it offers detailed experimental protocols for its synthesis and analysis, aiming to equip researchers and drug development professionals with the necessary knowledge to explore its therapeutic potential.
I. A Journey Through Time: The History of this compound
The history of this compound is intrinsically linked to the discovery and synthesis of coumarins, a class of benzopyrone-containing secondary metabolites found in many plants.[5] The parent molecule, coumarin, was first isolated from tonka beans in 1820 by A. Vogel.[6] The first successful chemical synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868.[6]
While a definitive, isolated account of the "discovery" of this compound is not prominently documented in early chemical literature, its existence was implicitly understood through the study of coumarin synthesis. Classical methods for synthesizing coumarins, such as the Perkin and Pechmann reactions, which were developed in the late 19th century, involve the formation of a cinnamic acid derivative as a key intermediate that subsequently undergoes lactonization to form the coumarin ring.[4][5] The Pechmann condensation, for instance, reacts a phenol with a β-ketoester under acidic conditions, a process that conceptually involves the formation of a substituted cinnamic acid.[4] Therefore, the intellectual groundwork for the existence and synthesis of this compound was laid during this foundational period of organic synthesis.
The explicit isolation and characterization of this compound from a natural source have been more recently described. For example, it has been isolated from the stem bark of Adina microcephala. This underscores the ongoing discovery of this compound in the plant kingdom and the continuous efforts to elucidate its natural distribution.
II. Physicochemical Properties and Biosynthesis
A. Chemical Profile
| Property | Value |
| Chemical Formula | C₉H₈O₄[7][8] |
| Molecular Weight | 180.16 g/mol [7][8] |
| Appearance | Solid |
| Melting Point | 202 °C (decomposes) |
| Synonyms | Umbellic acid, (E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid[8] |
| CAS Number | 614-86-8 |
B. Biosynthesis: The Phenylpropanoid Pathway
This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a vast array of plant secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine.
The key enzymatic steps leading to this compound are as follows:
-
Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.
-
Hydroxylation of Cinnamic Acid: Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding 4-coumaric acid.
-
Ortho-Hydroxylation of 4-Coumaric Acid: Cinnamate/coumarate 2-hydroxylase (C2'H) adds a second hydroxyl group at the ortho-position to the existing hydroxyl group on 4-coumaric acid, forming this compound.[4]
-
Lactonization to Umbelliferone: Following its formation, this compound undergoes a trans-cis isomerization of the double bond in the acrylic acid side chain. This is followed by an intramolecular esterification (lactonization), where the hydroxyl group at the 2-position attacks the carboxylic acid group, leading to the formation of the lactone ring of umbelliferone.[4]
III. Biological Activities and Mechanisms of Action
This compound, as a member of the hydroxycinnamic acid family, exhibits a range of biological activities that are of significant interest to researchers in drug discovery.
A. Antioxidant Activity
Hydroxycinnamic acids are well-established antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals. The presence of two hydroxyl groups on the phenyl ring of this compound enhances its radical scavenging capacity. This antioxidant potential is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
B. Anti-inflammatory Effects
Chronic inflammation is another hallmark of many diseases. This compound has been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this effect is the inhibition of the production of nitric oxide (NO), a pro-inflammatory mediator, in activated macrophages. This is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression.
Furthermore, the anti-inflammatory activity of hydroxycinnamic acids is linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[11] Inhibition of NF-κB activation by this compound can lead to a reduction in the production of inflammatory cytokines and enzymes.[12] The MAPK pathways are also critical in transducing extracellular signals to cellular responses, including inflammation.[13]
C. Anticancer Potential
Several studies have highlighted the potential of hydroxycinnamic acids as anticancer agents.[14] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation.[5][6][15] For instance, dihydroxycinnamic acid has been shown to induce cell death in colon and cervical cancer cell lines by inhibiting histone deacetylases (HDACs).[5][6] HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Furthermore, p-hydroxycinnamic acid has demonstrated anticancer effects on human breast cancer cells by inducing cell cycle arrest and apoptosis, mediated through signaling pathways related to NF-κB and ERK.[16]
D. Neuroprotective Effects
Emerging evidence suggests that hydroxycinnamic acids may have neuroprotective properties.[15] Their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system makes them promising candidates for the prevention and treatment of neurodegenerative diseases. The modulation of signaling pathways such as the MAPK pathway is also implicated in their neuroprotective mechanisms.[17]
IV. Experimental Protocols
A. Synthesis of this compound
A common method for the synthesis of this compound involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with malonic acid.
Protocol: Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine or a mixture of pyridine and ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or aniline.
-
Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash it with cold water, and recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
B. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of phenolic compounds.
Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Extract the plant material or dissolve the synthesized compound in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 310 nm).
-
-
Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
C. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[18][19][20]
Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the sample or a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Add the DPPH solution to each well/cuvette and mix well.
-
Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).[18]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.[18]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.[18]
D. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[21][22]
Protocol: NO Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Mix an equal volume of the supernatant and the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The amount of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
V. Conclusion and Future Perspectives
This compound, a key intermediate in the biosynthesis of umbelliferone, has emerged as a compound of significant interest due to its diverse biological activities. Its well-documented antioxidant and anti-inflammatory properties, coupled with its emerging potential as an anticancer and neuroprotective agent, highlight its promise for further investigation in the fields of medicinal chemistry and drug development. The historical context of its synthesis, intertwined with the development of coumarin chemistry, provides a rich foundation for contemporary research.
The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize, quantify, and evaluate the biological efficacy of this compound. Future research should focus on a more in-depth elucidation of its specific molecular targets and signaling pathways to fully understand its mechanisms of action. Furthermore, preclinical and clinical studies are warranted to translate the promising in vitro findings into tangible therapeutic applications for a range of human diseases. The journey of this compound, from a biosynthetic precursor to a potential therapeutic agent, is a testament to the continuous exploration of the vast chemical diversity of the natural world.
References
- 1. mdpi.com [mdpi.com]
- 2. phcogres.com [phcogres.com]
- 3. Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 4. Umbellic acid - Wikipedia [en.wikipedia.org]
- 5. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 15. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The flavonoid p-hydroxycinnamic acid mediates anticancer effects on MDA-MB-231 human breast cancer cells in vitro: Implications for suppression of bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotection of (+)-2-(1-Hydroxyl-4-Oxocyclohexyl) Ethyl Caffeate Against Hydrogen Peroxide and Lipopolysaccharide Induced Injury via Modulating Arachidonic Acid Network and p38-MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fisheries and Aquatic Sciences [e-fas.org]
Methodological & Application
The Enigmatic Case of 2,4-Dihydroxycinnamic Acid in MALDI-MS: An Application Note on its Prominent Isomer, 2,5-Dihydroxybenzoic Acid (DHB)
A Note to the Researcher:
Initial investigations into the use of 2,4-Dihydroxycinnamic acid (2,4-DHCA) as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) have revealed a significant scarcity of established protocols and application data in peer-reviewed scientific literature. While cinnamic acid derivatives are a cornerstone of MALDI-MS, the focus has overwhelmingly been on other isomers and derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). The most pertinent and widely used dihydroxy-substituted analogue is, in fact, 2,5-Dihydroxybenzoic acid (DHB) , a benzoic acid derivative, and to a lesser extent, other isomers of dihydroxybenzoic acid have been explored.[1]
The efficacy of a MALDI matrix is contingent on a delicate balance of photophysical and chemical properties, including strong resonance absorption at the laser wavelength, the ability to co-crystallize with and isolate analyte molecules, and appropriate acidity to facilitate proton transfer for ionization.[2] The lack of literature on 2,4-DHCA strongly suggests that this particular isomer may not possess the optimal combination of these characteristics to be a versatile and reliable MALDI matrix, leading to its absence in mainstream applications.
In the spirit of providing a scientifically robust and practical guide, this document will pivot to a comprehensive application note and protocol on the highly effective and closely related compound, 2,5-Dihydroxybenzoic acid (DHB) . DHB is a well-established and versatile matrix, particularly for the analysis of glycoproteins, carbohydrates, and peptides, and will serve as a valuable tool for researchers in drug development and related scientific fields.[3][4]
Application Note: 2,5-Dihydroxybenzoic Acid (DHB) as a Versatile MALDI Matrix
Introduction
2,5-Dihydroxybenzoic acid (DHB) is a highly effective and widely utilized matrix in MALDI-MS. Its utility spans a broad range of analyte classes, from small molecules to large biomolecules. A key advantage of DHB is its relative tolerance to contaminants, making it a robust choice for complex samples.[4] Unlike some other common matrices, DHB is soluble in both water and organic solvents, offering flexibility in sample preparation.[4] However, it is known to form large, needle-like crystals, which can lead to some variability in signal intensity across the sample spot.[4] Careful sample preparation techniques can mitigate this issue.
Physicochemical Properties of Common MALDI Matrices
| Matrix | Acronym | Primary Applications | Key Characteristics |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides (< 30 kDa), Proteins | "Hard" matrix, can induce fragmentation; forms small, homogenous crystals.[4] |
| Sinapinic acid | SA | Proteins (> 10 kDa), Glycoproteins | "Soft" matrix, less fragmentation; suitable for high mass analytes.[4] |
| 2,5-Dihydroxybenzoic acid | DHB | Glycoproteins, Carbohydrates, Peptides | Tolerant to contaminants; soluble in aqueous and organic solvents; forms large crystals. [4] |
| 2,4,6-Trihydroxyacetophenone | THAP | Glycans, Lipids, Synthetic Polymers | Less acidic matrix.[3] |
Mechanism of Action in MALDI
The fundamental role of a MALDI matrix is to absorb energy from the laser and facilitate the gentle ionization of the analyte. The process can be conceptualized in the following steps:
Figure 1: A simplified workflow of the MALDI ionization process.
DHB is considered a "cool" or "soft" matrix, meaning it imparts less internal energy to the analyte upon ionization compared to "hot" matrices like CHCA. This makes DHB particularly well-suited for the analysis of labile molecules such as glycoproteins, where preserving the intact structure is crucial.
Experimental Protocols
I. Preparation of DHB Matrix Solution
This protocol describes the preparation of a standard DHB matrix solution suitable for a wide range of applications.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB), high purity (≥99.5%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Standard DHB Solution (10 mg/mL in 50% ACN):
-
Weigh 10 mg of DHB and place it in a 1.5 mL microcentrifuge tube.
-
Add 500 µL of ACN to the tube.
-
Add 500 µL of ultrapure water.
-
Add 1 µL of TFA (to achieve a final concentration of 0.1%).
-
Vortex thoroughly for at least 1 minute to ensure complete dissolution.
-
The matrix solution should be prepared fresh daily for optimal performance.
-
-
Alternative DHB Solution (15 mg/mL in Methanol):
-
Weigh 15 mg of DHB into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of methanol.
-
Vortex until the DHB is fully dissolved. This formulation is often used for specific applications and can yield different crystal structures.[5]
-
II. Sample Preparation and Spotting
The co-crystallization of the analyte with the matrix is a critical step for successful MALDI analysis. The following protocols outline common methods for sample spotting.
A. Dried-Droplet Method
This is the most common and straightforward method for sample preparation.
Procedure:
-
Mix the analyte solution and the DHB matrix solution in a separate tube. A typical starting ratio is 1:1 (v/v), but this may need to be optimized (e.g., 1:5 or 1:10 analyte to matrix) for different samples.
-
Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature. This will result in the formation of a crystalline spot.
-
The sample is now ready for analysis.
B. Thin-Layer Method
This method can provide more homogenous crystallization and is particularly useful for samples containing salts or other impurities.
Procedure:
-
Prepare a seeding solution: Mix a saturated solution of a matrix like CHCA in acetone.
-
Apply a small volume (e.g., 0.5 µL) of the seeding solution to the MALDI target and allow it to dry completely, forming a thin, uniform layer of microcrystals.
-
Mix your analyte with the DHB matrix solution as described in the dried-droplet method.
-
Spot 0.5 - 1.0 µL of the analyte-DHB mixture onto the pre-coated spot.
-
Allow the spot to dry completely. The pre-existing crystals will seed the crystallization of the analyte-matrix mixture, often resulting in a more uniform spot.
Figure 2: A general workflow for MALDI sample preparation using the dried-droplet method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Inappropriate matrix-to-analyte ratio. | Optimize the ratio; try a higher matrix concentration. |
| High salt concentration in the sample. | Desalt the sample using a C18 ZipTip or dialysis. | |
| Poor Resolution | Inhomogeneous crystal formation. | Try the thin-layer method or a different solvent system for the matrix. |
| Laser power too high. | Reduce the laser power to just above the ionization threshold. | |
| Dominant Matrix Peaks | Matrix concentration is too high relative to the analyte. | Decrease the matrix-to-analyte ratio. |
| Low mass analyte. | Consider a different matrix if the analyte mass is close to that of the matrix ions. |
While this compound remains an under-explored option for MALDI-MS, its isomer, 2,5-dihydroxybenzoic acid, stands as a robust and versatile matrix for a wide array of applications. Its tolerance to impurities and utility for analyzing fragile molecules like glycoproteins make it an indispensable tool in the modern mass spectrometry laboratory. The protocols and guidelines presented here provide a solid foundation for the successful application of DHB in your research endeavors.
References
Application Notes and Protocols for 2,4-Dihydroxycinnamic Acid in Peptide and Protein Analysis
Introduction: The Pivotal Role of the Matrix in MALDI-MS
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique in proteomics and drug development, enabling the analysis of large biomolecules like peptides and proteins with high sensitivity and minimal fragmentation.[1] The success of a MALDI-MS experiment is intrinsically linked to the choice of the matrix, a small organic molecule that co-crystallizes with the analyte. The matrix serves a dual purpose: it absorbs the energy from the laser, facilitating a "soft" desorption and ionization of the analyte, and it isolates analyte molecules, preventing aggregation.[2] While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are widely used, exploring alternative matrices can unlock new analytical capabilities.[3] This guide focuses on a lesser-used but potentially valuable matrix, 2,4-dihydroxycinnamic acid (2,4-DHCA), providing a comprehensive overview and detailed protocols for its application in peptide and protein analysis.
Understanding this compound (2,4-DHCA)
2,4-DHCA is a derivative of cinnamic acid, sharing the core phenylpropanoid structure with more common matrices like CHCA and SA. Its chemical structure, featuring hydroxyl groups at the 2 and 4 positions of the phenyl ring, influences its physicochemical properties, including its acidity, polarity, and UV absorption characteristics. These properties, in turn, dictate its behavior as a MALDI matrix. While not as extensively characterized in the literature as other matrices, its structure suggests it may offer a unique balance of properties, potentially making it suitable for a specific range of peptides and proteins.
Mechanism of Action in MALDI
The ionization process in MALDI is a complex phenomenon, but it is generally understood to involve the following steps:
-
Co-crystallization: The analyte is mixed with a high molar excess of the 2,4-DHCA matrix and dried on a target plate, forming a solid solution of analyte molecules embedded within the matrix crystals.
-
Laser Irradiation: A pulsed laser, typically a nitrogen laser with a wavelength of 337 nm, irradiates the crystal lattice. The 2,4-DHCA, as a chromophoric molecule, efficiently absorbs this UV radiation.
-
Desorption and Ionization: The rapid energy absorption by the matrix leads to the sublimation of the crystal structure, carrying the analyte molecules into the gas phase. In the dense plume of desorbed material, proton transfer reactions occur from the acidic matrix molecules to the analyte, resulting in the formation of singly or multiply charged ions.
-
Time-of-Flight Analysis: The newly formed ions are accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), allowing for the determination of their molecular weights with high accuracy.
Experimental Protocols
The following protocols are provided as a robust starting point for the use of 2,4-DHCA in peptide and protein analysis. As with any MALDI-MS method, optimization is key to achieving the best results for your specific analyte and instrument.
Protocol 1: Preparation of 2,4-DHCA Matrix Solution
Rationale: The concentration and solvent composition of the matrix solution are critical for forming high-quality crystals, which directly impacts signal intensity and resolution. A common solvent system for cinnamic acid derivatives is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA) to aid in analyte protonation and improve peak shape.
Materials:
-
This compound (2,4-DHCA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water (e.g., Milli-Q)
-
Microcentrifuge tubes
Procedure:
-
Standard Matrix Solution (10 mg/mL):
-
Weigh 10 mg of 2,4-DHCA and place it in a clean 1.5 mL microcentrifuge tube.
-
Prepare a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water (v/v/v). For 1 mL, combine 500 µL ACN, 499 µL water, and 1 µL TFA.
-
Add 1 mL of the solvent mixture to the microcentrifuge tube containing the 2,4-DHCA.
-
Vortex thoroughly for at least 1 minute to dissolve the matrix. If necessary, sonicate for 5-10 minutes.
-
Centrifuge the solution at high speed (>12,000 x g) for 1 minute to pellet any undissolved material.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.
-
-
Saturated Matrix Solution:
-
Add an excess amount of 2,4-DHCA (e.g., 20-30 mg) to 1 mL of the 50% ACN / 0.1% TFA solvent.
-
Vortex vigorously for 2-3 minutes.
-
Centrifuge at high speed for 5 minutes to pellet the undissolved solid.
-
Transfer the supernatant to a new tube. A saturated solution is often used for initial screening and can be diluted as needed.
-
Storage: Store the matrix solution at 4°C in the dark. For long-term storage, aliquots can be stored at -20°C. It is highly recommended to prepare fresh matrix solution weekly for optimal performance.
Protocol 2: Sample Preparation and Spotting for MALDI-TOF MS
Rationale: The goal of sample spotting is to create a homogenous co-crystal of the analyte and matrix. The dried-droplet method is the most common and straightforward technique. The "sandwich" method can sometimes improve results by creating a more uniform crystal bed.
Materials:
-
Peptide or protein sample, desalted and purified (typically 1-100 pmol/µL)
-
Prepared 2,4-DHCA matrix solution (from Protocol 1)
-
MALDI target plate
-
Pipettes and tips
Procedure:
A. Dried-Droplet Method
-
Sample-Matrix Mixture Preparation: In a clean microcentrifuge tube, mix the peptide or protein sample with the 2,4-DHCA matrix solution. The optimal ratio can vary, but a good starting point is 1:1 (v/v). For example, mix 1 µL of sample with 1 µL of matrix solution. The final analyte concentration on the target should ideally be in the low femtomole to low picomole range.
-
Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry completely at room temperature. Avoid rapid drying (e.g., with a vacuum or heat), as this can lead to large, heterogeneous crystals that yield poor results.
B. Sandwich Method
-
Spot 0.5 µL of the 2,4-DHCA matrix solution onto the target plate and let it dry completely.
-
Spot 0.5 µL of the sample onto the dried matrix spot and let it dry.
-
Finally, spot another 0.5 µL of the matrix solution on top of the dried sample and allow it to dry completely. This can improve signal intensity and resolution for certain samples.
Workflow for MALDI-MS Analysis
Caption: MALDI-TOF MS experimental workflow.
Data Presentation and Interpretation
A successful MALDI-MS experiment using 2,4-DHCA will yield a spectrum with well-resolved peaks corresponding to the singly protonated analyte molecules ([M+H]⁺). Depending on the analyte and matrix conditions, you may also observe multiply charged ions ([M+2H]²⁺, etc.) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The mass accuracy should be within the specifications of your instrument, typically in the low ppm range with internal calibration.
Comparative Analysis with Common Matrices
The choice of matrix is often analyte-dependent. The table below provides a comparative overview of 2,4-DHCA and other commonly used matrices. The properties for 2,4-DHCA are inferred based on its chemical structure and general principles, and should be empirically validated.
| Matrix | Abbreviation | Typical Analytes | Key Characteristics |
| This compound | 2,4-DHCA | Peptides, potentially small proteins | Properties are not extensively documented; may offer a balance between the "hard" nature of CHCA and the "soft" nature of DHB. Requires empirical testing. |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides and small proteins (< 30 kDa) | Considered a "hard" matrix, providing high ionization efficiency but can sometimes induce fragmentation.[4] Forms homogenous, fine crystals.[4] |
| Sinapinic acid | SA | Proteins and large peptides (> 10 kDa) | A "softer" matrix that imparts less internal energy, minimizing fragmentation of large molecules.[4] |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, glycoproteins, nucleic acids | A "soft" matrix, tolerant to contaminants.[4] Can form large, needle-like crystals, which may affect shot-to-shot reproducibility.[4] |
Troubleshooting and Optimization
-
Low Signal Intensity:
-
Optimize Matrix-to-Sample Ratio: Vary the ratio from 1:1 to 10:1 (matrix:sample) or vice versa.
-
Adjust Analyte Concentration: The optimal concentration is typically in the fmol to low pmol range on the target.
-
Improve Co-crystallization: Try the "sandwich" spotting method. Ensure slow, uniform drying.
-
Increase Laser Power: Gradually increase the laser energy, but be mindful of inducing fragmentation.
-
-
Poor Resolution or Broad Peaks:
-
Recrystallize the Matrix: Impurities in the matrix can degrade performance.
-
Ensure Homogenous Crystals: Slow, even drying is crucial. Observe the crystal formation under a microscope if possible.
-
Check Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture.
-
-
Matrix-Related Background Peaks:
-
Lower Laser Power: Use the minimum laser energy required for good signal.
-
Acquire Spectrum in a Different Mass Range: If possible, avoid regions with known matrix clusters.
-
Conclusion
While this compound is not a mainstream MALDI matrix, its structural similarity to other effective cinnamic acid derivatives suggests its potential utility in peptide and protein analysis. This application note provides a comprehensive, scientifically grounded framework for researchers to begin exploring the capabilities of 2,4-DHCA. Through careful execution of the provided protocols and systematic optimization, scientists and drug development professionals can effectively evaluate 2,4-DHCA as a valuable addition to their MALDI-MS toolkit, potentially enabling new analytical insights.
References
Mastering MALDI: A Detailed Protocol for the Preparation of 2,4-Dihydroxycinnamic Acid Matrix Solution
Introduction: The Critical Role of Matrix Selection in MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone analytical technique in proteomics, metabolomics, and polymer science. Its success hinges on the meticulous preparation of the sample with a suitable matrix. The matrix, typically a small organic molecule, co-crystallizes with the analyte. Upon irradiation by a laser, the matrix absorbs the energy, leading to a soft ionization and desorption of the analyte, preserving its molecular integrity for accurate mass determination.[1][2]
Among the arsenal of available matrices, 2,4-Dihydroxycinnamic acid (DHCA), also known as Umbellic acid, has carved a niche for itself.[3][4] This hydroxycinnamic acid isomer is particularly valued for its utility in the analysis of a diverse range of analytes. Its chemical structure, featuring two hydroxyl groups on the phenyl ring, contributes to its effective energy absorption and proton transfer capabilities, which are crucial for efficient ionization.[3]
This application note provides a comprehensive, field-tested protocol for the preparation of a this compound matrix solution. Beyond a mere recitation of steps, this guide delves into the scientific rationale behind each procedural choice, empowering researchers to not only execute the protocol flawlessly but also to adapt it intelligently to their specific analytical challenges.
Chemical Profile: this compound
| Property | Value | Source |
| Synonyms | Umbellic acid, 3-(2,4-Dihydroxyphenyl)acrylic acid | [3][4][5] |
| Molecular Formula | C₉H₈O₄ | [3][6] |
| Molecular Weight | 180.16 g/mol | [6] |
| Appearance | Yellowish crystalline solid | [3] |
| Melting Point | ~202 °C (with decomposition) | [6][7] |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [3] |
Foundational Principles: The "Why" Behind the "How"
A robust and reproducible MALDI workflow is built on a foundation of sound scientific principles. The preparation of the 2,4-DHCA matrix solution is no exception. Key considerations include:
-
Solvent System: The choice of solvent is paramount. An ideal solvent system will completely dissolve the matrix while also being compatible with the analyte.[8] Volatility is another critical factor; the solvent must evaporate at a suitable rate to facilitate the formation of a homogenous co-crystalline lattice of matrix and analyte.[8] A common and effective solvent system for cinnamic acid derivatives is a mixture of acetonitrile (ACN) and water, often with the addition of a small amount of trifluoroacetic acid (TFA). ACN aids in dissolving the organic matrix, while water helps to dissolve polar analytes.
-
Acidification: The addition of an acid, typically TFA, to a concentration of 0.1% serves a dual purpose. It enhances the solubility of the matrix and, more importantly, provides a source of protons to facilitate the ionization of the analyte in the gas phase.[9]
-
Concentration: The concentration of the matrix solution must be carefully optimized. A solution that is too dilute may not provide sufficient matrix molecules to effectively embed the analyte, leading to poor signal intensity. Conversely, an overly concentrated solution can lead to the formation of large, heterogeneous crystals, which can suppress the analyte signal and reduce shot-to-shot reproducibility.[10] A saturated or near-saturated solution is often a good starting point.
-
Freshness: Cinnamic acid derivatives can be susceptible to degradation over time, especially when in solution. For optimal and reproducible results, it is highly recommended to prepare the matrix solution fresh daily.[8]
Experimental Workflow: From Reagents to Ready-to-Use Matrix Solution
The following diagram illustrates the key stages in the preparation and application of the 2,4-DHCA matrix solution.
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Umbellic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 614-86-8 [sigmaaldrich.com]
- 7. This compound | 614-86-8 [chemicalbook.com]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. Sample preparation [people.unipmn.it]
- 10. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
Application Notes & Protocols: 2,4-Dihydroxycinnamic Acid in Proteomics
A Senior Application Scientist's Guide to Leveraging 2,4-DHCA in MALDI-TOF Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in proteomics, the choice of a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry (MS) is a critical determinant of experimental success. This guide provides an in-depth exploration of 2,4-Dihydroxycinnamic acid (2,4-DHCA), a less common but highly effective matrix for specific proteomics applications. We will delve into the mechanistic underpinnings of its utility, provide detailed protocols for its application, and offer insights gleaned from field experience to empower your research.
The Rationale for this compound: Beyond the Standard Matrices
While α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are the workhorses of MALDI-based proteomics for peptides and proteins respectively, 2,4-DHCA offers unique advantages in specific analytical scenarios.[1] Its distinct chemical properties, including its acidity and crystal morphology, can lead to enhanced performance for certain classes of biomolecules.
Mechanism of Action: In MALDI, the matrix co-crystallizes with the analyte. Upon irradiation with a laser, the matrix absorbs the energy, leading to a soft ionization and desorption of the analyte molecules.[2] The choice of matrix influences the efficiency of this energy transfer, the degree of analyte fragmentation, and the suppression of ion signals from contaminants. 2,4-DHCA, a structural isomer of the more common 2,5-DHB, provides an alternative energetic landscape for the ionization process.
Key Advantages of 2,4-DHCA:
-
Reduced Fragmentation: For labile molecules, such as some post-translationally modified peptides, 2,4-DHCA can act as a "cooler" matrix compared to CHCA, resulting in less in-source decay and cleaner spectra.
-
Improved Performance for Glycoproteins: Similar to its isomer 2,5-DHB, 2,4-DHCA has shown utility in the analysis of glycoproteins, a class of proteins that can be challenging to analyze with standard matrices.[3]
-
Alternative for Difficult-to-Analyze Peptides: In cases where peptides yield poor signals with CHCA or SA due to issues with co-crystallization or ionization efficiency, 2,4-DHCA can provide a viable alternative.
Comparative Analysis: 2,4-DHCA vs. Standard Matrices
The decision to employ 2,4-DHCA should be data-driven. Below is a comparative summary of its performance characteristics against commonly used matrices.
| Matrix | Primary Application | Molecular Weight Range | Crystal Morphology | Key Characteristics |
| This compound (2,4-DHCA) | Peptides, Glycoproteins, Phosphopeptides | < 30 kDa | Small, more homogenous crystals | Can reduce fragmentation of labile molecules. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides | < 3 kDa | Small, homogenous crystals | "Hot" matrix, can lead to fragmentation.[3] |
| Sinapinic Acid (SA) | Proteins | > 10 kDa | Small crystals | "Cooler" matrix, suitable for large molecules.[3][4] |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Glycoproteins, Carbohydrates | < 6 kDa | Large, needle-like crystals | Tolerant to contaminants.[1][3] |
This table provides a general guideline. Optimal matrix selection is always analyte-dependent and may require empirical testing.
Experimental Workflow and Protocols
Success in MALDI-TOF MS is critically dependent on meticulous sample preparation. The following section provides a detailed workflow and protocols for the use of 2,4-DHCA.
Workflow Diagram
References
Application Note: 2,4-Dihydroxycinnamic Acid for High-Resolution Mass Spectrometry Imaging
Introduction: The Crucial Role of the Matrix in MALDI Mass Spectrometry Imaging
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful, label-free technique to map the spatial distribution of a wide array of molecules—from small metabolites and lipids to peptides and proteins—directly within biological tissue sections[1][2]. The success of a MALDI-MSI experiment is critically dependent on the selection and application of a suitable matrix[2][3]. The matrix is a small, organic molecule that co-crystallizes with the analytes of interest on the tissue surface. Its primary function is to strongly absorb energy from the MALDI laser, typically in the UV range, and facilitate the "soft" desorption and ionization of analyte molecules with minimal fragmentation[3][4].
Among the diverse families of matrix compounds, cinnamic and benzoic acid derivatives are widely used[5]. This guide focuses on 2,4-Dihydroxycinnamic Acid (2,4-DHCA) , a less common isomer of the widely used 2,5-Dihydroxybenzoic Acid (2,5-DHB). We will explore its unique properties, provide detailed protocols for its application, and discuss its utility for researchers in drug development and life sciences.
The Scientific Basis of 2,4-DHCA as a MALDI Matrix
2,4-DHCA, as an isomer of dihydroxybenzoic acid, shares fundamental properties with its more common counterparts that make it effective for MALDI. The key to any matrix's performance lies in a combination of photophysical and chemical properties.
Mechanism of Action: The ionization process in MALDI is complex, but it begins with the matrix's strong absorption of laser energy at a specific wavelength (e.g., 355 nm for Nd:YAG lasers). This energy absorption leads to the rapid expansion of a plume of desorbed matrix and analyte molecules from the sample surface[4]. Within this dense plume, proton transfer reactions occur, leading to the ionization of analyte molecules, which are then accelerated into the mass analyzer[4][6]. The specific properties of DHB isomers, such as excited-state lifetime, proton affinity, and gas-phase basicity, are thought to influence their effectiveness as matrices[6]. While 2,5-DHB is widely used for peptides, carbohydrates, and lipids, the subtle structural change in 2,4-DHCA can offer advantages for specific classes of small molecules and metabolites by altering co-crystallization and ionization efficiency.
Application Focus: Small Molecules, Metabolites, and Lipids
While matrices like Sinapinic Acid (SA) are preferred for large proteins and α-Cyano-4-hydroxycinnamic acid (CHCA) for peptides, the DHB family of matrices, including 2,4-DHCA, excels in the analysis of smaller molecules.[7][8]
-
Small Molecule Metabolites: 2,4-DHCA is particularly suitable for the analysis of endogenous small molecules and drug compounds. Its ability to form fine, homogenous crystals facilitates high-resolution imaging of these crucial analytes.
-
Lipids: While other matrices like 9-aminoacridine (9-AA) or 2,5-dihydroxyacetophenone (DHAP) are also used for lipids, DHB isomers are effective for a broad range of lipid classes, including glycerophospholipids and sphingolipids[5][7]. The choice of matrix can significantly impact the types of lipids detected and their signal intensity[9].
Integrated Workflow for 2,4-DHCA MALDI-MSI
A successful MSI experiment is a sequence of carefully executed steps. The following diagram outlines the complete workflow, from initial sample handling to final data interpretation.
References
- 1. Effective Sample Preparations in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-Pure MALDI Matrices [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 8. MSI applications part 2: peptides and proteins | Aspect Analytics | Bring your spatial multi-omics data together [aspect-analytics.com]
- 9. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,4-Dihydroxycinnamic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 2,4-Dihydroxycinnamic acid (Umbellic acid), a key phenolic compound with significant interest in pharmaceutical and nutraceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for various analytical techniques. We will explore the principles and practical execution of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each section includes not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.
Introduction to this compound
This compound, also known as Umbellic acid, is a hydroxycinnamic acid and an isomer of the well-known caffeic acid.[1] It serves as a precursor in the biosynthesis of umbelliferone, a natural product with various biological activities.[1] The quantification of this compound is crucial in various fields, including phytochemistry, drug discovery, and quality control of herbal products and functional foods. Its antioxidant and potential therapeutic properties make its accurate measurement a key step in research and development.[2]
This guide provides validated methods to empower researchers to confidently and accurately quantify this important analyte in diverse sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of phenolic compounds like this compound. The method relies on the separation of the analyte from a complex mixture using a reversed-phase column, followed by detection based on its ultraviolet (UV) absorbance.
Principle and Rationale
The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For this compound, a C18 column is commonly employed, which is a non-polar stationary phase. A polar mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[3] The acidic modifier (e.g., formic or acetic acid) in the mobile phase is crucial for ensuring the analyte is in its protonated form, leading to better peak shape and retention time reproducibility.[4] Detection is achieved by monitoring the column effluent at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Detailed Protocol
2.3.1. Reagents and Materials
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plant extract, biological fluid)
2.3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
2.3.3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.4. Sample Preparation
-
Plant Extracts: Macerate a known weight of the dried plant material with a suitable solvent (e.g., 80% methanol in water).[7] The mixture should be sonicated or shaken for a specified period to ensure complete extraction.[8] Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
Biological Fluids (e.g., Plasma): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the plasma sample. Vortex and centrifuge at high speed. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter.[9]
2.3.5. Chromatographic Conditions
-
Mobile Phase: A gradient elution is often preferred for complex samples. A typical gradient could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient Program: Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30 °C[3]
-
Injection Volume: 20 µL[3]
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (typically around 290-320 nm). A Diode Array Detector can be used to obtain the full UV spectrum for peak purity assessment.[11][12]
2.3.6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[13]
-
Inject the prepared sample and determine the peak area of this compound.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.999 | [13] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | [3] |
| Accuracy (% Recovery) | 98% - 102% | [3] |
| Precision (% RSD) | < 5% | [3] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. This technique provides structural information, which aids in the unequivocal identification of the analyte.
Principle and Rationale
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in the Multiple Reaction Monitoring (MRM) mode.[9] This involves selecting the precursor ion of this compound and a specific fragment ion, which significantly reduces background noise and enhances selectivity.
Experimental Workflow
Caption: LC-MS/MS workflow for sensitive quantification.
Detailed Protocol
3.3.1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C-labeled this compound) or a structurally similar compound.
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water (18.2 MΩ·cm)
3.3.2. Equipment
-
Liquid Chromatography system (UPLC or HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[14]
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[15]
3.3.3. Preparation of Standard and Sample Solutions
-
Follow the procedures outlined in the HPLC section (2.3.3 and 2.3.4), but with the addition of the internal standard at a fixed concentration to all standards and samples.
3.3.4. LC-MS/MS Conditions
-
Chromatographic Conditions: Similar to the HPLC method, but often with a faster gradient and a lower flow rate (e.g., 0.3-0.5 mL/min) to be compatible with the MS interface.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic acids.[9]
-
MRM Transitions:
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
3.3.5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.
-
Perform a linear regression analysis.
-
Calculate the analyte concentration in the samples using the regression equation.
Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [9] |
| Limit of Detection (LOD) | 1-10 nmol/L | [15][17] |
| Limit of Quantification (LOQ) | 5-25 nmol/L | [15][17] |
| Accuracy (% Recovery) | 85% - 115% | [15] |
| Precision (% RSD) | < 15% | [9] |
UV-Vis Spectrophotometry
For a rapid and straightforward estimation of the total hydroxycinnamic acid content, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but is useful for high-throughput screening.
Principle and Rationale
This method is based on the principle that hydroxycinnamic acids exhibit strong absorbance in the UV region of the electromagnetic spectrum. The total hydroxycinnamic acid content can be estimated by measuring the absorbance of a sample extract at the wavelength of maximum absorbance and comparing it to a standard calibration curve.[7] It's important to note that this method is susceptible to interference from other compounds that absorb at the same wavelength.[18][19]
Experimental Workflow
Caption: UV-Vis spectrophotometry workflow for total hydroxycinnamic acid estimation.
Detailed Protocol
4.3.1. Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Methanol or ethanol (spectrophotometric grade)
-
Sample matrix
4.3.2. Equipment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks
4.3.3. Procedure
-
Determine λmax: Scan a standard solution of this compound in the chosen solvent from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Curve: Prepare a series of standard solutions of this compound in the appropriate solvent. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Prepare Sample: Extract the sample using a suitable solvent (e.g., methanol). Dilute the extract as necessary to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the prepared sample at λmax.
-
Calculation: Determine the concentration of total hydroxycinnamic acids in the sample using the equation from the standard curve. The results are often expressed as this compound equivalents.
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a balance of performance and accessibility for routine analysis. For high-sensitivity and high-selectivity applications, particularly in complex biological samples, LC-MS/MS is the superior method. UV-Vis spectrophotometry provides a rapid, albeit less specific, estimation of total hydroxycinnamic acid content. By following the detailed protocols and understanding the underlying principles presented in this guide, researchers can achieve accurate and reliable quantification of this compound in their samples.
References
- 1. Umbellic acid - Wikipedia [en.wikipedia.org]
- 2. Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 4. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extrasynthese.com [extrasynthese.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Optimization of Green Sample Preparation for the Determination of Hydroxycinnamic Acids in Multi-Floral Honey Using Response Surface Methodology | MDPI [mdpi.com]
- 9. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. digital.csic.es [digital.csic.es]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review) | Kompantseva | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Application Note: A Validated RP-HPLC Method for the Quantification of 2,4-Dihydroxycinnamic Acid
Abstract
This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 2,4-Dihydroxycinnamic Acid (also known as Umbellic Acid). As a key phenolic compound and a precursor in various biosynthetic pathways, a reliable analytical standard and corresponding methodology are critical for researchers in natural product chemistry, pharmacology, and drug development.[1] This guide provides a comprehensive protocol, from standard preparation to data analysis, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.[2][3]
Introduction and Theoretical Background
This compound (2,4-DHCA) is a hydroxycinnamic acid with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[4][5] Its accurate quantification is essential for metabolic studies, quality control of herbal extracts, and pharmacokinetic analysis. The selection of an analytical method is paramount for achieving reliable results.
Causality of Method Selection: RP-HPLC is the chosen technique due to its exceptional suitability for separating polar to moderately non-polar compounds like phenolic acids.[6] A C18 (octadecylsilane) stationary phase provides a non-polar environment, allowing for effective retention and separation of 2,4-DHCA from other matrix components based on its hydrophobicity. The mobile phase, a mixture of acidified water and an organic solvent (acetonitrile), is modulated to control the elution. The inclusion of an acid (e.g., acetic or formic acid) is a critical choice; it suppresses the ionization of the carboxylic acid functional group on 2,4-DHCA, leading to a single, un-ionized form that chromatographs with superior peak shape and retention time stability.[7] Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength corresponding to the absorbance maximum of the hydroxycinnamate chromophore, ensuring high sensitivity and selectivity.[2]
Physicochemical Properties and Handling
Proper handling and storage of the analytical standard are foundational to accurate quantification. 2,4-DHCA, like many phenolic compounds, is susceptible to degradation.
-
Stability: Hydroxycinnamic acid derivatives can degrade when exposed to light and ambient temperatures over extended periods.[8] Light exposure can induce trans-cis isomerization of the double bond in the acrylic acid side chain, leading to multiple peaks and inaccurate quantification.[8][9]
-
Storage: To maintain integrity, the solid standard should be stored in a cool, dark, and dry place. Stock solutions should be stored in amber vials at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to minimize degradation.[8][10]
| Property | Value | Reference |
| Synonyms | Umbellic Acid, 3-(2,4-Dihydroxyphenyl)acrylic acid | [1][5] |
| CAS Number | 614-86-8 | [4][11][12] |
| Molecular Formula | C₉H₈O₄ | [4][5][11] |
| Molecular Weight | 180.16 g/mol | [4][5][11] |
| Appearance | Solid, powder form | [4][13] |
| Melting Point | ~202 °C (with decomposition) | [4] |
Table 1: Key physicochemical properties of this compound.
Validated HPLC Methodology
The following protocol has been developed and validated to ensure it is fit for its intended purpose of quantifying this compound.
Chromatographic Conditions
The selection of these parameters is based on achieving optimal separation, peak symmetry, and sensitivity for 2,4-DHCA. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and favorable UV transparency.[14][15] A gradient elution is employed to ensure efficient elution of the target analyte while cleaning the column of more retained impurities.
| Parameter | Recommended Setting |
| Instrument | HPLC System with UV/DAD Detector and Autosampler |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.5% Acetic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-40% B; 15-18 min: 40-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
Table 2: Optimized RP-HPLC conditions for 2,4-DHCA analysis.
Experimental Protocols
Adherence to these protocols is crucial for reproducibility. Use HPLC-grade solvents and high-purity water for all preparations.[16][17]
Protocol 3.1: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound analytical standard.[18]
-
Quantitatively transfer the standard to a 10 mL Class A amber volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.[19]
-
Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 4°C for up to one week or at -20°C for longer periods.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase (pre-mixed at the initial 90:10 A:B ratio).
-
A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.[19]
-
For example, to prepare the 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Protocol 3.2: Sample Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (at 10% B) for at least 30 minutes or until a stable, noise-free baseline is achieved.[19]
-
System Suitability: Before starting the analysis, inject the mid-point standard (e.g., 25 µg/mL) five or six times to verify that the system is performing within established parameters (see Section 5).
-
Calibration Curve: Inject each working standard solution in ascending order of concentration.
-
Sample Injection: Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards to monitor for any drift in instrument performance.
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to 2,4-DHCA.
Workflow Visualization
Caption: Standard workflow for quantification of 2,4-DHCA.
Method Validation Summary
This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3] The results confirm that the method is linear, precise, accurate, and specific for the analysis of 2,4-DHCA.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention time of the analyte. | Pass |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Range | 1 - 100 µg/mL | |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicates | 0.85% |
| Intermediate Precision | %RSD ≤ 2.0% (inter-day) | 1.32% |
| Accuracy (Recovery) | 98.0 - 102.0% recovery | 99.2% - 101.5% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.21 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 0.48 µg/mL |
Table 3: Summary of method validation results and typical acceptance criteria.[2][20][21]
Data Interpretation and System Suitability
Calibration Curve
A calibration curve is generated by performing a linear regression analysis of the peak area (y-axis) versus the concentration of the working standards (x-axis). The concentration of 2,4-DHCA in an unknown sample is determined by measuring its peak area and calculating the concentration using the regression equation (y = mx + c).
System Suitability Testing (SST)
SST is a mandatory part of the analytical procedure that ensures the chromatography system is adequate for the intended analysis.[22] These tests are performed before sample analysis by making repeated injections of a standard solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry; values outside this range indicate peak fronting or tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Indicates the stability and precision of the pump and mobile phase delivery. |
Table 4: System Suitability Test parameters and recommended acceptance criteria.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantification of this compound. By explaining the causality behind key procedural choices and providing a fully validated protocol, this guide serves as a self-validating system for researchers, scientists, and drug development professionals. Adherence to the specified handling, preparation, and analytical conditions will ensure the generation of accurate, reproducible, and defensible data in routine analyses.
References
- 1. Umbellic acid - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 97 614-86-8 [sigmaaldrich.com]
- 5. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. scbt.com [scbt.com]
- 12. extrasynthese.com [extrasynthese.com]
- 13. 3,4-Dihydroxycinnamic acid for synthesis 331-39-5 [sigmaaldrich.com]
- 14. phenomenex.com [phenomenex.com]
- 15. labdepotinc.com [labdepotinc.com]
- 16. HPLC Solvents [merckmillipore.com]
- 17. uhplcs.com [uhplcs.com]
- 18. This compound | CymitQuimica [cymitquimica.com]
- 19. benchchem.com [benchchem.com]
- 20. public.pensoft.net [public.pensoft.net]
- 21. benchchem.com [benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of 2,4-Dihydroxycinnamic Acid in Antioxidant Assays
Introduction: Unveiling the Antioxidant Potential of 2,4-Dihydroxycinnamic Acid
This compound, a member of the hydroxycinnamic acid (HCA) family, is a phenolic compound of significant interest to researchers in the fields of nutrition, pharmacology, and drug development.[1][2] HCAs are widely recognized for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.[1][3] The antioxidant efficacy of these compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring.[4][5] This document provides a comprehensive guide for researchers on the application of this compound in common antioxidant assays, complete with detailed protocols and an exploration of the underlying scientific principles.
The primary mechanism of antioxidant action for hydroxycinnamic acids is their ability to act as radical scavengers through hydrogen or electron donation, leading to the formation of a stable phenoxyl radical.[1] The stability of this resulting radical is a key determinant of the antioxidant capacity.[1] Furthermore, some HCAs can exert their antioxidant effects by chelating transition metals like iron and copper, which are known to promote the generation of reactive oxygen species (ROS).[1]
This guide will delve into the practical application of this compound in four widely adopted antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Part 1: Mechanistic Insights into Antioxidant Action
The antioxidant activity of this compound is rooted in its molecular structure. The presence of two hydroxyl groups on the phenyl ring makes it an effective hydrogen atom or electron donor, which is the cornerstone of its radical scavenging ability. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[3][6]
In the HAT mechanism , the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates hydrogen donation.[3]
The SPLET mechanism is a two-step process that is more prevalent in polar solvents. First, the phenolic hydroxyl group undergoes deprotonation to form a phenoxide anion. This is followed by the transfer of an electron to the free radical.[3][6]
The resonance stabilization of the resulting phenoxyl radical is crucial for the antioxidant capacity of the molecule.[1] The delocalization of the unpaired electron across the aromatic ring and the carboxyl group contributes to its stability, preventing it from initiating further radical chain reactions.
Visualizing the Antioxidant Mechanism
References
- 1. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships | Bentham Science [benthamscience.com]
- 6. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]
Application Note: 2,4-Dihydroxycinnamic Acid (2,4-DHCA) as a Matrix for Enhanced MALDI-MS Analysis of Small Molecules
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful and high-throughput analytical technique for determining the molecular weights of various analytes. While traditionally applied to large biomolecules, its use for the analysis of small molecules (typically <500 Da) presents unique challenges, primarily due to interference from matrix-related ions in the low mass-to-charge (m/z) region.[1] The selection of an appropriate matrix is therefore critical for successful small molecule analysis.[1] 2,4-Dihydroxycinnamic acid (2,4-DHCA), also known as Umbellic acid, is a hydroxycinnamic acid that has emerged as a valuable matrix for these applications.[2] This application note provides a comprehensive guide to the use of 2,4-DHCA, detailing its mechanism of action, providing validated protocols, and offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Mechanism of Action
2,4-DHCA is an organic compound with the chemical formula C₉H₈O₄.[3][4][5] It typically appears as a yellowish crystalline solid, soluble in organic solvents like methanol and ethanol, with limited solubility in water.[3] Its effectiveness as a MALDI matrix stems from several key properties:
-
Strong UV Absorbance: 2,4-DHCA possesses a chromophore that strongly absorbs laser energy at wavelengths commonly used in MALDI instruments (e.g., 337 nm from a nitrogen laser).[6] This efficient energy absorption is the first step in the desorption/ionization process.
-
Co-crystallization: It has the ability to form a homogenous crystalline lattice that incorporates analyte molecules. This co-crystallization is essential for transferring the laser energy to the analyte and facilitating its desorption.[6]
-
Proton Donor/Acceptor: The carboxylic acid and phenolic hydroxyl groups on the 2,4-DHCA molecule allow it to act as an efficient proton donor, facilitating the ionization of analyte molecules primarily through protonation.[7]
The MALDI ionization process using 2,4-DHCA is a multi-step event that occurs within microseconds of the laser pulse.[6] The fundamental steps are the absorption of laser energy by the matrix, leading to the rapid heating and sublimation of the matrix-analyte crystal. In the dense plume of desorbed material, proton transfer reactions occur between the excited matrix molecules and the neutral analyte molecules, resulting in the formation of gas-phase analyte ions (typically [M+H]⁺).[6][8]
Figure 1: MALDI-MS Ionization Workflow with 2,4-DHCA.
Advantages of 2,4-DHCA for Small Molecule Analysis
The primary challenge in small molecule MALDI-MS is distinguishing analyte signals from the dense chemical noise generated by the matrix itself (fragments, clusters, and adducts) in the low m/z range.[1] While matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are workhorses for peptides and proteins, they can produce significant background interference below 500 Da.[1][9] 2,4-DHCA offers distinct advantages in this context.
| Feature | This compound (2,4-DHCA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,5-Dihydroxybenzoic acid (DHB) |
| Primary Analytes | Small Molecules (<500 Da), Lipids, Metabolites | Peptides (< 5 kDa), Small Proteins[10] | Peptides, Glycoproteins, Polar Analytes[10][11] |
| Background Noise | Generally lower in the <500 m/z range compared to CHCA/DHB. | Can produce significant matrix-related peaks in the low mass range.[1] | Forms large crystals which can lead to lower resolution; background can be complex.[11] |
| Ionization "Hardness" | Considered a "soft" matrix, minimizing in-source fragmentation of labile analytes. | Considered a "hard" matrix, can cause fragmentation (useful for PSD analysis).[11] | Generally "soft," but crystal inhomogeneity can be an issue.[11] |
| Crystal Morphology | Tends to form a fine, homogenous crystalline layer, improving shot-to-shot reproducibility. | Forms small, homogenous crystals, yielding good resolution.[11] | Forms large, needle-like crystals, often requiring hunting for "sweet spots".[11] |
Detailed Experimental Protocols
Protocol 1: Preparation of 2,4-DHCA Matrix Stock Solution
Causality: The choice of solvent and concentration is critical for ensuring the matrix dissolves completely while providing an environment conducive to analyte ionization. Acetonitrile (ACN) is an excellent solvent for 2,4-DHCA, and its volatility aids in rapid crystal formation. Trifluoroacetic acid (TFA) is added to create an acidic environment, which promotes the protonation of the analyte (formation of [M+H]⁺ ions) and can suppress the formation of sodium and potassium adducts.[10]
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (e.g., 18.2 MΩ·cm)
Procedure:
-
Prepare a solvent mixture of 70% ACN / 30% Water / 0.1% TFA (v/v/v).
-
Weigh out 10 mg of 2,4-DHCA and place it in a clean 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of the solvent mixture to the tube.
-
Vortex vigorously for 1-2 minutes until the 2,4-DHCA is completely dissolved. A brief sonication can assist with dissolution.
-
Self-Validation Check: The resulting solution should be clear and pale yellow with no visible particulate matter. If solids remain, centrifuge the tube at high speed (>10,000 x g) for 1 minute and use the supernatant. This is now your 10 mg/mL matrix stock solution.
Storage: Store the matrix solution at 4°C in the dark. For best results, prepare fresh solution weekly, as performance can degrade over time.
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
Causality: The dried-droplet method is the most common sample preparation technique.[13] The goal is to create a homogenous mixture of analyte and matrix that will co-crystallize uniformly on the target plate. The analyte-to-matrix molar ratio is crucial; a vast excess of matrix (typically 1000:1 to 10,000:1) is required to ensure analyte molecules are fully isolated within the matrix lattice, which is key for efficient energy transfer and soft ionization.[10]
Materials:
-
Analyte of interest, dissolved in a suitable solvent (e.g., methanol, ACN/water) at a concentration of approximately 10-100 µM.
-
10 mg/mL 2,4-DHCA matrix stock solution (from Protocol 1).
-
MALDI target plate (e.g., ground steel).
-
Micropipettes (0.5-10 µL range).
Procedure:
-
In a clean microcentrifuge tube, combine the analyte solution and the matrix solution. A typical starting ratio is 1:1 (v/v), for example, 5 µL of analyte solution mixed with 5 µL of matrix solution.
-
Pipette the mixture up and down several times to ensure homogeneity.
-
Carefully spot 0.5 - 1.0 µL of the final mixture onto a designated position on the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This may take 5-10 minutes. Avoid heating, as it can lead to poor crystal formation.
-
Self-Validation Check: Visually inspect the dried spot under magnification. A good preparation will appear as a uniform, crystalline film. The formation of a dense ring with a sparse center (the "coffee-ring" effect) indicates poor co-crystallization and will likely yield inconsistent results. If this occurs, try adjusting solvent composition or the analyte/matrix ratio.
Figure 2: Dried-Droplet Sample Preparation Workflow.
Protocol 3: MALDI-MS Data Acquisition
Causality: Instrument parameters must be optimized to achieve the best signal-to-noise ratio (S/N) while minimizing analyte fragmentation. Laser power is a critical variable; it should be set just above the threshold required for ion generation.[11] Excessive laser energy can cause fragmentation and saturate the detector, while insufficient energy will result in a weak or non-existent signal.
General Guidelines:
-
Mass Range: Set the mass range to encompass the expected m/z of the analyte, typically from 50 Da up to 1000 Da for small molecules.
-
Ionization Mode: Use positive ion mode for detecting protonated species ([M+H]⁺).
-
Laser Power: Begin with a low laser energy setting and gradually increase it until a stable ion signal is observed. Record spectra from multiple positions within the sample spot to ensure reproducibility.
-
Number of Shots: Summing the spectra from multiple laser shots (e.g., 100-500 shots) will improve the S/N and overall data quality.[10]
Data Analysis and Troubleshooting
Expected Spectrum: A successful analysis will show a prominent peak corresponding to the protonated analyte ([M+H]⁺). You may also observe less intense peaks for sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Peaks corresponding to the protonated matrix ([2,4-DHCA+H]⁺ at m/z 181.05) will also be present.
Troubleshooting:
-
No Analyte Signal:
-
Cause: Laser power too low, analyte concentration too low, or ion suppression from contaminants (e.g., salts).
-
Solution: Gradually increase laser power. Prepare a more concentrated analyte sample. Consider a simple sample clean-up step (e.g., using a C18 ZipTip®) to remove salts.
-
-
Poor Resolution or Broad Peaks:
-
Cause: Inhomogeneous crystal formation or poor instrument calibration.
-
Solution: Re-prepare the sample, potentially adjusting the solvent system (e.g., increasing the ACN percentage to promote faster drying). Recalibrate the mass spectrometer using a known standard.
-
-
High Background Noise:
Conclusion
This compound is a highly effective matrix for the MALDI-MS analysis of small molecules. Its ability to produce a clean background in the low mass range, combined with its propensity for forming homogenous crystals, makes it a superior choice over traditional matrices for many small molecule applications, including metabolomics, lipidomics, and pharmaceutical analysis.[16] By following the detailed protocols and understanding the principles outlined in this application note, researchers can leverage the power of 2,4-DHCA to achieve high-quality, reproducible data for their small molecule analytes.
References
- 1. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbellic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound 97 614-86-8 [sigmaaldrich.com]
- 5. This compound 97 614-86-8 [sigmaaldrich.com]
- 6. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 7. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionization mechanism of oligonucleotides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. Rutgers_MS_Home [react.rutgers.edu]
- 12. This compound | 614-86-8 [chemicalbook.com]
- 13. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 15. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of lipids using 2,4,6-trihydroxyacetophenone as a matrix for MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cosmeceutical Use of Hydroxycinnamic Acid Derivatives
Introduction: The Scientific Rationale for Hydroxycinnamic Acids in Advanced Skincare
Hydroxycinnamic acids (HCAs) and their derivatives represent a class of phenolic compounds derived from the shikimate pathway in plants.[1][2] Key members of this family, including ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid, have garnered significant attention in the cosmeceutical field.[3] Their robust biological activities are primarily attributed to a unique chemical structure: a phenolic nucleus and an unsaturated carboxylic acid side chain, which confers potent antioxidant and signaling modulation capabilities.[1]
This guide provides a comprehensive overview of the mechanisms, applications, and evaluation protocols for HCA derivatives in cosmeceutical research and development. It is designed for researchers, scientists, and drug development professionals seeking to leverage these multifunctional ingredients to address key dermatological concerns such as photoaging, inflammation, and hyperpigmentation. The protocols and insights provided are grounded in established scientific principles to ensure reproducibility and reliable interpretation of results.
Part 1: Core Mechanisms of Action in Dermal Homeostasis
The efficacy of hydroxycinnamic acid derivatives in cosmeceuticals stems from their ability to intervene in key signaling pathways that govern skin health and aging. Their multifaceted nature allows them to offer protection and repair through several distinct, yet interconnected, mechanisms.
Antioxidant and Cytoprotective Effects: Combating Oxidative Stress
Oxidative stress, primarily induced by ultraviolet (UV) radiation, is a principal driver of extrinsic skin aging.[4][5] UV exposure generates reactive oxygen species (ROS) that damage cellular macromolecules, including DNA, lipids, and proteins, leading to cellular dysfunction and senescence.[5][6]
HCA derivatives exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups on the aromatic ring can directly donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical that prevents further oxidative chain reactions.[1]
-
Modulation of Endogenous Antioxidant Defenses: HCAs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activation by HCAs allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II detoxification and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and Glutathione S-transferases (GSTs).[7][8] This upregulates the cell's intrinsic antioxidant capacity.
Caption: HCA Antioxidant & Nrf2 Pathway Activation.
Anti-inflammatory Action: Attenuation of Inflammatory Cascades
Chronic inflammation contributes significantly to skin aging and exacerbates conditions like acne and rosacea. External stimuli, such as UV radiation or bacterial components like lipopolysaccharide (LPS), can trigger inflammatory pathways in keratinocytes.[9][10]
HCAs modulate inflammation primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][11]
-
MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is activated by inflammatory stimuli, leading to the activation of the transcription factor AP-1 (Activator Protein-1).[9]
-
NF-κB Pathway: Inflammatory signals lead to the degradation of the IκB inhibitor protein, allowing the NF-κB complex to translocate to the nucleus.[3]
Both AP-1 and NF-κB upregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and matrix metalloproteinases (MMPs).[11][12] HCAs can suppress the phosphorylation of key MAPK proteins and inhibit IκB degradation, thereby preventing the nuclear translocation of AP-1 and NF-κB and reducing the inflammatory response.[3][12]
Caption: HCA Anti-inflammatory Signaling Cascade.
Anti-Aging Effects: Preserving the Extracellular Matrix
The structural integrity of the skin is maintained by the extracellular matrix (ECM), which is primarily composed of collagen and elastin fibers produced by dermal fibroblasts. Photoaging is characterized by the degradation of this matrix.
-
Inhibition of MMPs: As mentioned, UV-induced ROS and inflammation activate the MAPK/AP-1 pathway, which is a primary driver for the expression of Matrix Metalloproteinases (MMPs), such as MMP-1 (collagenase) and MMP-9 (gelatinase).[7] These enzymes are responsible for breaking down collagen and other ECM components. By inhibiting the upstream signaling, HCAs reduce the expression of MMPs, thus preserving the existing collagen network.[7]
-
Stimulation of Collagen Synthesis: HCAs can also promote the synthesis of new collagen. This is partly mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[13][14] TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad transcription factors (Smad2/3). The activated Smad complex translocates to the nucleus and promotes the transcription of procollagen genes (e.g., COL1A1).[13][14]
Caption: HCA Anti-Aging Effects on Collagen Matrix.
Hyperpigmentation Control: Inhibition of Melanogenesis
Hyperpigmentation disorders like melasma and age spots are caused by the overproduction of melanin. The rate-limiting enzyme in melanin synthesis is tyrosinase, a copper-containing enzyme.[10] HCA derivatives, particularly p-coumaric acid, act as tyrosinase inhibitors.[1][15] Their structural similarity to L-tyrosine, the natural substrate for tyrosinase, allows them to act as competitive or mixed-type inhibitors.[4][15] They bind to the active site of the enzyme, in some cases chelating the copper ions essential for its catalytic activity, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent melanin formation.[4]
Part 2: Quantitative Efficacy of HCA Derivatives
The selection of an HCA derivative for a specific cosmeceutical application should be data-driven. The following tables summarize representative quantitative data from in vitro studies, providing a comparative basis for their bioactivity. It is crucial to note that absolute values (e.g., IC50) can vary depending on experimental conditions.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Reference Source |
| Caffeic Acid | 21.81 | [16] |
| Ferulic Acid | ~45-55 (Estimated) | [17][18] |
| p-Coumaric Acid | >100 | [18] |
| Ascorbic Acid (Control) | ~25-30 | [18][19] |
A lower IC50 value indicates greater antioxidant potency.
Table 2: Comparative Tyrosinase Inhibitory Activity
| Compound | Enzyme Source | IC50 (µM) | Reference Source |
| p-Coumaric Acid | Human | 3 | [15] |
| Caffeic Acid | Human | 250 | [15] |
| Ferulic Acid | Human | 750 | [15] |
| Kojic Acid (Control) | Mushroom | ~35 | [4][20] |
A lower IC50 value indicates greater tyrosinase inhibition.
Part 3: Application Notes & Standardized Protocols
This section provides detailed, step-by-step protocols for the in vitro evaluation of HCA derivatives, enabling researchers to substantiate key cosmeceutical claims.
Protocol: In Vitro Antioxidant Capacity (DPPH Assay)
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[21] A lower absorbance indicates higher scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (HCA derivatives)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Preparation of Test Samples:
-
Prepare stock solutions of HCA derivatives and the positive control in a suitable solvent (e.g., methanol, DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 to 500 µM).
-
-
Assay Execution:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of each sample dilution (or control) to the corresponding wells.
-
For the blank control, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
Plot the % scavenging against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.[7]
-
Protocol: Cellular Antioxidant Activity in Keratinocytes (DCFH-DA Assay)
Principle: This cell-based assay quantifies the ability of a compound to reduce intracellular ROS. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] The reduction in fluorescence intensity in the presence of an HCA derivative indicates its antioxidant activity within a cellular context.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) and supplements
-
DCFH-DA probe
-
Oxidative stress inducer (e.g., H₂O₂, UVA light)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well black, clear-bottom plate at a density that will achieve 90-100% confluency on the day of the experiment.[24] Incubate for 24 hours.
-
-
Pre-treatment with HCA:
-
Remove the culture medium and replace it with fresh medium containing various non-cytotoxic concentrations of the HCA derivative. Incubate for a defined period (e.g., 1-24 hours).
-
-
Loading with DCFH-DA Probe:
-
Induction of Oxidative Stress:
-
Remove the probe solution and wash the cells again with warm PBS.
-
Add 100 µL of an oxidative stress inducer (e.g., 500 µM H₂O₂ in PBS) to each well, except for the negative control wells (add PBS only).
-
-
Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: 485/535 nm). Readings can be taken kinetically over 60 minutes or as a single endpoint measurement.[24]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells and probe but no inducer).
-
Express the results as a percentage of the fluorescence in the positive control (inducer only) wells. % ROS Reduction = [1 - (Fluorescence_sample / Fluorescence_control)] x 100
-
Protocol: Mushroom Tyrosinase Inhibition Assay
Principle: This colorimetric assay measures the inhibition of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to the colored product dopachrome. The rate of dopachrome formation is monitored spectrophotometrically at ~475-490 nm.[10][26] A decrease in the rate of color formation indicates enzymatic inhibition.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (HCA derivatives)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 U/mL). Keep on ice.
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM). Prepare this solution fresh before use as it is prone to auto-oxidation.[10]
-
Prepare stock solutions of HCA derivatives and Kojic Acid in a suitable solvent (e.g., DMSO, buffer). Perform serial dilutions in phosphate buffer.
-
-
Assay Execution:
-
Set up the 96-well plate as follows (total volume = 200 µL):
-
Test Wells: 20 µL test compound + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Control Wells (100% activity): 20 µL solvent + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Blank Wells (for background subtraction): 20 µL test compound + 160 µL phosphate buffer (no enzyme).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Subtract the rate of the blank wells from the corresponding test wells.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value by plotting % inhibition against inhibitor concentration.
-
Protocol: Collagen Synthesis in Human Dermal Fibroblasts (Sircol Assay)
Principle: This assay quantifies newly synthesized soluble collagen secreted by fibroblasts into the culture medium. The Sircol™ dye specifically binds to the [Gly-X-Y]n helical structure of soluble collagen. The resulting collagen-dye complex precipitates and can be isolated by centrifugation. The bound dye is then eluted and quantified colorimetrically at ~555 nm.[27][28]
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Fibroblast growth medium (with supplements, including ascorbic acid, which is essential for collagen synthesis)
-
Test compounds (HCA derivatives)
-
Sircol™ Soluble Collagen Assay Kit (containing dye, alkali reagent, collagen standard)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Cell Culture and Treatment:
-
Seed NHDFs in a multi-well plate and grow to ~80% confluency.
-
Replace the medium with fresh, serum-low medium containing the test HCA derivative at various concentrations. Include a positive control (e.g., TGF-β) and an untreated control.
-
Incubate for 48-72 hours to allow for collagen synthesis and secretion.
-
-
Sample Collection:
-
Carefully collect the culture supernatant from each well into 1.5 mL microcentrifuge tubes.
-
Centrifuge at 1,500 rpm for 5 minutes to pellet any cell debris. Transfer the clear supernatant to a new tube.[27]
-
-
Collagen-Dye Precipitation:
-
Elution and Measurement:
-
Carefully decant and discard the supernatant. Gently wash the pellet with the provided wash reagent if necessary.
-
Add 1.0 mL of Alkali Reagent to each tube to dissolve the pellet. Vortex thoroughly.[29]
-
Transfer 200 µL of the dissolved complex from each tube to a 96-well plate.
-
Measure the absorbance at 555 nm.
-
-
Data Analysis:
-
Generate a standard curve using the known collagen standards.
-
Determine the concentration of collagen (µg/mL) in each sample by interpolating from the standard curve.
-
Express results as a percentage increase in collagen synthesis compared to the untreated control.
-
Protocol: Anti-inflammatory Activity in Keratinocytes (TNF-α ELISA)
Principle: This protocol measures the ability of an HCA derivative to reduce the secretion of the pro-inflammatory cytokine TNF-α from keratinocytes stimulated with an inflammatory agent like LPS. The amount of TNF-α in the cell culture supernatant is quantified using a highly specific Enzyme-Linked Immunosorbent Assay (ELISA).[30][31]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
Test compounds (HCA derivatives)
-
Human TNF-α ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HaCaT cells in a multi-well plate and grow to near confluency.
-
Pre-treat the cells with various concentrations of the HCA derivative for 1-2 hours.
-
Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to all wells except the negative control.[3]
-
Incubate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
Collect the culture supernatant from each well.
-
Centrifuge at 1000 x g for 20 minutes at 4°C to remove cells and debris.[30]
-
The clear supernatant can be used immediately or stored at -80°C.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's specific instructions. This typically involves the following steps: a. Add standards, controls, and samples to the antibody-pre-coated microplate. Incubate. b. Wash the plate. Add the biotinylated detection antibody. Incubate. c. Wash the plate. Add the Avidin-HRP conjugate. Incubate. d. Wash the plate. Add the substrate solution and incubate in the dark until color develops. e. Add the stop solution to terminate the reaction.
-
-
Measurement:
-
Measure the optical density (OD) at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD versus the concentration of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Express the results as a percentage inhibition of TNF-α production compared to the stimulated control (LPS only).
-
Part 4: Formulation Strategies and Considerations
The successful incorporation of HCA derivatives into a cosmeceutical product is challenging due to their inherent instability and limited skin permeability.[3][14]
Key Challenges:
-
Stability: HCAs, particularly ferulic acid, are susceptible to degradation by light, heat, and oxidation, often leading to discoloration (yellowing/browning) and loss of efficacy.[24][32]
-
Solubility and Permeability: Many HCAs have poor water solubility and their ionized state at neutral pH can limit their ability to penetrate the lipophilic stratum corneum.[1][14]
Effective Formulation Strategies:
-
pH Optimization: Maintaining the formulation at an acidic pH (typically below 3.5-4.0) keeps the carboxylic acid group of the HCA in its non-ionized form, which enhances both stability and skin penetration.[32]
-
Encapsulation: Micro- and nanoencapsulation techniques can physically protect the HCA from degradative environmental factors and provide a controlled release profile.[24][33]
-
Use of Solvents and Penetration Enhancers:
-
Solvents: Polyols (e.g., ethoxydiglycol, propylene glycol) can improve the solubility and stability of HCAs in aqueous formulations.[34]
-
Penetration Enhancers: Compounds like fatty acids (oleic acid), terpenes, and pyrrolidones can reversibly disrupt the stratum corneum lipid barrier, improving the dermal absorption of HCAs.[35]
-
-
Emulsion Technology: Sophisticated emulsion systems, such as water-in-oil-in-water (W/O/W) multiple emulsions, can protect unstable molecules like ferulic acid in an internal phase while maintaining a desirable aesthetic for the final product.[11]
References
- 1. Mechanisms for Keratinocyte Lipopolysaccharide Responses - Christopher Reardon [grantome.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Effect of ultraviolet radiation on the Nrf2 signaling pathway in skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Mitochondrial Oxidative Stress to Mitigate UV-Induced Skin Damage [frontiersin.org]
- 6. Ultraviolet Radiation-Induced Skin Aging: The Role of DNA Damage and Oxidative Stress in Epidermal Stem Cell Damage Mediated Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Nrf2 Modulators for Skin Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. macrophi.co.jp [macrophi.co.jp]
- 11. Suppression of skin inflammation in keratinocytes and acute/chronic disease models by caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caffeic Acid Reduces Cutaneous Tumor Necrosis Factor Alpha (TNF-α), IL-6 and IL-1β Levels and Ameliorates Skin Edema in Acute and Chronic Model of Cutaneous Inflammation in Mice [jstage.jst.go.jp]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dpph assay ic50: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. fn-test.com [fn-test.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. Antioxidant Activities and Mechanisms of Tomentosin in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biotnt.com [biotnt.com]
- 29. accuratechemical.com [accuratechemical.com]
- 30. file.elabscience.com [file.elabscience.com]
- 31. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Frontiers | Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. TGF-β1 diminishes collagen production during long-term cyclic stretching of engineered connective tissue: Implication of decreased ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crystal Formation of 2,4-Dihydroxycinnamic Acid
Welcome to the technical support guide for the crystallization of 2,4-Dihydroxycinnamic acid (Umbellic Acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. Crystallization is a critical purification step and is fundamental to controlling the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This guide provides direct answers to common challenges and detailed protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What does this compound typically look like, and what are its basic solubility properties?
A1: this compound is typically a yellowish crystalline solid.[1] Structurally, it is a phenolic compound with two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group, which dictate its solubility. It is generally soluble in polar organic solvents like ethanol and methanol but has limited solubility in water.[1] The key to successful crystallization is to exploit the difference in its solubility at different temperatures or in different solvent systems.
Q2: Which solvents should I start with for recrystallizing this compound?
A2: A good starting point is to use solvents where the compound shows high solubility when hot and low solubility when cold. Based on its chemical structure and data from related compounds like caffeic acid (3,4-Dihydroxycinnamic acid), the following solvents are recommended for initial screening.[2][3][4]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile |
| Water | High | 100 | Low solubility cold, moderate to high solubility when hot.[4] |
| Ethanol | High | 78 | Good solubility, may require an anti-solvent.[1] |
| Methanol | High | 65 | Good solubility, likely requires an anti-solvent.[1][5] |
| Ethyl Acetate | Medium | 77 | Moderate solubility. |
| Acetone | Medium | 56 | Good solubility, may be too effective. |
| Acetonitrile | Medium | 82 | Moderate solubility.[6] |
Q3: My compound is not dissolving well in any single solvent. What should I do?
A3: This is a common scenario that is perfectly addressed by using a mixed-solvent system. You should find a pair of miscible solvents: one in which this compound is highly soluble (a "good" solvent, e.g., ethanol or methanol) and one in which it is poorly soluble (a "poor" or "anti-solvent," e.g., water or hexane).[7] The detailed protocol for this technique is provided in the "Advanced Crystallization Protocols" section below.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during your experiments.
Q4: I've cooled my solution, but no crystals have formed. What's wrong?
A4: The absence of crystals upon cooling typically indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Causality: Supersaturation is the essential driving force for crystallization. If the concentration of the solute is below its saturation point at the cooled temperature, it will remain in solution. Even in a supersaturated solution, spontaneous nucleation can be slow.
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments dislodged can act as nucleation sites.[8]
-
Introduce a Seed Crystal: If you have a previous batch of solid this compound, add a single, tiny crystal to the cooled solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[8]
-
Reduce Solvent Volume: If the initial volume of solvent was too high, the solution may not be sufficiently concentrated to become supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent (in a fume hood) and then attempt to cool it again.
-
Cool to a Lower Temperature: Extend the cooling period by placing the flask in an ice-water bath, which may be necessary to sufficiently decrease the compound's solubility.
-
Q5: My compound "oiled out" instead of forming crystals. How do I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the temperature of the solution is higher than the melting point of the solute (or an impure mixture of the solute).[9] While pure this compound has a high melting point (~202 °C), significant impurities can depress this, leading to oiling out.
-
Causality: Impurities often dissolve preferentially in the liquid droplets of the oiled-out compound, meaning the resulting solid will be impure, defeating the purpose of recrystallization.[9]
-
Solutions:
-
Re-heat and Add More Solvent: The most effective solution is to heat the mixture until the oil redissolves completely. Then, add more of the "good" solvent (10-20% additional volume) to lower the saturation temperature of the solution.[9] This ensures that the solution temperature drops below the compound's melting point before saturation is reached, allowing for direct crystallization.
-
Change Solvents: Switch to a lower-boiling point solvent. This reduces the temperature at which the solution is saturated.
-
Slower Cooling: Allow the solution to cool much more gradually to give molecules more time to arrange into a crystal lattice rather than aggregating into a disordered liquid.
-
Q6: The crystallization happened almost instantly, forming a fine powder. Is this a problem?
A6: Yes, this is a significant problem. Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, leading to a poorly purified product.[9]
-
Causality: An ideal crystallization involves a slow process of nucleation followed by steady crystal growth, which allows impurities to remain in the "mother liquor" (the surrounding solution). When crystallization is too fast, molecules aggregate rapidly without the selectivity needed for purification.
-
Solutions:
-
Increase Solvent Volume: As with "oiling out," the solution is likely too supersaturated. Re-heat the solution to redissolve the solid and add more solvent. This slows the rate at which supersaturation is achieved during cooling.[9] For cinnamic acid derivatives, even a small amount of extra solvent can dramatically improve the crystal quality.[9]
-
Insulate the Flask: After heating, place the flask in an insulated container (like a beaker of warm water or wrapped in glass wool) to slow the cooling rate. An ideal crystallization should see crystals begin to form over 5-20 minutes.[9]
-
Q7: My final crystals are very fine needles. How can I get more block-like or prismatic crystals?
A7: Crystal morphology (habit) is heavily influenced by the crystallization conditions, especially the solvent.[10][11] Needle-like crystals can be difficult to filter and dry and may have poor flow characteristics, which is a concern in pharmaceutical manufacturing.
-
Causality: The final shape of a crystal depends on the relative growth rates of its different crystallographic faces. Solvent molecules can interact differently with each face, inhibiting or promoting growth in specific directions.[10] Strong solute-solvent interactions can favor certain morphologies.
-
Solutions:
-
Change the Solvent System: This is the most powerful tool. Systematically screen different solvents or mixed-solvent ratios. A change in solvent polarity or hydrogen-bonding capability can dramatically alter the crystal habit.[11][12]
-
Control the pH: For an ionizable molecule like this compound, pH can alter the dominant species in solution (neutral acid vs. carboxylate anion), which in turn affects crystal packing and morphology. Experimenting with slight acidification or basification of the crystallization medium can be effective.[13][14]
-
Slow Down the Crystallization: Use a slower cooling rate or employ advanced techniques like vapor diffusion or solvent-layering, which are detailed below. Slower growth often leads to more well-defined, equant crystals.
-
Q8: I've successfully crystallized my compound before, but now I'm getting a different crystal form (polymorph) that I can't get rid of. What is happening?
A8: You are likely encountering polymorphism, a phenomenon where a compound can exist in multiple distinct crystal structures.[15] This is common for cinnamic acid derivatives.[16]
-
Causality: Different polymorphs have different stabilities. You may have initially isolated a "metastable" form. The subsequent appearance of a more thermodynamically stable form can "seed" all future crystallizations, making it very difficult to obtain the original form again. This is known as the "disappearing polymorph" phenomenon.[17][18]
-
Solutions:
-
Strictly Control Conditions: The choice of solvent, cooling rate, temperature, and even agitation can determine which polymorph nucleates.[15][19] To reproduce a specific polymorph, you must precisely replicate the conditions under which it was first formed.
-
Avoid Seeding: The new, stable polymorph can be nucleated by microscopic seed crystals in the environment. Ensure all glassware is scrupulously clean. It may be necessary to perform crystallizations in a separate lab area where the stable form has never been handled.[17]
-
Characterize Thoroughly: This is a critical issue in drug development. Each polymorph is considered a different API and must be fully characterized (e.g., via XRPD, DSC) as they can have different solubilities and bioavailabilities.[15][18]
-
Below is a general troubleshooting workflow to guide your decision-making process.
Advanced Crystallization Protocols
For challenging systems or when high-quality single crystals are required (e.g., for X-ray diffraction), more advanced methods are necessary.
Protocol 1: Mixed-Solvent Recrystallization
This is the go-to method when no single solvent has the ideal solubility profile. We will use the example of a methanol ("good" solvent)/water ("poor" solvent) system, which is effective for many cinnamic acids.[7][9]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol dropwise while heating (e.g., on a steam bath) until the solid just dissolves completely.
-
Induce Saturation: While keeping the solution hot, add water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add one or two drops of hot methanol to re-clarify the solution, ensuring it is just at the point of saturation.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration, wash with a small amount of ice-cold methanol/water mixture, and dry.
Protocol 2: Vapor Diffusion
This technique is excellent for growing high-quality, single crystals by allowing for extremely slow changes in solvent composition.[20] It is ideal when other methods produce only microcrystalline powders.
-
Setup: You will need a small, open vial and a larger jar with a tight-fitting lid.
-
Inner Vial: Dissolve your this compound sample in a small amount of a relatively volatile "good" solvent (e.g., acetone or methanol) in the small vial. Do not fill it more than halfway.
-
Outer Jar: Pour a layer (1-2 cm) of a more volatile "poor" solvent (anti-solvent, e.g., hexane or diethyl ether) into the larger jar.
-
Assembly: Carefully place the open vial containing your compound solution inside the larger jar, ensuring the liquid levels are such that the vial will not tip over or be flooded. Seal the jar tightly.
-
Incubation: Leave the sealed system undisturbed for several days to weeks. The more volatile anti-solvent from the outer jar will slowly diffuse as a vapor into the inner vial. This gradually lowers the solubility of your compound, promoting very slow and ordered crystal growth.
References
- 1. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. 3,4-Dihydroxycinnamic acid, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]
- 4. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. iscientific.org [iscientific.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. Disappearing polymorph - Wikipedia [en.wikipedia.org]
- 18. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
Technical Support Guide: Optimizing 2,4-Dihydroxycinnamic Acid (DHCA) for MALDI Mass Spectrometry
From the Senior Application Scientist's Desk:
Welcome to the technical support center for 2,4-Dihydroxycinnamic acid (DHCA), a valuable matrix for specific applications in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The success of a MALDI experiment hinges on the delicate interplay between the analyte, the matrix, and the preparation method. Achieving a homogenous, analyte-inclusive crystal lattice is paramount for generating high-quality, reproducible spectra.
This guide is structured to address the common challenges and questions that arise when working with DHCA. We will move from foundational knowledge to practical troubleshooting and detailed protocols, providing the causal explanations behind our recommendations to empower you in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DHCA) and why is it used as a MALDI matrix?
This compound (also known as umbellic acid) is an organic acid that functions as a MALDI matrix. Like other cinnamic acid derivatives (e.g., α-cyano-4-hydroxycinnamic acid), it effectively absorbs energy from the nitrogen laser (337 nm) commonly used in MALDI instruments. This absorption facilitates the "soft" desorption and ionization of analyte molecules that are co-crystallized with the matrix, minimizing fragmentation and allowing for the analysis of intact biomolecules.
Q2: For which types of analytes is DHCA most suitable?
While 2,5-Dihydroxybenzoic acid (DHB) is a more commonly cited matrix for glycans and glycoproteins, DHCA is also utilized for these applications.[1][2] Its properties make it particularly useful for the analysis of polar molecules. The choice between DHCA and other matrices like DHB or sinapinic acid often depends on the specific characteristics of the analyte and may require empirical optimization.[3]
Q3: What is the typical concentration range for a DHCA matrix solution?
A common starting concentration for many MALDI matrices, including DHCA, is 10 mg/mL .[3][4] However, the optimal concentration is highly dependent on the analyte and the solvent system used. For sensitive analyses or when encountering issues with signal suppression, preparing serial dilutions of the matrix or analyte solution is a recommended strategy to find the ideal matrix-to-analyte ratio.[3][5]
Q4: What are the best solvents for preparing DHCA solutions?
The ideal solvent must dissolve both the matrix and the analyte while being volatile enough to evaporate quickly on the target plate.[3] A standard and effective solvent system for DHCA and similar matrices is a mixture of an organic solvent and acidic water.
-
Primary Recommendation: A 50:50 (v/v) mixture of Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water.[6][7]
-
Alternatives: Methanol or ethanol can also be used in place of or in combination with acetonitrile. For instance, a mixture of aqueous 0.1% TFA and ethanol in a 9:1 ratio has been used for DHB, a structurally similar matrix.[7]
The inclusion of 0.1% TFA is critical as it helps to acidify the environment, which promotes analyte ionization and can improve spectral quality.[7]
Q5: How should I store my DHCA stock solution and powder?
-
Powder: Store the solid DHCA powder in a cool, dark, and dry place. A desiccator is recommended to prevent hydration.
-
Solution: DHCA solutions are best prepared fresh for daily use to ensure optimal performance.[3] Cinnamic acid derivatives can degrade over time, especially when in solution and exposed to light. If you must store a solution, keep it in a dark vial at 2-8°C for no more than a few days.[8] If you observe any discoloration or precipitation, discard the solution and prepare a fresh batch.
Part 2: Troubleshooting Guide
This section addresses specific issues encountered during MALDI experiments using DHCA.
Q: I am not seeing any analyte signal, or the signal is very weak. What should I do?
This is a common issue that can stem from several sources.
-
Cause 1: Suboptimal Matrix-to-Analyte Ratio.
-
Explanation: An excess of either matrix or analyte can suppress the signal. The ideal molar ratio is typically in the range of 1000:1 to 10,000:1 (matrix:analyte).[3] Counterintuitively, reducing the analyte concentration is often what makes the MALDI signal appear or increase in intensity.[7]
-
Solution: Prepare a dilution series of your analyte (e.g., 1:10, 1:100) and test each dilution with your standard matrix concentration. Alternatively, you can try diluting your analyte/matrix mixture further with the matrix solution.[3]
-
-
Cause 2: Presence of Contaminants.
-
Explanation: Non-volatile salts (e.g., sodium, potassium), detergents, or buffers (like PBS) are notorious for interfering with matrix crystallization and suppressing the analyte signal.[3][7]
-
Solution: Ensure your sample is properly desalted. If contamination is suspected, you can try washing the crystallized sample spot on the target plate. After the spot has dried, carefully apply 0.5-1 µL of cold, deionized water or a dilute ammonium salt solution and remove it after a few seconds.[9][10] This can wash away interfering salts while leaving the less soluble analyte-matrix crystals behind.
-
-
Cause 3: Incorrect Solvent System.
-
Explanation: If the analyte and matrix are not fully co-dissolved, they will not co-crystallize effectively.
-
Solution: Ensure you are using a solvent system that is appropriate for both your analyte and DHCA. If your analyte is poorly soluble in the standard ACN/Water/TFA mixture, you may need to adjust the organic solvent percentage or explore other solvent options.[3]
-
Q: My spectra are dominated by matrix clusters and low-mass noise. How can I reduce this?
-
Explanation: Cinnamic acid-derived matrices are known to form alkali adducts and clusters, which appear as a dense series of peaks in the low-mass range (typically < 1200 m/z).[9][10][11] These clusters can obscure or suppress signals from low-mass analytes.
-
Solution 1: Add a Cluster-Suppressing Additive.
-
The addition of an ammonium salt to the matrix solution is a highly effective strategy. Diammonium hydrogen citrate (DAC) or monoammonium phosphate are excellent choices.[9][12] These additives compete with alkali ions (Na+, K+) for adduction to the matrix, reducing the formation of interfering clusters and improving sensitivity.[9][10] Start by adding the salt to your matrix solution at a concentration of approximately 1-10 mM.[13]
-
-
Solution 2: Post-Crystallization Wash.
Q: The crystal formation on the target plate is poor (e.g., large, uneven crystals or just a ring). How can I improve it?
-
Explanation: The quality of crystallization is directly related to the solvent composition, evaporation rate, and surface of the target plate.[14] While a perfect crystalline appearance is not always required for a good signal, a homogenous spot generally yields better results.[5]
-
Solution 1: Modify the Solvent Composition.
-
The rate of solvent evaporation influences crystal size. Adding a less volatile solvent can slow down crystallization, sometimes leading to better-formed crystals. Conversely, a faster evaporation can produce smaller, more homogenous crystals, which can improve resolution.[1] Trying different ratios of ACN:Water can alter the evaporation rate.
-
-
Solution 2: Change the Spotting Technique.
-
The standard "dried-droplet" method can sometimes lead to a concentration of analyte and matrix at the rim of the spot. The Two-Layer Method can produce a more uniform crystal bed. First, a thin layer of the matrix solution is applied to the target and allowed to dry completely. Then, the analyte solution is spotted on top of this matrix bed.[3][12] This can improve reproducibility and sensitivity.
-
Q: My results are not reproducible from spot to spot. What is the cause?
-
Explanation: Lack of reproducibility is almost always due to sample inhomogeneity on the target plate, often referred to as the "sweet spot" phenomenon. Large, uneven crystals mean that the analyte concentration varies across the spot.[1]
-
Solution: The key is to create a field of small, homogenous microcrystals.
-
Optimize Crystallization: Use the strategies mentioned above to improve crystal formation (modify solvents, use additives, change spotting technique).
-
Increase Spotting Volume and Mix on Target: Spot 1 µL of analyte and 1 µL of matrix solution directly on the target and mix gently with the pipette tip before allowing it to dry. This can promote more uniform co-crystallization.[7]
-
Use an AnchorChip Target: If available, specialized target plates with hydrophilic anchors in a hydrophobic surface can help concentrate the sample into a defined area, leading to more homogenous spots and improved reproducibility.[4]
-
Part 3: Protocols and Workflows
Protocol 1: Preparation of DHCA Matrix Solution (10 mg/mL)
-
Materials:
-
This compound (DHCA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water (e.g., Milli-Q)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Prepare the solvent: Create a 50:50 (v/v) ACN:Water solution containing 0.1% TFA. For 1 mL of solvent, combine 500 µL ACN, 499 µL water, and 1 µL TFA.
-
Weigh out 10 mg of DHCA and place it into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the prepared solvent to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the DHCA.
-
Sonicate the solution for 5-10 minutes to ensure the matrix is fully dissolved.
-
Before use, centrifuge the solution at high speed for 1 minute to pellet any undissolved particulates. Use the supernatant for your experiments.
-
Note: Always prepare this solution fresh for the best results.[3]
-
Protocol 2: Dried-Droplet Sample Spotting Method
This is the most common and straightforward method for sample preparation.
-
In a separate microcentrifuge tube, mix your analyte solution and the DHCA matrix solution. A 1:1 (v/v) ratio is a good starting point.
-
Vortex the mixture briefly.
-
Using a pipette, carefully spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. Avoid heating, as this can lead to poor crystal formation.
-
Once dry, the sample is ready for analysis.
Workflow Diagram: Troubleshooting Poor MALDI Signal
This diagram outlines a logical sequence of steps to diagnose and solve issues with weak or absent analyte signals when using DHCA.
Caption: A step-by-step workflow for troubleshooting poor signal intensity in MALDI-MS using DHCA matrix.
Part 4: Data & Visualization
Table 1: Recommended Starting Conditions for DHCA Matrix
| Parameter | Recommendation | Rationale & Key Considerations |
| Concentration | 10 mg/mL | A robust starting point. May need to be adjusted based on analyte concentration and signal intensity.[3][4] |
| Primary Solvent | 50% Acetonitrile / 0.1% TFA | Balances solubility and volatility. TFA aids in analyte protonation for positive ion mode.[6] |
| Additive | 1-10 mM Diammonium Citrate | Highly effective for suppressing matrix cluster ions, which cleans up the low-mass spectrum.[9][12] |
| Spotting Method | Dried-Droplet (1:1 Matrix:Analyte) | Simple and effective for initial screening.[7] For reproducibility, consider the Two-Layer method.[3] |
| Analyte Conc. | 1-10 µM (Peptides/Glycans) | Start in this range. Remember that lower analyte concentrations often yield better signals.[7] |
Diagram: Dried-Droplet vs. Two-Layer Spotting Methods
This diagram visually contrasts the two primary sample application techniques.
Caption: Comparison of the Dried-Droplet and Two-Layer sample spotting workflows for MALDI-MS.
Part 5: References
-
MALDI-TOF Sample Preparation. (n.d.). University of California, Riverside. --INVALID-LINK--
-
MassTech, Inc. (n.d.). Sample preparation strategies in MALDI. --INVALID-LINK--
-
Harvard University. (n.d.). Matrix Recipes. Harvard Center for Mass Spectrometry. --INVALID-LINK--
-
Krokhin, O. V., & Spicer, V. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(5), 643–652. --INVALID-LINK--
-
Rutgers University-Newark. (n.d.). MALDI Matrices. Department of Chemistry. --INVALID-LINK--
-
Bruker Daltonics. (n.d.). Compass, flexSeries 1.3. MALDI Sample Preparation Guide. --INVALID-LINK-- (Note: Access may require login; link directs to general user guide page).
-
Plateforme de Protéomique de l'Université de Sherbrooke. (n.d.). Sample preparation. --INVALID-LINK--
-
ResearchGate. (2004). Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. --INVALID-LINK--
-
Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation - Revision E. --INVALID-LINK-- (Note: Access may require login; link directs to general user guide page).
-
ResearchGate. (2012). How to get a good matrix crystalization on MALDI plates? --INVALID-LINK--
-
Cohen, S. L., & Chait, B. T. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry, 68(1), 31-37. --INVALID-LINK--
-
Aikawa, H., et al. (2013). Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid. Journal of the American Society for Mass Spectrometry, 24(7), 1094-1102. --INVALID-LINK--
-
Peter-Katalinić, J., et al. (2004). MALDI Post-Source Decay and LIFT-TOF/TOF Investigation of α-Cyano-4-Hydroxycinnamic Acid Cluster Interferences. Journal of the American Society for Mass Spectrometry, 15(3), 336-343. --INVALID-LINK--
-
Heijs, B., et al. (2020). MALDI-2 for the Enhanced Analysis of N-Linked Glycans by Mass Spectrometry Imaging. Analytical Chemistry, 92(20), 14011-14018. --INVALID-LINK--
-
Erra-Balsells, R., et al. (2008). The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix. Journal of Mass Spectrometry, 43(12), 1649-1658. --INVALID-LINK--
-
Papayannopoulos, I. A., & Zhu, X. (2004). Improvement in the detection of low concentration protein digests on a MALDI TOF/TOF workstation by reducing alpha-cyano-4-hydroxycinnamic acid adduct ions. Sigma-Aldrich. --INVALID-LINK--
-
Beavis, R. C., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(37), 13789-13793. --INVALID-LINK--
-
Gruendling, M., et al. (2023). Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry. --INVALID-LINK--
-
Kaneshiro, K., et al. (2023). Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. Molecules, 28(23), 7868. --INVALID-LINK--
References
- 1. Rutgers_MS_Home [react.rutgers.edu]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Sample preparation [people.unipmn.it]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 9. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lab.rockefeller.edu [lab.rockefeller.edu]
Technical Support Center: Reducing Matrix Clusters in 2,4-Dihydroxycinnamic Acid (DHCA) Spectra
Welcome to the technical support resource for optimizing the use of 2,4-Dihydroxycinnamic acid (DHCA, often referred to as DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and frustrating issue: the presence of overwhelming matrix cluster peaks in your mass spectra. These clusters can obscure analyte signals, particularly in the low-to-mid mass range, compromising data quality and analytical sensitivity.
This document provides in-depth, experience-driven solutions and structured protocols to help you achieve clean, high-quality spectra.
Frequently Asked Questions (FAQs)
Q1: What are matrix clusters and why do they form in 2,4-DHCA spectra?
A1: Matrix clusters are non-analyte related ions that appear in the mass spectrum, consisting of multiple matrix molecules aggregated with each other and often complexed with alkali metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2] The general formula for these clusters is often [aM + bAlkali − (b − 1)H]⁺, where 'M' represents the matrix molecule.[3] Their formation is primarily driven by the presence of alkali salt contaminants in the sample, solvents, or on the MALDI target plate itself.[1][4][5] These salts promote the aggregation and ionization of DHCA molecules, leading to a dense "picket fence" of peaks that can dominate the lower mass range (typically m/z < 1200), masking true analyte signals.[3][4]
Q2: My analyte signal is weak and the baseline is noisy. Could this be related to matrix clusters?
A2: Absolutely. The process of forming abundant matrix clusters competes directly with the ionization of your analyte.[6] Energy from the laser that would otherwise be transferred to your analyte is consumed in the desorption and ionization of these matrix aggregates. This leads to a phenomenon known as ion suppression, where the presence of highly abundant species (the clusters) reduces the ionization efficiency and signal intensity of your target analyte.[7] The result is a poor signal-to-noise ratio and reduced overall sensitivity.[1]
Q3: I've heard that the way the sample spot dries is important. How does crystallization affect cluster formation?
A3: Crystallization is a critical step in MALDI sample preparation. The goal is to achieve homogeneous co-crystallization, where analyte molecules are evenly incorporated into the matrix crystals.[8] Poor crystallization can lead to "hot spots" of high matrix concentration and salt aggregation, promoting cluster formation. The choice of solvent significantly impacts this process; ideal solvents are volatile and dissolve both the matrix and analyte effectively.[8] The rate of solvent evaporation influences crystal size and homogeneity.[9] For instance, while 2,5-DHB is known for forming distinct crystals, other cinnamic acid derivatives can sometimes form a more powdery deposit, which can still yield good results if prepared correctly.[10]
Troubleshooting Guide: A Causal Approach
When encountering dominant matrix clusters, a systematic approach is required. The following guide is structured to help you diagnose the root cause and implement the most effective solution.
Problem 1: Intense, Regularly Spaced Peaks in the Low Mass Range (<1200 m/z)
This is the classic signature of matrix cluster interference. The workflow below outlines a decision-making process to resolve this issue.
Caption: Troubleshooting workflow for reducing matrix clusters.
Strategy 1: Chemical Suppression with Additives
-
The "Why": Alkali metal ions (Na⁺, K⁺) are the primary culprits in promoting cluster formation. By introducing a competitive ion source, you can effectively displace them. Ammonium salts, such as monoammonium phosphate (NH₄H₂PO₄) or dibasic ammonium citrate, are excellent for this purpose.[1][3][4] The ammonium ions (NH₄⁺) readily form adducts with the matrix, but these are less stable and less likely to form large clusters compared to their alkali counterparts. This competitive exchange mechanism "scavenges" the disruptive metal ions.[1]
-
The "How" (Protocol): See Protocol 1 for preparing a DHCA matrix solution with an ammonium phosphate additive. This is often the most effective first step.
Strategy 2: Physical Removal of Contaminants
-
The "Why": If your sample itself is high in salt content (e.g., from buffers), additives alone may not be sufficient. In this case, physically removing the salts either before or after spotting is necessary. A post-crystallization wash is a powerful technique that leverages the low water solubility of the matrix-analyte co-crystal compared to the high solubility of inorganic salts.[3][4]
-
The "How" (Protocol): See Protocol 2 for the on-plate washing procedure. For samples with very high salt concentrations, pre-analysis cleanup using tools like ZipTip pipette tips is recommended.[11]
Strategy 3: Optimization of Crystallization and Concentration
-
The "Why": The relative concentration of matrix to analyte is a critical parameter. An excessive amount of matrix relative to the analyte can lead to the formation of a dense matrix crystal lattice where cluster formation is favored.[8][12] Conversely, too little matrix may result in insufficient energy transfer and poor analyte ionization. Finding the optimal ratio is key to maximizing analyte signal while minimizing matrix background.[7][12] Furthermore, the solvent system dictates the rate of crystallization and the final morphology of the spot, directly impacting the quality of your data.[13][14]
-
The "How" (Protocol): See Protocol 3 for the standard Dried-Droplet sample preparation method. Experiment with the matrix and analyte concentrations as described in the Data & Parameters table below.
Problem 2: Poor Spot Morphology (e.g., "Coffee Ring" Effect)
-
The "Why": The "coffee ring" effect occurs when crystals preferentially form at the edge of the dried droplet, leaving the center sparse. This leads to inconsistent signal ("sweet spots") and is often caused by solvents that evaporate too slowly or have poor surface tension properties on the target plate.
-
The "How":
-
Modify Solvent Composition: Increase the proportion of a more volatile organic solvent like acetone or acetonitrile in your matrix solution.[15] A common starting point is a 50:50 mixture of acetonitrile and water, but this can be adjusted.[15]
-
Use a "Thin-Layer" Method: First, deposit a very thin layer of matrix solution and let it dry completely. Then, deposit a small volume of your analyte solution on top of this matrix bed. This can promote more uniform crystal formation.[8]
-
Experimental Protocols
Protocol 1: Preparation of 2,4-DHCA Matrix with Ammonium Phosphate
This protocol is designed to chemically suppress alkali-driven cluster formation.
-
Prepare Stock Solutions:
-
DHCA Stock: Dissolve 2,4-DHCA in a 50:50 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water to create a saturated solution (approx. 10-20 mg/mL).[11] Vortex thoroughly.
-
Ammonium Phosphate Stock: Prepare a 100 mM solution of monoammonium phosphate (NH₄H₂PO₄) in deionized water.
-
-
Create Working Matrix Solution:
-
Centrifuge the saturated DHCA stock solution to pellet any undissolved solid.
-
To 900 µL of the DHCA supernatant, add 100 µL of the 100 mM ammonium phosphate stock solution. This creates a final matrix solution containing 10 mM ammonium phosphate.[1]
-
Vortex briefly to mix. This working solution should be prepared fresh daily.[15]
-
-
Sample Preparation:
-
Mix your analyte solution with the working matrix solution, typically in a 1:1 to 1:10 (analyte:matrix) volume ratio.
-
Proceed to spotting as described in Protocol 3 .
-
Protocol 2: On-Plate Post-Crystallization Washing
This method physically removes salts from the dried sample spot.
-
Prepare Sample Spot: Deposit your analyte/matrix mixture (0.5 - 1.0 µL) onto the MALDI target and allow it to air dry completely. Use of a matrix prepared with additives (Protocol 1 ) can be combined with this washing step for maximum cluster suppression.[3][4]
-
Washing Step:
-
Gently place a 1-2 µL droplet of cold, deionized water directly on top of the dried spot.
-
Let the water sit for 5-10 seconds. Do NOT aspirate or pipette the water.
-
Using the edge of a laboratory wipe or tissue, carefully touch the edge of the water droplet to wick it away without disturbing the crystal spot.
-
-
Drying: Allow the spot to air dry completely before introducing it into the mass spectrometer's vacuum chamber.
Protocol 3: Standard Dried-Droplet Spotting Technique
This is the most common method for MALDI sample preparation.
-
Prepare Final Mixture: In a microcentrifuge tube, combine your analyte and matrix solutions. The optimal ratio is analyte-dependent (see table below), but a 1:1 (v/v) mixture is a good starting point.[8]
-
Spotting:
-
Crystallization: Allow the droplet to air dry at room temperature. Avoid rapid drying with a vacuum or heat gun, as this can lead to poor crystal formation.
-
Analysis: Once fully dried, the plate is ready for analysis. If signals are weak, systematically increase the laser power. If noise is high, try lowering the laser power to find the optimal energy level.[8]
Data & Parameters Summary
The following table provides recommended starting parameters for optimizing your experiments.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Matrix Concentration | 10 mg/mL - Saturated | Start with a saturated solution and dilute if background is too high. Always use fresh solutions.[15] |
| Matrix-to-Analyte Ratio (v/v) | 10:1 to 1:1 | A higher matrix ratio is often needed for larger molecules. For small molecules, reducing the relative amount of matrix can lower cluster interference.[8][12] |
| Solvent System (ACN:H₂O with 0.1% TFA) | 30:70 to 70:30 | Higher ACN content promotes faster drying and smaller crystals. Adjust based on analyte solubility and desired spot morphology.[11] |
| Additive Concentration (Ammonium Phosphate) | 5 - 20 mM | 10 mM is a robust starting point.[1] Higher concentrations can sometimes suppress the analyte signal. |
| Spotting Volume | 0.5 - 1.0 µL | Smaller volumes can lead to more concentrated spots and better homogeneity. Avoid volumes that spread into adjacent spots.[8] |
References
- 1. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discerning matrix-cluster peaks in matrix-assisted laser desorption/ionization time-of-flight mass spectra of dilute peptide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. rknochenmuss.ch [rknochenmuss.ch]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 16. skb.skku.edu [skb.skku.edu]
how to avoid "oiling out" during 2,4-Dihydroxycinnamic acid crystallization
Technical Support Center: Crystallization of 2,4-Dihydroxycinnamic Acid
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting and preventing "oiling out"—a common challenge during the crystallization of this compound (also known as Umbellic acid). Our goal is to move beyond simple procedural lists and offer a foundational understanding of the physicochemical principles at play, enabling you to design robust and repeatable crystallization processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind the oiling out phenomenon, specifically in the context of this compound.
Q1: What exactly is "oiling out" and why is it a problem?
"Oiling out" is a form of liquid-liquid phase separation (LLPS) that can occur during crystallization.[1][2] Instead of the dissolved compound precipitating as a solid crystalline structure, it separates from the solvent as a second, solute-rich liquid phase, often appearing as oily droplets or a viscous liquid.[1][3] This phenomenon arises when the system reaches a state of high supersaturation where the kinetic barrier to form an ordered crystal lattice is too high, making the formation of a disordered, liquid "oil" phase energetically more favorable.[1]
This presents several significant problems in chemical and pharmaceutical development:
-
Impurity Entrapment: The oil phase is often a better solvent for impurities than the primary crystallization solvent.[1][4] If this oil solidifies, it tends to trap these impurities, leading to a final product of low purity.
-
Poor Solid-State Properties: Solidification of the oil often results in an amorphous or non-crystalline solid, which can have undesirable physical properties, including poor filterability, difficulty in drying, and different solubility or stability profiles compared to the desired crystalline form.[1]
-
Process Control and Repeatability: Oiling out is an indicator of an uncontrolled crystallization process, making batch-to-batch consistency and scale-up extremely difficult.[1]
Q2: What properties of this compound make it susceptible to oiling out?
This compound's molecular structure contributes to its tendency to oil out. It possesses two phenolic hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These functional groups can form strong hydrogen bonds with polar solvents like alcohols and water.
When a solution is cooled too rapidly or if the concentration is too high, the this compound molecules are forced out of the solution faster than they can self-assemble into an ordered crystal lattice. This rapid desolvation without sufficient time for organization leads to the formation of a disordered, solute-rich liquid phase. Furthermore, any impurities present can cause a depression of the compound's melting point, increasing the likelihood that the solution temperature is above the melting point of the impure solute as it comes out of solution.[3][5]
Q3: What is the "Metastable Zone Width" (MSZW) and how does it relate to preventing oiling out?
The Metastable Zone Width (MSZW) is a critical concept in crystallization. It is the region of supersaturation that lies between the solubility curve (where the solute is in equilibrium with the solvent) and the lability curve (where spontaneous, uncontrolled nucleation occurs).
-
Below the Solubility Curve: The solution is undersaturated; no crystallization can occur.
-
Within the Metastable Zone: The solution is supersaturated, but spontaneous nucleation is kinetically unlikely. In this zone, crystal growth will preferentially occur on existing crystal surfaces.
-
Above the Lability Curve: The solution is highly supersaturated, leading to rapid, uncontrolled primary nucleation.
Oiling out often happens when the supersaturation level is pushed far beyond the MSZW.[1] The key to preventing it is to operate within the MSZW, where supersaturation is generated slowly and can be relieved by controlled growth on seed crystals rather than by the formation of an oil.[1][4]
Part 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic, question-and-answer approach to resolving oiling out issues during your experiments.
Q1: I see oily droplets forming as my solution cools. What are the immediate steps I should take?
If you observe oiling out, the primary goal is to return to a stable, single-phase solution before attempting a more controlled crystallization.
Immediate Corrective Action:
-
Re-dissolve the Oil: Gently reheat the mixture until the oily droplets completely dissolve back into the solution.
-
Decrease Supersaturation: Once the solution is clear, add a small amount of additional fresh, warm solvent (typically 10-20% of the original volume). This reduces the overall concentration and widens the metastable zone.[3]
-
Attempt a Slower, Controlled Cooling: Cool the solution much more slowly. You can achieve this by:
-
Allowing the flask to cool at room temperature, insulated with glass wool or a cloth.
-
Using a programmable heating mantle or a temperature-controlled bath to ramp down the temperature at a fixed rate (e.g., 5–10 °C per hour).
-
Q2: My crystallization of this compound consistently results in an oil. What systematic approach should I use to develop a robust protocol?
A consistent oiling out issue points to a fundamental problem with the process parameters (supersaturation rate, solvent system, or nucleation control). A multi-pronged approach is required.
High supersaturation is the primary driver of oiling out.[6] The goal is to generate it slowly and controllably.
-
Reduce the Cooling Rate: Rapid cooling is a common cause of oiling out.[7] A slower cooling rate allows the system to remain within the metastable zone for a longer period, favoring organized crystal growth over the formation of a liquid phase.[6][8][9]
-
Decrease Solute Concentration: Starting with a more dilute solution (i.e., using more solvent than the minimum required for dissolution at high temperature) prevents the supersaturation from reaching the critical point where oiling out occurs as the solution cools.[6]
The choice of solvent is critical. This compound is soluble in polar organic solvents like ethanol and methanol and has limited solubility in water.[10] This makes mixed-solvent systems (e.g., ethanol/water) common, but they can also be prone to oiling out if not managed correctly.
-
Solvent Screening: If you are using a single solvent and experiencing issues, consider screening other options. A systematic screening can identify a solvent that provides a more suitable solubility curve and a wider MSZW. (See Protocol 1).
-
Anti-Solvent Addition: In this technique, a second solvent in which the compound is insoluble (the anti-solvent, e.g., water or heptane) is added to a solution of the compound in a good solvent (e.g., ethanol).[11][12] This induces crystallization by reducing solubility. To avoid oiling out:
-
Add the anti-solvent slowly and with vigorous stirring to prevent localized high supersaturation.[6][13]
-
Consider adding the anti-solvent at a slightly elevated temperature.[6]
-
A reverse addition (adding the solution to the anti-solvent) can sometimes be effective, especially if seeding is used in the anti-solvent.[14]
-
Seeding is a powerful technique to control the crystallization process. By introducing a small number of crystals of the desired product into a solution within the metastable zone, you provide a template for growth, bypassing the stochastic and often problematic primary nucleation step.[6][15]
-
When to Add Seeds: Seed crystals should be added once the solution has been cooled to a temperature within the MSZW—where the solution is supersaturated but not yet spontaneously nucleating.[1] Seeding at too high a temperature will cause the seeds to dissolve, while seeding at too low a temperature (high supersaturation) may trigger a secondary nucleation event or oiling out.[15]
-
How Much Seed to Add: Typically, 1-5% of the expected yield by weight is a good starting point for seeding.[6]
Q3: I'm using an anti-solvent and it causes immediate oiling out. How do I fix this?
This is a classic sign of generating supersaturation too quickly. The localized concentration where the anti-solvent is introduced exceeds the lability limit, causing the solute to crash out as an oil.
Corrective Actions:
-
Drastically Reduce Addition Rate: Use a syringe pump or a dropping funnel with a stopcock to add the anti-solvent one drop at a time.
-
Improve Mixing: Increase the stirring rate to rapidly disperse the anti-solvent, preventing the formation of localized pockets of high supersaturation.[1]
-
Change Addition Point: Add the anti-solvent subsurface, near the impeller, for maximum dispersion.
-
Increase Temperature: Performing the anti-solvent addition at a slightly higher temperature will increase the solubility and widen the MSZW, making the system more tolerant to the addition.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
-
Preparation: In separate small vials (e.g., 4 mL), place approximately 20-30 mg of this compound.
-
Solvent Addition: To each vial, add a different solvent (see Table 1 for suggestions) dropwise with stirring at room temperature until the solid just dissolves. Record the approximate volume needed. This gives a rough measure of room temperature solubility.
-
Heating and Dissolution: For solvents where the compound was poorly soluble, gently heat the vial in a water or sand bath until the solid dissolves. Add minimal additional solvent if needed to achieve full dissolution at the elevated temperature.
-
Controlled Cooling: Remove the vials from the heat source and allow them to cool slowly to room temperature. Observe for signs of crystallization or oiling out.
-
Induce Crystallization: If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.
-
Analysis: Evaluate the results. The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature, and which produces well-formed crystals without oiling out.
Table 1: Qualitative Solubility of this compound in Common Lab Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Low | Potential anti-solvent.[10] |
| Methanol | 5.1 | High | Good "soluble" solvent.[10][16] |
| Ethanol | 4.3 | High | Good "soluble" solvent.[10][16] |
| Acetone | 5.1 | Moderate-High | May be a good single-solvent option. |
| Ethyl Acetate | 4.4 | Moderate | May be a good single-solvent option.[16] |
| Toluene | 2.4 | Very Low | Likely to be an effective anti-solvent. |
Protocol 2: Controlled Cooling & Seeding Protocol to Prevent Oiling Out
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70 °C). Once dissolved, add an extra 10-20% of the solvent to ensure the solution is not too close to saturation.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly. Aim for a cooling rate of no more than 10-15 °C per hour initially.
-
Seeding: Once the solution has cooled by about 15-20 °C (this is an estimated entry into the MSZW), add a small amount (1-2% by weight) of pure this compound seed crystals.
-
Maturation: Continue the slow cooling. You should observe the seed crystals beginning to grow without the formation of new, fine crystals or oil.
-
Final Cooling & Isolation: Once the solution has reached room temperature, you can further cool it in an ice bath for 30-60 minutes to maximize yield. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Visualization of Crystallization Concepts
Diagram 1: Decision Tree for Troubleshooting Oiling Out
Caption: A decision-making workflow for addressing oiling out in real-time.
Diagram 2: Thermodynamic Pathways of Crystallization
Caption: Comparison of desired vs. undesired crystallization pathways.
References
- 1. mt.com [mt.com]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. mt.com [mt.com]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. mt.com [mt.com]
- 16. 3,4-Dihydroxycinnamic acid, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]
signal suppression effects with 2,4-Dihydroxycinnamic acid
A Senior Application Scientist's Guide to Overcoming Signal Suppression in MALDI-MS
Welcome to the technical support center for 2,4-Dihydroxycinnamic Acid (2,4-DHCA), also known as umbellic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal suppression during Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) experiments. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of 2,4-DHCA and Signal Suppression
This section addresses foundational questions about 2,4-DHCA and the mechanisms that can lead to compromised signal intensity and data quality.
Q1: What is this compound (2,4-DHCA) and when should I choose it as a MALDI matrix?
A1: this compound is a constitutional isomer of the more common 2,5-DHB matrix. While 2,5-DHB is a versatile, all-purpose matrix, the specific placement of hydroxyl groups in 2,4-DHCA imparts different chemical properties, such as acidity and crystallization behavior, which can be advantageous for specific applications.[1]
-
Negative Ion Mode Analysis: Studies comparing dihydroxybenzoic acid isomers have shown that 2,4-DHCA is one of the more suitable matrices for acquiring high-quality spectra in the negative ion mode, particularly for lipids.[1]
-
Alternative for Specific Analytes: When common matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-DHB yield suboptimal results due to analyte suppression or excessive fragmentation, exploring alternative isomers like 2,4-DHCA can be a valuable strategy.
Q2: What is "signal suppression" and what are its primary causes in MALDI-MS?
A2: Signal suppression is a phenomenon where the ionization efficiency of the target analyte is significantly reduced, leading to low signal intensity or a complete absence of analyte peaks in the mass spectrum.[2] This occurs when other components in the sample spot preferentially absorb the laser energy, interfere with the ionization process, or outcompete the analyte for charge. The primary causes are illustrated in the diagram below.
Caption: Figure 1. Primary Mechanisms of Signal Suppression in MALDI-MS.
Q3: How do alkali metal adducts suppress my analyte signal?
A3: Alkali metal ions (primarily Na⁺ and K⁺) are ubiquitous contaminants in solvents, buffers, and on labware.[3] In the MALDI plume, these ions readily form adducts with both matrix and analyte molecules. This process suppresses the desired protonated analyte signal ([M+H]⁺) in several ways:
-
Charge Competition: The formation of alkali adducts ([M+Na]⁺, [M+K]⁺) depletes the pool of available protons, reducing the efficiency of protonation for your analyte.
-
Signal Splitting: A single analyte can produce multiple peaks ([M+H]⁺, [M+Na]⁺, [M+K]⁺), splitting the total ion current and reducing the intensity of any single peak. This complicates spectra and can push the primary peak below the limit of detection.[3]
-
Matrix Adduct Interference: The matrix itself forms numerous alkali adducts and clusters, creating significant background noise in the low-to-mid m/z range (typically 700-1200 Da), which can obscure or completely suppress signals from low-concentration peptides.[4][5]
Q4: Can 2,4-DHCA matrix clusters themselves cause signal suppression?
A4: Yes. Like other cinnamic and benzoic acid derivatives, 2,4-DHCA can form non-covalent clusters (e.g., dimers, trimers) that are ionized during the laser desorption event. These matrix cluster ions can become the dominant species in the spectrum, especially at lower analyte concentrations or high laser fluence.[6] This phenomenon, often referred to as "chemical noise," consumes laser energy and charge that would otherwise be available for analyte ionization, leading to significant signal suppression.[4][7]
Part 2: Troubleshooting Guide - A Systematic Approach to Problem Solving
When faced with poor signal, it is crucial to follow a logical troubleshooting sequence rather than making random changes. This guide provides a step-by-step workflow to diagnose and resolve signal suppression issues.
Caption: Figure 2. Troubleshooting Workflow for Signal Suppression.
Problem 1: My spectrum is dominated by matrix clusters and alkali adducts, and my peptide signal is weak or absent.
-
Causality: This is the most common signal suppression scenario and is almost always caused by contaminants, primarily alkali salts from buffers (Tris, PBS), glassware, or plasticware.[3][4] These salts promote the formation of matrix-alkali clusters that are preferentially ionized over the analyte.
-
Solution 1: On-Plate Sample Washing. For matrices like CHCA that are poorly soluble in water, a post-crystallization wash is highly effective.[4] While DHB isomers are more water-soluble, a very quick, cold wash can still be beneficial.
-
Protocol: See Experimental Protocol 2 below.
-
-
Solution 2: Incorporate Matrix Additives. The most robust solution is to add a competing salt that scavenges alkali ions and suppresses matrix cluster formation. Diammonium hydrogen citrate (DAHC) or ammonium monobasic phosphate are excellent choices.[3][4] Adding these to the matrix can improve sensitivity by 3- to 5-fold.[4]
-
Protocol: See Experimental Protocol 3 below.
-
Problem 2: I see no signal at all, not even from the matrix.
-
Causality: This often points to a fundamental issue with sample preparation that prevents proper co-crystallization. High concentrations of non-volatile contaminants like detergents (SDS, Triton X-100), polymers (PEG), or salts can inhibit crystal formation entirely.[8]
-
Solution 1: Upstream Sample Cleanup. The analyte must be purified before mixing with the matrix. Use C18 ZipTips for peptides, dialysis, or micro gel filtration cartridges to remove interfering substances.[8]
-
Solution 2: Optimize Matrix and Analyte Solvents. Ensure that both the matrix and analyte are fully dissolved before mixing. 2,4-DHCA, like its isomers, is soluble in common MALDI solvents (e.g., acetonitrile/water mixtures with 0.1% TFA).[9] If your analyte requires a different solvent, ensure it is miscible and volatile.
Problem 3: My analyte signal is inconsistent across the spot ("hot spots").
-
Causality: Inconsistent signal indicates poor sample homogeneity. This is often related to the crystallization process. DHB isomers are known to form large, needle-like crystals, and the best signal is often found at the outer rim of the dried droplet.[9] If the analyte is not evenly incorporated into this crystalline structure, you will observe "hot spots."
-
Solution: Optimize Co-crystallization.
-
Dried-Droplet Method: This is the standard. Ensure you are mixing the analyte and matrix solutions thoroughly before spotting. Work quickly to deposit the droplet before any precipitation occurs in the pipette tip. See Experimental Protocol 1.
-
Matrix Concentration: An overly concentrated matrix solution can lead to large, poorly formed crystals. While a typical starting point is 10 mg/mL, optimizing this concentration can significantly improve homogeneity and sensitivity.[10]
-
Use of Additives: Additives like fructose have been shown to improve the overall homogeneity and durability of matrix-analyte crystals, leading to more consistent signal.[11]
-
Part 3: Data & Protocols for Practical Application
Data Presentation
The following table summarizes the impact of common contaminants and beneficial additives on signal intensity when using cinnamic or benzoic acid-derived matrices.
Table 1: Effect of Common Sample Components on Analyte Signal Intensity
| Component | Typical Source | Concentration | Expected Impact on [M+H]⁺ Signal | Mitigation Strategy |
| Sodium Chloride (NaCl) | Buffers (PBS), glassware | > 10 mM | Severe Suppression | Desalt sample, on-plate wash, use additives |
| Potassium Phosphate | Buffers | > 10 mM | Severe Suppression | Desalt sample, on-plate wash, use additives |
| Tris Buffer | Lysis/Reaction Buffers | > 20 mM | Moderate Suppression | Buffer exchange, desalting |
| Guanidine HCl | Denaturing Buffers | > 1 M | Severe Suppression | Desalt sample, precipitation |
| SDS / Detergents | Lysis Buffers | > 0.1% | Complete Suppression | Detergent removal columns, precipitation |
| Ammonium Phosphate | Matrix Additive | 2-10 mM | Signal Enhancement | See Protocol 3 |
| Diammonium Citrate | Matrix Additive | 2-10 mM | Signal Enhancement | See Protocol 3 |
Experimental Protocols
Protocol 1: Standard Dried-Droplet Preparation for 2,4-DHCA
-
Prepare Matrix Solution: Create a 10 mg/mL stock solution of 2,4-DHCA in a solvent of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA). Vortex thoroughly to ensure it is fully dissolved.
-
Prepare Analyte Solution: Dissolve your purified analyte in a compatible volatile solvent (e.g., 0.1% TFA in water) to a final concentration of 1-10 pmol/µL.
-
Mix Matrix and Analyte: In a clean microcentrifuge tube, mix the matrix solution and analyte solution in a 1:1 (v/v) ratio. Pipette up and down gently to mix.
-
Spot Target: Immediately deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Dry: Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot.
Protocol 2: On-Plate Desalting (Washing)
Causality Explained: This protocol leverages the low solubility of many organic matrices in cold, acidic water compared to the high solubility of inorganic salts. It effectively washes away salt contamination while leaving the matrix-analyte co-crystals intact.[4]
-
Follow steps 1-5 of the Standard Dried-Droplet Preparation.
-
Once the spot is completely dry, place a 5 µL droplet of ice-cold, deionized water (or 0.1% TFA in water) directly on top of the crystalline spot.
-
Let the water sit for 5-10 seconds. Do not let it sit for too long , as DHCA isomers have some solubility in water.[9]
-
Carefully aspirate the water droplet from the side using a pipette, or gently touch the edge of the droplet with a laboratory wipe to wick it away.
-
Allow the spot to air dry completely again before analysis.
Protocol 3: Using Additives to Suppress Alkali Ion Interference
Causality Explained: Ammonium salts provide a large excess of ammonium ions (NH₄⁺) which have a higher proton affinity than Na⁺ or K⁺. This effectively exchanges the problematic alkali ions for ammonium, and the resulting ammonium-matrix adducts are less stable and less likely to interfere. This cleans up the low m/z region of the spectrum and frees up charge for analyte protonation.[3][4]
-
Prepare Additive Stock: Create a 100 mM stock solution of diammonium hydrogen citrate (DAHC) or ammonium monobasic phosphate in deionized water.
-
Prepare Matrix-Additive Solution: Prepare your 10 mg/mL 2,4-DHCA matrix solution as described in Protocol 1. Add a small volume of the additive stock solution to the matrix solution to achieve a final additive concentration of 2-10 mM. Vortex thoroughly.
-
Proceed with Spotting: Use this new matrix-additive solution to prepare your samples as described in Protocol 1 (steps 3-5). No on-plate washing is typically required when using this method.
By understanding the root causes of signal suppression and applying these systematic troubleshooting strategies, you can significantly improve the quality and reliability of your MALDI-MS data when working with the 2,4-DHCA matrix.
References
- 1. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. react.rutgers.edu [react.rutgers.edu]
- 10. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of sample preparation for peptide sequencing by MALDI-TOF photofragment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation of 2,4-Dihydroxycinnamic acid solutions
Welcome to the technical support resource for 2,4-Dihydroxycinnamic acid (2,4-DHCA), also known as Umbellic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of 2,4-DHCA solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions we receive regarding the handling of 2,4-DHCA solutions.
Q1: What are the recommended storage conditions for solid this compound?
Solid 2,4-DHCA is stable when stored under recommended conditions.[1][2] For optimal long-term stability, store the solid compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3] A storage temperature of <+8°C is recommended.[4]
Q2: What is the best solvent to dissolve this compound?
2,4-DHCA is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.[5] For creating stock solutions, high-purity ethanol or methanol are excellent choices. For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of organic solvent before diluting with the aqueous medium.
Q3: My 2,4-DHCA solution has turned a yellowish-brown color. What happened?
This color change is a classic indicator of oxidation. The 2,4-dihydroxy-phenyl (catechol-like) structure is highly susceptible to oxidation, which forms o-quinone species. These quinones are highly reactive and can subsequently polymerize, leading to the formation of colored compounds. This process is accelerated by exposure to oxygen, light, and elevated pH.[6]
Q4: Is 2,4-DHCA sensitive to light?
Yes. Like many phenolic compounds, 2,4-DHCA can be sensitive to light.[6] Light, particularly UV radiation, can provide the energy to initiate photo-degradation and isomerization of the double bond in the acrylic acid side chain.[6][7] It is imperative to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of 2,4-DHCA solutions?
The stability of hydroxycinnamic acids is significantly influenced by pH.[6] In alkaline (high pH) conditions, the phenolic hydroxyl groups are deprotonated, making the molecule much more susceptible to oxidation. For enhanced stability, solutions should ideally be kept at a neutral or slightly acidic pH.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to troubleshooting common problems encountered during experiments involving 2,4-DHCA.
Issue 1: Rapid Color Change or Darkening of Solution
-
Observation: A freshly prepared, colorless or pale-yellow solution rapidly turns yellow, brown, or even black.
-
Primary Cause (Causality): Oxidation. The presence of dissolved oxygen in the solvent is the primary culprit. The dihydroxy-phenyl moiety is readily oxidized to form unstable quinones, which then polymerize into dark-colored, complex mixtures. This is a well-documented degradation pathway for similar phenolic compounds.
-
Solutions:
-
Deoxygenate Solvents: Before dissolving the 2,4-DHCA, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare the solution inside a glove box or use Schlenk line techniques to maintain an inert atmosphere.
-
Add Antioxidants: For some applications, adding a small amount of a compatible antioxidant like ascorbic acid or glutathione can protect the 2,4-DHCA from oxidation.
-
Control pH: Ensure the pH of your solution is not alkaline, as high pH accelerates oxidation.
-
Issue 2: Precipitate Formation in an Aqueous Solution
-
Observation: A clear solution becomes cloudy or a solid precipitate forms over time.
-
Possible Causes & Solutions:
-
Cause: Poor Solubility: The concentration may exceed the solubility limit of 2,4-DHCA in your specific solvent system.[5]
-
Solution: Try preparing a more dilute solution or increasing the proportion of organic co-solvent (e.g., ethanol, DMSO).
-
-
Cause: Degradation Products: The polymeric products resulting from oxidation are often less soluble than the parent compound and can precipitate out of solution.
-
Solution: Address the root cause of oxidation as described in Issue 1 . If you observe both color change and precipitation, degradation is the most likely cause.
-
-
Cause: pH-Induced Precipitation: If the pH of the solution changes and moves towards a point where the protonated (less soluble) form of the carboxylic acid dominates, it may precipitate.
-
Solution: Use a suitable buffer system to maintain a stable pH throughout your experiment.
-
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Observation: Replicate experiments yield significantly different results, or a loss of biological/chemical activity is observed over time.
-
Primary Cause (Causality): Progressive Degradation. The concentration of the active parent compound, 2,4-DHCA, is decreasing over the course of your experiment or during storage between experiments. Even low levels of degradation (5-10%) can dramatically impact experimental outcomes.
-
Troubleshooting Workflow: The following workflow provides a self-validating system to ensure the integrity of your results.
Caption: Workflow for diagnosing solution instability as a cause of experimental inconsistency.
Technical Deep Dive: Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. For 2,4-DHCA, two primary pathways are of concern.
Caption: Primary degradation pathways for this compound.
-
Oxidation: This is the most common and problematic degradation route. The two hydroxyl groups on the phenyl ring make the molecule an excellent electron donor. In the presence of an oxidizing agent (most commonly, molecular oxygen), it can lose electrons to form a highly reactive ortho-quinone. These quinones can then undergo polymerization reactions, resulting in the characteristic browning of the solution.
-
Isomerization: 2,4-DHCA typically exists as the more stable (E)- or trans-isomer. However, exposure to UV light can provide sufficient energy to overcome the rotational barrier of the carbon-carbon double bond, leading to the formation of the (Z)- or cis-isomer.[7] This can be problematic as the two isomers may have different biological activities or analytical properties (e.g., different retention times in HPLC).
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 2,4-DHCA in ethanol.
-
Pre-analysis: Calculate the required mass of 2,4-DHCA (Molar Mass: 180.16 g/mol ). For 10 mL of a 10 mM solution, you will need 1.80 mg.
-
Weighing: Accurately weigh the calculated mass of solid 2,4-DHCA and place it in a 10 mL amber volumetric flask.
-
Solvent Preparation: Use HPLC-grade or ACS-grade ethanol. For maximum stability, deoxygenate the ethanol by bubbling argon or nitrogen gas through it for 15-20 minutes.
-
Dissolution: Add approximately 8 mL of the deoxygenated ethanol to the volumetric flask. Gently swirl or sonicate until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the final 10 mL volume with deoxygenated ethanol. Cap the flask and invert several times to ensure homogeneity.
-
Storage: Aliquot the solution into smaller volume amber glass vials with PTFE-lined caps. Purge the headspace of each vial with inert gas before sealing. Store vials at <+8°C and protected from light.[4]
Protocol 2: Stability Assessment by UV-Vis Spectrophotometry
This is a rapid method to qualitatively assess degradation.
-
Preparation: Prepare your 2,4-DHCA solution in the desired buffer or solvent system.
-
Initial Scan (T=0): Immediately after preparation, take a UV-Vis spectrum of the solution (typically from 200-500 nm). Note the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop).
-
Time-Point Scans: At regular intervals (e.g., 1, 4, 8, 24 hours), record a new UV-Vis spectrum.
-
Analysis: Degradation is indicated by:
-
A decrease in the absorbance at the original λmax.
-
A shift in the λmax.
-
The appearance of new absorption bands, often at longer wavelengths (>400 nm), which corresponds to the formation of colored degradation products.
-
Protocol 3: Quantitative Stability Analysis by HPLC-UV
This is the gold-standard method for stability assessment, providing quantitative data on the parent compound.
-
Method Setup:
-
Standard Curve: Prepare a set of standards of known concentrations from a freshly prepared stock solution to create a calibration curve.
-
Stability Study Execution:
-
Prepare the 2,4-DHCA solution to be tested.
-
Immediately inject a T=0 sample and determine its concentration using the calibration curve.
-
Store the solution under the test conditions.
-
At each scheduled time point, withdraw an aliquot, and inject it into the HPLC.
-
-
Data Analysis: Plot the concentration of 2,4-DHCA (%) versus time. This allows for the calculation of the degradation rate and the shelf-life of the solution under the tested conditions. Any new peaks appearing in the chromatogram represent degradation products.
Data Summary: Factors Affecting Stability
The following table summarizes the key environmental factors and their impact on the stability of 2,4-DHCA solutions.
| Factor | Condition | Impact on Stability | Mitigation Strategy |
| Temperature | High Temperature (>25°C) | High Risk - Accelerates oxidation and other degradation reactions.[6] | Store solutions refrigerated (<+8°C) or frozen.[4] |
| Low Temperature (4°C) | Low Risk - Significantly slows degradation kinetics. | Recommended for short to medium-term storage. | |
| Light | UV or Ambient Light | High Risk - Induces photo-degradation and E/Z isomerization.[6][7] | Use amber vials; wrap containers in foil. |
| Dark | Low Risk - Prevents light-induced degradation pathways. | Recommended for all storage. | |
| pH | Alkaline (>7.5) | High Risk - Promotes deprotonation and rapid oxidation. | Use a neutral or slightly acidic (pH 4-6) buffer. |
| Neutral / Acidic | Low Risk - The protonated form is less susceptible to oxidation. | Ideal for solution preparation and storage. | |
| Oxygen | Presence of Air | High Risk - Primary driver for oxidative degradation.[6] | Deoxygenate solvents; store under an inert atmosphere (N₂ or Ar). |
| Inert Atmosphere | Low Risk - Minimizes the primary oxidation pathway. | Gold standard for ensuring maximum stability. |
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. extrasynthese.com [extrasynthese.com]
- 5. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ion Yield with 2,4-Dihydroxycinnamic Acid (DHC) Matrix
Welcome to the technical support center for the application of 2,4-Dihydroxycinnamic acid (DHC) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using DHC, troubleshoot common issues, and ultimately enhance ion yield and data quality in their experiments.
Introduction to this compound (DHC) as a MALDI Matrix
This compound (DHC) is a positional isomer of the more commonly used 2,5-Dihydroxybenzoic acid (DHB). While less prevalent, DHC offers a unique set of properties that can be advantageous for specific applications, particularly in the analysis of delicate biomolecules. Its dihydroxy substitution pattern influences its crystallinity, acidity, and energy absorption characteristics, making it a valuable tool in the MALDI matrix arsenal. This guide will delve into the practical aspects of employing DHC to its full potential.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Getting Started with DHC
Question 1: When should I choose this compound over more common matrices like CHCA or 2,5-DHB?
Answer: The selection of a MALDI matrix is critical and analyte-dependent.[1][2] this compound (DHC) should be considered in the following scenarios:
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Analysis of Labile Analytes: Similar to its isomer 2,5-DHB, DHC is considered a "softer" matrix compared to α-cyano-4-hydroxycinnamic acid (CHCA).[3] This means it imparts less internal energy to the analyte molecules during desorption and ionization, reducing the likelihood of in-source decay and fragmentation. This property is particularly beneficial for the analysis of glycoproteins, where the preservation of labile sialic acid residues is crucial, and for other post-translationally modified peptides.[4][5]
-
Improved Tolerance to Contaminants: DHC's hydrophilic character, a trait it shares with 2,5-DHB, can offer better tolerance to salts and other common contaminants present in biological samples compared to the more hydrophobic CHCA.[1][3] This can lead to more robust and reproducible results with minimally purified samples.
-
Alternative Crystallization Properties: When experiencing poor co-crystallization or "sweet spot" issues with other matrices, switching to DHC can provide a different crystal morphology that may be more amenable to your analyte.[6][7]
Question 2: What is the recommended starting protocol for preparing a DHC matrix solution?
Answer: A good starting point for preparing a DHC matrix solution is to adapt protocols from similar matrices like 2,5-DHB.[8][9][10][11]
Recommended Starting Protocol: DHC Matrix Solution (10 mg/mL)
| Component | Quantity | Purpose |
| This compound | 10 mg | The energy-absorbing matrix. |
| Acetonitrile (ACN) | 500 µL | Organic solvent to dissolve the matrix and analyte. |
| Ultrapure Water | 500 µL | Aqueous solvent to dissolve the matrix and analyte. |
| Trifluoroacetic Acid (TFA) | 1 µL (0.1% v/v) | Acidifier to promote protonation of the analyte. |
Step-by-Step Protocol:
-
Weigh 10 mg of high-purity DHC into a clean microcentrifuge tube.
-
Add 500 µL of acetonitrile and 500 µL of ultrapure water.
-
Add 1 µL of trifluoroacetic acid.
-
Vortex the solution vigorously for at least one minute to ensure the matrix is fully dissolved. If solubility is an issue, gentle warming or sonication can be applied.
-
Always prepare the matrix solution fresh for the best results.[8]
Section 2: Troubleshooting Poor Signal Intensity and Low Ion Yield
Question 3: I am observing very weak or no analyte signal when using DHC. What are the likely causes and how can I troubleshoot this?
Answer: Weak or absent analyte signals are a common issue in MALDI-MS. The following troubleshooting workflow can help identify and resolve the problem.
Detailed Explanations:
-
Matrix and Sample Preparation: An old or improperly prepared matrix solution is a frequent source of problems. The matrix-to-analyte ratio is also crucial; an excess of analyte can lead to ion suppression.[9]
-
Laser Parameters: The optimal laser energy is a delicate balance. Too little energy will not result in efficient desorption and ionization, while excessive energy can cause analyte fragmentation and signal saturation. A systematic increase in laser power while monitoring the signal is recommended.
-
Sample Purity: High concentrations of salts (e.g., sodium and potassium) can lead to the formation of adducts with the matrix, which can suppress the analyte signal.[12] If salt contamination is suspected, on-target washing with cold, deionized water (if the matrix-analyte co-crystals are sufficiently insoluble) or offline sample cleanup is advised.
-
Co-crystallization: The quality of the co-crystallization between the matrix and analyte is paramount. Large, uneven crystals, a known issue with matrices like 2,5-DHB, can lead to the "sweet spot" phenomenon, where a strong signal is only obtainable from very specific locations on the sample spot.[3] Experimenting with different spotting techniques, such as the dried-droplet method versus the thin-layer method, can significantly impact crystal formation and signal homogeneity.[11]
Question 4: I am seeing a lot of matrix-related peaks that are interfering with my low-mass analytes. How can I reduce this chemical noise?
Answer: Matrix cluster ions are a common source of interference in the low mass range (< 1000 m/z). Here are several strategies to mitigate this issue:
-
Addition of Ammonium Salts: Incorporating ammonium salts, such as ammonium phosphate or ammonium citrate, into the matrix solution can significantly reduce the formation of matrix clusters and alkali adducts.[12] This is because the ammonium ions can effectively compete with metal ions for adduction to the matrix molecules.
-
On-Target Washing: A gentle wash of the dried matrix-analyte spot with a small volume of cold, deionized water or a dilute ammonium salt solution can remove excess salts and unbound matrix, thereby reducing background noise.
-
Optimize Matrix Concentration: Using a more dilute matrix solution can sometimes reduce the intensity of matrix-related peaks. However, this must be balanced with the need for sufficient matrix to ensure proper analyte ionization.
-
Use of Co-Matrices: In some cases, a mixture of two matrices can result in better performance than either matrix alone. For example, mixing DHC with a small amount of CHCA might improve crystal homogeneity and reduce background noise.
Section 3: Advanced Applications and Method Development
Question 5: How can I optimize DHC for the analysis of glycoproteins to prevent the loss of sialic acids?
Answer: The analysis of intact glycopeptides and glycoproteins is challenging due to the labile nature of the glycosidic bonds, particularly those involving sialic acids. DHC, as a "softer" matrix, is a good choice for these analyses.[3][4][5]
Optimization Strategies for Glycoprotein Analysis:
| Parameter | Recommendation | Rationale |
| Matrix Additives | Consider adding 3-aminoquinoline (3-AQ) as a co-matrix with DHC. | 3-AQ/CHCA mixtures have been shown to improve the analysis of glycopeptides by enhancing signal and reducing fragmentation.[4] A similar effect may be observed with DHC. |
| Laser Fluency | Use the minimum laser power necessary to obtain a good signal-to-noise ratio. | This minimizes the internal energy transferred to the glycopeptide, preserving the fragile sialic acid modifications. |
| Ionization Mode | Analyze in both positive and negative ion modes. | While peptides are often analyzed in positive ion mode, sialylated glycans can yield a better signal in negative ion mode.[5] |
| Sample pH | Ensure the final sample-matrix mixture is acidic. | Acidic conditions promote protonation, which is necessary for ionization in positive ion mode. |
Question 6: Can DHC be used for applications other than peptides and glycoproteins?
Answer: Yes, while DHC is well-suited for peptides and glycoproteins, its properties suggest potential utility in other areas as well.
-
Oligosaccharides: The hydrophilic nature of DHC makes it a candidate for the analysis of neutral and acidic oligosaccharides, which often perform well with matrices like 2,5-DHB.[2]
-
Polar Small Molecules: DHC's ability to work well with polar analytes suggests it could be used for the analysis of certain metabolites, natural products, and other small organic molecules.[9]
-
Synthetic Polymers: For hydrophilic polymers like polyethylene glycol (PEG), DHC may provide an alternative to 2,5-DHB.[9]
For each new class of analyte, it is essential to empirically optimize the matrix preparation and spotting techniques to achieve the best results.
Mechanistic Insights: The Role of DHC in Ionization
The ionization process in MALDI is complex and involves a combination of photochemical and photothermal events. For DHC, the mechanism can be conceptualized as follows:
-
Laser Irradiation: A pulsed UV laser irradiates the co-crystal of DHC and the analyte.
-
Matrix Excitation: The aromatic structure of DHC allows it to efficiently absorb the laser energy, leading to electronic excitation.
-
Desorption/Ablation: The rapid heating of the matrix causes a phase explosion, desorbing both matrix and analyte molecules into the gas phase.
-
Gas-Phase Proton Transfer: In the dense plume of desorbed material, protonated matrix molecules ([DHC+H]⁺) transfer a proton to the neutral analyte molecules, resulting in the formation of protonated analyte ions ([Analyte+H]⁺). This is a key step in the "soft" ionization process.
-
Ion Detection: The newly formed analyte ions are then accelerated into the mass analyzer for detection.
The "softness" of DHC likely stems from a lower propensity to induce fragmentation during the energy transfer and desorption steps compared to "harder" matrices like CHCA.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutgers_MS_Home [react.rutgers.edu]
- 4. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALDI-Matrix for Glycoconjugates [mpi-magdeburg.mpg.de]
- 6. madbarn.com [madbarn.com]
- 7. Eliminating sweet spot in MALDI-MS with hydrophobic ordered structure as target for quantifying biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. proteochem.com [proteochem.com]
- 12. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low solubility of 2,4-Dihydroxycinnamic acid
Technical Support Center: 2,4-Dihydroxycinnamic Acid
Welcome to the technical support guide for this compound (2,4-DHCA), also known as Umbellic Acid. This document is designed for researchers, scientists, and drug development professionals to navigate the primary experimental challenge associated with this compound: its low aqueous solubility. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure your experiments are successful.
Understanding the Challenge: Physicochemical Properties
This compound is a phenolic acid with significant potential in various research fields.[1] However, its chemical structure—a hydrophobic benzene ring combined with polar hydroxyl and carboxylic acid groups—results in a crystalline solid with strong intermolecular hydrogen bonding. This leads to limited solubility in neutral aqueous solutions, a frequent impediment in experimental design.[2]
A clear understanding of its physicochemical properties is the first step in overcoming this hurdle.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Appearance | Yellowish crystalline solid | [2] |
| Melting Point | ~202 °C (decomposes) | [4] |
| pKa (Carboxylic Acid) | ~4.6 (Estimated by analogy to isomer) | [5] |
| pKa (Phenolic OH) | > 8 (Estimated) | |
| Water Solubility | Limited / Slightly Soluble | [2] |
Frequently Asked Questions (FAQs): Quick Troubleshooting
This section addresses the most common issues encountered when working with 2,4-DHCA.
Q1: My this compound won't dissolve in water or my neutral buffer (e.g., PBS pH 7.2). Why?
A: This is expected behavior. In its solid state and at neutral pH, the molecule is in its protonated, uncharged form. The hydrophobic phenyl ring dominates its character, leading to poor interaction with polar water molecules. For its isomer, caffeic acid, the solubility in PBS (pH 7.2) is only about 0.5 mg/mL.[6]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A: Organic polar aprotic solvents are most effective. Dimethyl sulfoxide (DMSO) is the recommended primary choice for creating a high-concentration stock. Other options include ethanol, methanol, and dimethylformamide (DMF).[2][6] For the closely related isomer, caffeic acid, solubility is approximately 25 mg/mL in ethanol and 5 mg/mL in DMSO and DMF.[6]
Q3: How can I increase the solubility of 2,4-DHCA in an aqueous medium for my experiment?
A: The most effective strategy is pH adjustment . The carboxylic acid group has an estimated pKa of ~4.6.[5] By increasing the pH of the solution to a value well above this pKa (e.g., pH 8-9), the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt. See the detailed protocol in Section 3.
Q4: I dissolved my 2,4-DHCA in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A: This is a common issue called "precipitation upon dilution." The compound is soluble in the high-DMSO concentration of the stock but crashes out when the solution becomes predominantly aqueous.
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of 2,4-DHCA.
-
Use an Intermediate Dilution: Create an intermediate dilution of your DMSO stock in a solvent like ethanol or directly in the culture medium with vigorous vortexing.
-
Warm the Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically well below 0.5% and ideally below 0.1%.
Q5: Are there any stability concerns when preparing solutions of 2,4-DHCA?
A: Yes. Like many phenolic compounds, 2,4-DHCA can be sensitive to light and temperature.
-
Light Sensitivity: Light can induce isomerization of the trans double bond to the cis form.[7] It is best practice to protect solutions from light by using amber vials or wrapping containers in foil.
-
Temperature Stability: For long-term storage, solutions should be aliquoted and stored at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than a day.[6] Hydroxycinnamic acid derivatives can degrade over time at room temperature.[7]
In-Depth Solubilization Strategies & Protocols
Strategy 1: pH-Mediated Solubilization
This is the preferred method for preparing aqueous solutions when the final experimental pH can be controlled or if a basic pH does not interfere with the assay.
Causality: The ionization state of a molecule dramatically influences its aqueous solubility. By raising the pH above the pKa of the carboxylic acid, we convert the neutral molecule into a charged anion, which is significantly more soluble in water.
Caption: Relationship between pH, ionization, and solubility.
Protocol: Preparing a 10 mM Aqueous Stock Solution via pH Adjustment
-
Weigh Compound: Weigh out 18.02 mg of this compound (MW = 180.16 g/mol ).
-
Initial Suspension: Add the solid to ~9.0 mL of purified water in a 15 mL conical tube. The compound will not dissolve and will form a suspension.
-
Basification: While stirring or vortexing gently, add 1 M NaOH dropwise. Monitor the solution. Continue adding drops until all the solid has dissolved completely. The solution should be clear.
-
Final Volume Adjustment: Once dissolved, add purified water to bring the final volume to 10.0 mL. This yields a 10 mM stock solution.
-
pH Check & Adjustment (Optional): Check the pH of the stock solution. It will be alkaline. For many experiments, you will dilute this stock into a buffered solution, which will bring the pH to the desired final value. If you need to adjust the stock's pH, do so by adding 1 M HCl dropwise very carefully, as the compound may precipitate if the pH drops below ~6.
-
Storage: Store the solution protected from light at 4°C for short-term use (≤ 24 hours) or aliquot and freeze at -20°C for long-term storage.
Strategy 2: Utilizing Organic Co-solvents
This is the standard method for most in vitro biological assays where the final concentration of the organic solvent can be kept at a non-toxic level.
Causality: Organic solvents like DMSO are excellent at disrupting the crystal lattice energy of the solid compound and forming favorable solute-solvent interactions, which water alone cannot achieve with the uncharged molecule.
Protocol: Preparing a 50 mM DMSO Stock Solution
-
Weigh Compound: Weigh out 9.01 mg of this compound.
-
Dissolution: Add the solid to a sterile, amber glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilize: Cap the vial and vortex thoroughly. Gentle warming in a 37°C water bath can assist dissolution if needed. Ensure the solid is completely dissolved before use.
-
Storage: Store the DMSO stock in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped to prevent water absorption by the hygroscopic DMSO.
Troubleshooting Experimental Workflows
A logical approach is key to selecting the right solubilization method for your specific application.
Caption: Decision workflow for choosing a solubilization strategy.
Scenario A: In Vitro Cell-Based Assays
-
Problem: High risk of compound precipitation and solvent cytotoxicity.
-
Solution: The co-solvent method is standard. Prepare a 10-50 mM stock in DMSO. Perform serial dilutions to ensure the final DMSO concentration is minimal (e.g., for a 1:1000 dilution, a 10 mM stock gives a 10 µM final concentration with 0.1% DMSO). Always run a vehicle control (medium + same final % of DMSO) to validate that the solvent has no effect on the experimental outcome.
Scenario B: Analytical Methods (e.g., HPLC)
-
Problem: Maintaining solubility in the mobile phase to prevent precipitation on the column.
-
Solution: Samples for injection should be dissolved in a solvent compatible with the mobile phase. Often, dissolving the sample directly in the mobile phase itself is ideal. If a stronger solvent like DMSO is used for the initial stock, ensure the injection volume is small enough not to cause precipitation when it mixes with the mobile phase stream. For reverse-phase HPLC, a mobile phase containing an organic component (e.g., acetonitrile or methanol) and a pH modifier (e.g., formic acid or acetic acid to keep the compound protonated) is typical.
Scenario C: Advanced Formulation (In Vivo Studies)
-
Problem: Standard solvents like DMSO may not be suitable for animal studies at required doses. Aqueous solubility is critical for bioavailability.
-
Solution: This requires more advanced formulation strategies, which are beyond simple benchtop dissolution.
-
Co-crystallization: Forming a crystal lattice with a highly soluble, non-toxic co-former.[8]
-
Solid Dispersions: Dispersing the compound in a solid polymer matrix to create an amorphous solid dispersion, which typically has higher dissolution rates.[8][9]
-
Nanoparticle Formulations: Reducing particle size to the nanometer scale increases the surface area, which can significantly improve the dissolution rate and solubility.[9][10] These techniques are typically employed by drug formulation specialists.[9]
-
References
- 1. Umbellic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 614-86-8 [chemicalbook.com]
- 5. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Minimizing Adduct Formation with 2,4-Dihydroxycinnamic Acid (DHB) Matrix
Welcome to the technical support center dedicated to overcoming the common challenge of adduct formation when using 2,4-Dihydroxycinnamic acid (2,4-DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve cleaner spectra and more reliable results in your research.
I. Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of MALDI-MS with 2,4-DHB?
A1: In MALDI-MS, adducts are ions formed when your analyte molecule associates with other ions present in the sample or matrix. With a 2,4-DHB matrix, you may commonly observe two types of adducts:
-
Cation Adducts: These are formed when the analyte associates with alkali metal ions, most commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺). These ions are ubiquitous in laboratory environments, often originating from glassware, solvents, and buffers.[1]
-
Matrix Adducts: These are ions where the analyte molecule is associated with the DHB matrix itself or a fragment of it. A common DHB matrix adduct is [M + (DHB-H₂O) + H]⁺.[2][3][4] These can sometimes be mistaken for unknown impurities in your sample.[5]
Q2: Why is adduct formation a problem?
A2: Adduct formation can be problematic for several reasons:
-
Signal Dilution: The formation of multiple adduct peaks for a single analyte splits the total ion current, which can reduce the intensity of your primary protonated molecular ion ([M+H]⁺), making it harder to detect low-abundance analytes.[3][6]
-
Spectral Complexity: The presence of numerous adduct peaks can complicate your mass spectra, making data interpretation challenging, especially in complex mixtures.
-
Mass Inaccuracy: In some cases, unresolved adducts can lead to shifts in the perceived mass of your analyte, affecting mass accuracy.
Q3: Is 2,4-DHB more prone to adduct formation than other matrices?
A3: While all MALDI matrices can form adducts, 2,5-DHB (a common isomer used in MALDI) is known to form abundant matrix adducts, especially with metabolites containing amine groups.[2][3][4] The formation of cation adducts is more dependent on sample purity and preparation than the specific matrix.
Q4: Can adducts ever be useful?
A4: In some specific applications, intentionally forming certain adducts can be advantageous. For example, in glycan analysis, supplementing the matrix with 1 mM NaCl can promote the formation of sodiated adducts, which can sometimes provide better signal intensity and stability for these molecules.[7][8] However, for most applications, minimizing adduct formation is desirable.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to adduct formation with the 2,4-DHB matrix.
Problem 1: High Intensity of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
Probable Causes:
-
Contamination from glassware, plasticware, or solvents.
-
High salt concentration in the sample buffer (e.g., from PBS or other physiological buffers).
-
Insufficient sample cleanup.
Solutions:
-
Improve Lab Hygiene:
-
Thoroughly clean MALDI target plates by sonicating in 2-propanol followed by a solvent like TA30 (30:70 v/v acetonitrile: 0.1% TFA in water).[7][8] Dry with high-purity nitrogen.
-
Use high-purity solvents and reagents (HPLC or proteomics grade).
-
Use low-binding polypropylene tubes to minimize leaching of sodium and potassium ions.[1]
-
-
Sample Desalting:
-
For peptides and proteins, use C18 ZipTip® pipette tips or similar reversed-phase chromatography methods to desalt your sample before mixing with the matrix.
-
For oligonucleotides, cation exchange beads can be effective in removing Na⁺ and K⁺ ions.[9]
-
For tissue samples in MALDI imaging, consider optimized washing protocols to reduce salt content without significant analyte delocalization.[10]
-
-
Use of Additives:
Problem 2: Prominent Matrix Adduct Peaks (e.g., [M + (DHB-H₂O) + H]⁺)
Probable Causes:
-
Suboptimal matrix-to-analyte ratio.
-
The chemical nature of the analyte (e.g., presence of primary or secondary amine groups).[5]
-
Non-homogenous co-crystallization of the sample and matrix.
Solutions:
-
Optimize Matrix-to-Analyte Ratio:
-
Systematically vary the ratio of matrix solution to your sample solution. A good starting point is a 1:1 (v/v) ratio.[12] If matrix adducts are high, try decreasing the relative amount of matrix.
-
-
Modify Crystallization Technique:
-
Dried-Droplet Method: This is the most common method. Ensure slow, even drying at room temperature to promote homogenous crystal formation.[12][13]
-
"Sandwich" Method: First, spot a thin layer of matrix and let it dry. Then, spot your sample on top and let it dry. Finally, add another thin layer of matrix. This can sometimes improve signal and reduce adducts.[12]
-
-
Consider Alternative Matrices for Certain Analytes:
Problem 3: Low Analyte Signal and High Background/Matrix Cluster Ions
Probable Causes:
-
Analyte concentration is too low or too high.
-
Poor co-crystallization of the analyte within the matrix.
-
Interference from contaminants in the sample.
Solutions:
-
Optimize Analyte Concentration:
-
The ideal final concentration for peptides and proteins is typically in the range of 0.1–10 µM.[14] Prepare serial dilutions of your analyte to find the optimal concentration for your instrument.
-
-
Improve Co-crystallization:
-
Ensure the matrix is fully dissolved in the solvent. It is good practice to centrifuge the matrix solution and use the supernatant.[12]
-
Experiment with different solvent compositions for your matrix solution. A common solvent is 50% acetonitrile with 0.1% trifluoroacetic acid (TFA) in water.[12][13]
-
-
Utilize Matrix Additives:
III. Experimental Protocols
Protocol 1: Preparation of Standard 2,4-DHB Matrix Solution
Materials:
-
This compound (2,4-DHB), high purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Prepare a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water (v/v/v). For 1 mL, combine 500 µL ACN, 499 µL water, and 1 µL TFA.
-
Weigh 10 mg of 2,4-DHB and place it in a clean microcentrifuge tube.
-
Add 1 mL of the solvent mixture to the 2,4-DHB.
-
Vortex thoroughly for at least 1 minute to dissolve the matrix. If necessary, sonicate for 5-10 minutes.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved material.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your 10 mg/mL working matrix solution.
Protocol 2: Dried-Droplet Sample Spotting
Procedure:
-
In a clean microcentrifuge tube, mix your sample with the prepared 2,4-DHB matrix solution. A typical starting ratio is 1:1 (v/v).
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. Avoid rapid drying, as this can lead to heterogeneous crystal formation.
-
Once dry, the plate is ready for analysis.
IV. Data Presentation
Table 1: Common Additives to 2,4-DHB Matrix for Adduct Minimization
| Additive | Typical Concentration | Target Adduct | Mechanism of Action |
| Diammonium Citrate (DAC) | 1-10 mg/mL in matrix solution | [M+Na]⁺, [M+K]⁺ | Provides a source of ammonium ions to outcompete alkali metals for adduction.[1][11] |
| Ammonium Phosphate | 1-5 mg/mL in matrix solution | [M+Na]⁺, [M+K]⁺ | Similar to DAC, provides ammonium ions to reduce cation adducts.[1] |
| Fucose/Fructose | 3 g/L in final mixture | N/A (improves resolution) | Acts as a "cooling" agent, reducing excess energy transfer and fragmentation.[9] |
V. Visualizations
Diagram 1: Mechanism of Cation and Matrix Adduct Formation
Caption: Formation of protonated, cation, and matrix adducts during the MALDI process.
Diagram 2: Troubleshooting Workflow for Adduct Formation
Caption: A step-by-step workflow for troubleshooting adduct formation.
VI. References
-
Monroe, E. B., et al. (2007). Measuring salty samples without adducts with MALDI MS. Journal of the American Society for Mass Spectrometry.
-
Taranenko, N. I., et al. (1998). Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved. Nucleic Acids Research.
-
Bruker Daltonics. (n.d.). Bruker Guide to MALDI Sample Preparation.
-
Asara, J. M., et al. (2011). Methods for reducing adduct formation for mass spectrometry analysis. US Patent 7,888,127 B2.
-
Lin, S.-Y., et al. (2017). Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
-
He, J., et al. (2019). Investigation of the mechanism of matrix adduct formation in MALDI at elevated pressure. Analytical Chemistry.
-
Liebler, D. C., & Ham, A.-J. L. (2009). Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro. Methods in Molecular Biology.
-
Ellis, S. R., et al. (2021). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. Analytical Chemistry. --INVALID-LINK--
-
Lukas, J., et al. (2003). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of Biomolecular Techniques.
-
BenchChem. (2025). Application Notes and Protocols for 2,6-Dihydroxybenzoic Acid in Proteomics.
-
Bruker Daltonics. (n.d.). Matrix Guide to Sample Preparation.
-
ProteoChem. (2021). DHB MALDI Matrix Protocol.
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI.
-
Ellis, S. R., et al. (2021). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. PubMed. --INVALID-LINK--
-
Ellis, S. R., et al. (2021). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. ACS Publications. --INVALID-LINK--
-
Bruker Daltonics. (n.d.). Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E.
-
Martínez-Otero, D., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI.
-
Thomas, A., et al. (2023). Discovering Matrix Adducts for Enhanced Metabolite Profiling with Stable Isotope-Labeled MALDI-MSI. ResearchGate.
-
Verhaert, P. D. E. M., et al. (2019). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry.
-
Ellis, S. R., et al. (2021). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. CORE.
-
Wójcik, A., et al. (2023). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI.
-
Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization.
References
- 1. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. ccc.bc.edu [ccc.bc.edu]
- 9. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. proteochem.com [proteochem.com]
- 14. Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to MALDI Matrix Selection: 2,5-Dihydroxybenzoic Acid (DHB) vs. Sinapinic Acid (SA) for Protein Analysis
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, the choice of matrix is a foundational parameter that dictates the success of protein analysis. This decision is not arbitrary; it is a reasoned choice based on the physicochemical properties of both the matrix and the analyte. This guide provides an in-depth comparison of two cornerstone matrices, 2,5-Dihydroxybenzoic Acid (DHB) and Sinapinic Acid (SA), moving beyond mere protocols to explain the causality behind their selection for specific applications.
A note on nomenclature: The topic specified 2,4-Dihydroxycinnamic acid. However, in the vast landscape of MALDI-MS literature and practice, the most ubiquitously used and studied DHB is the 2,5-dihydroxybenzoic acid isomer.[1][2][3] While different isomers of DHB exhibit varied performance, 2,5-DHB is the workhorse of this family.[1][4] Therefore, this guide will focus on the practical and well-documented comparison between the standard 2,5-Dihydroxybenzoic Acid (DHB) and Sinapinic Acid (SA).
The Central Role of the MALDI Matrix
The MALDI process is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules like proteins with minimal fragmentation.[5][6] The matrix is the cornerstone of this process. It is a small, organic molecule that co-crystallizes with the analyte. Its primary functions are to:
-
Absorb Energy: The matrix possesses a strong chromophore that absorbs the energy from the pulsed laser (typically a nitrogen laser at 337 nm).[5]
-
Facilitate Desorption/Ionization: Upon irradiation, the matrix undergoes rapid sublimation, creating a dense plume of gas-phase matrix and analyte molecules.[5]
-
Enable "Soft" Ionization: In the plume, the matrix is thought to transfer protons to the analyte molecules, resulting in charged species (e.g., [M+H]+) that can be accelerated into the mass analyzer.[5][7] This process is "soft" because it imparts minimal internal energy to the analyte, preserving its intact structure.
The selection of the right matrix is therefore a critical first step in experimental design.
Sinapinic Acid (SA): The Gold Standard for High-Mass Proteins
Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is unequivocally the matrix of choice for the analysis of intact proteins, particularly those with molecular weights exceeding 10,000 Da.[8][9][10][11] Its widespread adoption is a direct result of its chemical properties and ionization behavior.
Chemical & Performance Characteristics:
-
Molecular Formula: C₁₁H₁₂O₅[12]
-
Molecular Weight: 224.21 g/mol [12]
-
Ionization Type: Considered a "soft" matrix.[13] This is the most crucial attribute for large protein analysis. SA transfers a relatively low amount of internal energy to the analyte during desorption and ionization. This minimizes the risk of in-source decay or fragmentation, which is a significant challenge for large, structurally complex proteins.
-
Crystal Morphology: Tends to form small, relatively homogenous crystals. This is advantageous as it leads to better shot-to-shot reproducibility and more consistent signal across the sample spot.[13]
Primary Applications & Advantages: Sinapinic acid is the established and reliable matrix for routine analysis of large proteins. Its robust performance makes it ideal for:
-
Intact mass determination of proteins and antibodies (>10 kDa).[11]
-
Analysis of complex protein mixtures where high-mass components need to be ionized effectively.
-
Generating high-quality spectra with good signal-to-noise ratios for large molecules.[14]
Limitations and Considerations: While exceptional for high-mass analytes, SA is not without its drawbacks. It can sometimes form covalent adducts with the analyte, appearing as peaks with a +206 or +208 m/z shift, which can complicate spectral interpretation.[13][15] Furthermore, in complex mixtures containing a wide range of molecular weights, SA can sometimes suppress the signal of lower-mass peptides.[16]
2,5-Dihydroxybenzoic Acid (DHB): The Versatile Choice for Peptides and Glycoproteins
2,5-Dihydroxybenzoic acid is a highly versatile matrix, often considered the primary choice for peptide analysis and the undisputed champion for the analysis of glycoproteins and glycans.[13][17][18]
Chemical & Performance Characteristics:
-
Molecular Formula: C₇H₆O₄
-
Molecular Weight: 154.12 g/mol [19]
-
Ionization Type: Generally considered a "cooler" matrix than α-cyano-4-hydroxycinnamic acid (HCCA) but can be "harder" than SA, making it suitable for a broad range of peptides and smaller proteins.[20]
-
Solubility: A key distinguishing feature is its solubility in both water and common organic solvents (like acetonitrile), unlike SA which is poorly soluble in water.[13] This property can be leveraged in sample preparation strategies.
-
Crystal Morphology: The primary disadvantage of DHB is its tendency to form large, needle-like crystals.[13] This geometric inhomogeneity can create a "sweet spot" effect, where a strong signal is only obtainable from specific locations within the sample spot, leading to poor shot-to-shot reproducibility.
Primary Applications & Advantages: DHB's utility shines in the lower-to-mid molecular weight range. It is the go-to matrix for:
-
Analysis of protein digests and peptide mapping.[17]
-
The analysis of post-translationally modified proteins, especially glycoproteins and phosphoproteins, where other matrices may fail.[13][16]
-
Analysis of analytes up to approximately 30 kDa, though SA often provides better performance at the higher end of this range.
Limitations and Considerations: The major challenge with DHB is achieving homogenous sample crystallization.[13] The large crystal size requires more diligent searching for optimal spots for laser irradiation. Additionally, DHB has been reported to sometimes induce the loss of labile modifications, such as sialic acids from glycoproteins, during analysis.[5]
Head-to-Head Performance Comparison
The decision to use SA or DHB is driven primarily by the molecular weight and class of the protein analyte.
| Feature | Sinapinic Acid (SA) | 2,5-Dihydroxybenzoic Acid (DHB) |
| Primary Analyte Class | Intact Proteins, High MW Polymers[9] | Peptides, Glycoproteins, Glycans, Oligosaccharides[13][17] |
| Typical MW Range | > 10,000 Da[11] | < 30,000 Da (Optimal < 10,000 Da)[17][20] |
| Ionization Character | "Soft" Ionization[13] | Moderate, highly versatile |
| Crystal Morphology | Smaller, more homogenous crystals[13] | Large, needle-like, inhomogeneous crystals[13] |
| Solvent Solubility | Soluble in organic solvents (ACN/MeOH); insoluble in acidic water[13][21] | Soluble in water and organic solvents[13] |
| Key Advantage | Minimizes fragmentation of large, fragile proteins; robust and reliable for high-mass analysis[22] | Excellent performance for glycoproteins; versatile for peptides; less low-mass matrix interference[13][20] |
| Key Disadvantage | Can form covalent adducts (+206/208 Da); may suppress low-mass signals in mixtures[13][15][16] | Inconsistent crystallization ("sweet spot" effect); can cause loss of labile PTMs[5][13] |
Experimental Workflows and Protocols
The success of any MALDI analysis is critically dependent on the sample preparation protocol. The goal is to create a homogenous co-crystalline lattice of matrix and analyte. The "Dried Droplet" method is the most common and straightforward technique.
MALDI Sample Preparation: The Dried Droplet Workflow
The following diagram illustrates the fundamental steps of the Dried Droplet method, which is applicable to both SA and DHB with minor variations in solution preparation.
Caption: General workflow for MALDI sample preparation using the Dried Droplet method.
Protocol 1: Sinapinic Acid (SA) Matrix Preparation
This is a standard protocol for the analysis of proteins >10 kDa.
Materials:
-
High-purity Sinapinic Acid (SA)
-
Acetonitrile (ACN), HPLC or proteomics grade
-
Ultrapure Water (e.g., Milli-Q)
-
Trifluoroacetic Acid (TFA), proteomics grade
-
Microcentrifuge tubes
Procedure:
-
Prepare Solvent: Create a solvent mixture of 50% Acetonitrile / 50% Ultrapure Water with 0.1% TFA (v/v/v). For example, to make 1 mL, mix 500 µL ACN, 499 µL Water, and 1 µL TFA.
-
Causality: ACN helps solubilize the hydrophobic SA matrix. Water solubilizes the protein analyte. TFA acts as a proton source to promote the formation of [M+H]⁺ ions and improve signal.[12]
-
-
Prepare Matrix Solution: Prepare a saturated solution or a 10 mg/mL solution. For a 10 mg/mL solution, dissolve 10 mg of SA in 1 mL of the prepared solvent.[12]
-
Vortex: Vortex the tube vigorously for at least 1 minute to ensure the matrix is fully dissolved. If preparing a saturated solution, some solid material may remain.
-
Clarify (for Saturated Solutions): If undissolved matrix is present, centrifuge the tube briefly and use the supernatant for your experiment.
-
Sample Spotting: Mix your protein sample with the SA matrix solution, typically in a 1:1 volume ratio, directly on the MALDI target or in a separate tube. Deposit 0.5-1.0 µL of the mixture onto the target plate and allow it to air dry completely.[12][23]
Protocol 2: 2,5-Dihydroxybenzoic Acid (DHB) Matrix Preparation
This protocol is suitable for peptides and glycoproteins.
Materials:
-
Acetonitrile (ACN), HPLC or proteomics grade
-
Ultrapure Water
-
Trifluoroacetic Acid (TFA), proteomics grade
-
Microcentrifuge tubes
Procedure:
-
Prepare Solvent: A common solvent is 50% Acetonitrile / 50% Ultrapure Water with 0.1% TFA.[19] For some applications, higher ACN concentrations (e.g., 70%) may be used.
-
Prepare Matrix Solution: Prepare a saturated solution or a solution of 10-20 mg/mL.[19][26][27] To prepare a 20 mg/mL solution, dissolve 20 mg of DHB in 1 mL of the solvent.
-
Causality: DHB's higher water solubility compared to SA makes solvent composition slightly more flexible, but the ACN/Water/TFA system remains a robust starting point.
-
-
Vortex: Vortex vigorously to dissolve the matrix. DHB is generally more soluble than SA.
-
Sample Spotting: Mix the analyte and matrix solutions (e.g., 1:1 v/v). Deposit 0.5-1.0 µL of the mixture onto the MALDI target.[19] Observe the crystallization process; DHB often forms crystals that grow from the edge of the droplet inward.
Decision Framework and Final Recommendations
Choosing the correct matrix is a matter of aligning the matrix properties with the analyte's characteristics. The following decision tree provides a clear guide for selection.
Caption: Decision workflow for selecting between DHB and SA matrices.
Expert Recommendation:
-
For Unknowns or Broad-Range Screening: If you are analyzing a complex mixture with a wide range of proteins, it can be beneficial to spot the sample with both matrices on different target positions. A combination of DHB and SA can provide a more comprehensive profile of the mixture, capturing both the low-mass peptides and high-mass intact proteins.[16]
-
Always Start with the Standard: For intact proteins >10 kDa, begin with Sinapinic Acid. It is the most reliable and well-characterized matrix for this purpose.[8] For peptide maps or known glycoproteins, start with DHB.
-
Optimization is Key: The protocols provided are starting points. Optimal results may require adjusting the matrix concentration, the matrix-to-analyte ratio, or the solvent composition. Always use the highest purity reagents, as contaminants can suppress the signal.[12][19][28]
By understanding the fundamental principles governing matrix selection and employing robust, validated protocols, researchers can confidently generate high-quality mass spectrometry data, accelerating discovery in protein research and drug development.
References
- 1. rknochenmuss.ch [rknochenmuss.ch]
- 2. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 6. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 7. Sinapinic acid - Wikipedia [en.wikipedia.org]
- 8. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.bruker.com [store.bruker.com]
- 10. benchchem.com [benchchem.com]
- 11. Sinapinic Acid MALDI Matrix 5 x 10 mg (Sinapic Acid) - Sinapinic Acid (SA) MALDI-MS Matrix - ProteoChem [proteochem.com]
- 12. proteochem.com [proteochem.com]
- 13. Rutgers_MS_Home [react.rutgers.edu]
- 14. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DHB Matrix 4 x 25 mg - 2,5-dihydroxybenzoic acid (DHB) MALDI-MS Matrix - ProteoChem [proteochem.com]
- 18. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 19. One moment, please... [proteochem.com]
- 20. youtube.com [youtube.com]
- 21. bumc.bu.edu [bumc.bu.edu]
- 22. lab.rockefeller.edu [lab.rockefeller.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. DHB MALDI Matrix, Single-Use 24 x 4 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 25. Thermo Scientific DHB MALDI Matrix, Single-Use 24 x 4 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 26. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 27. ccc.bc.edu [ccc.bc.edu]
- 28. Sample preparation [people.unipmn.it]
A Head-to-Head Guide to MALDI Matrices: The Established Workhorse vs. a Potential Newcomer
A Comparative Analysis of α-Cyano-4-hydroxycinnamic Acid and 2,4-Dihydroxycinnamic Acid for Mass Spectrometry
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the "soft" ionization of analytes, enabling the analysis of large biomolecules with minimal fragmentation. For decades, α-cyano-4-hydroxycinnamic acid (CHCA) has been a cornerstone matrix, particularly for the analysis of peptides and proteins. This guide provides a detailed comparison of CHCA with a lesser-known isomer, this compound (Umbellic Acid), offering a blend of established performance data for the former and a theoretical evaluation of the latter's potential based on its physicochemical properties.
This in-depth analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their MALDI-MS workflows and explore alternative matrix options.
At a Glance: Physicochemical Properties
A fundamental understanding of the chemical and physical properties of a MALDI matrix is essential to predict its behavior and suitability for different analytes. Here, we compare the key attributes of CHCA and this compound.
| Property | α-Cyano-4-hydroxycinnamic Acid (CHCA) | This compound (Umbellic Acid) |
| Synonyms | α-CCA, HCCA, 4-HCCA | Umbellic Acid |
| Molecular Formula | C₁₀H₇NO₃[1] | C₉H₈O₄[2] |
| Molecular Weight | 189.17 g/mol [1] | 180.16 g/mol [2] |
| Structure | ||
| Key Functional Groups | Carboxylic acid, Cyano group, Phenolic hydroxyl group | Carboxylic acid, Two phenolic hydroxyl groups |
| UV Absorption Maxima | ~337 nm, ~355 nm[3] | Not explicitly documented for MALDI applications, but expected to be in a similar UV range due to the cinnamic acid chromophore. |
| Solubility | Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.[4] | Expected to have higher water solubility than CHCA due to the presence of an additional hydroxyl group. |
The Established Gold Standard: α-Cyano-4-hydroxycinnamic Acid (CHCA)
CHCA is arguably one of the most widely used matrices for the MALDI-MS analysis of peptides and proteins, particularly those with molecular weights below 10 kDa.[5] Its enduring popularity stems from a combination of favorable characteristics that lead to high-quality mass spectra.
Performance Characteristics:
-
Analyte Compatibility: CHCA is the go-to matrix for peptide mass fingerprinting and general proteomic studies.[6] It is particularly effective for tryptic digests.
-
Ionization Efficiency: CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte molecules during desorption and ionization. This property makes it highly efficient for generating singly protonated peptide ions.
-
Crystal Morphology: Upon drying, CHCA typically forms small, homogenous crystals. This uniformity is crucial for good resolution and shot-to-shot reproducibility in MALDI analysis.[4]
-
Adduct Formation: While effective, CHCA has a known tendency to form adducts with sodium and potassium ions, which can complicate spectra, especially at low analyte concentrations.[7]
Mechanism of Action in MALDI:
The ionization process in MALDI is complex, but it is generally understood that the matrix plays a central role in absorbing energy from the laser and facilitating the transfer of protons to the analyte molecules.
A simplified workflow of the MALDI-MS process with CHCA as the matrix.
The Contender: A Theoretical Perspective on this compound (Umbellic Acid)
While extensively studied for its role in plant biochemistry as a precursor to umbelliferone, the application of this compound as a MALDI matrix is not well-documented in scientific literature.[8] However, by examining its chemical structure and comparing it to established matrices, we can infer its potential performance characteristics.
Predicted Performance Based on Physicochemical Properties:
-
UV Absorbance: As a cinnamic acid derivative, this compound possesses the necessary chromophore to absorb UV laser energy, a fundamental requirement for a MALDI matrix. The precise absorption maximum would need to be experimentally determined but is likely to be compatible with standard nitrogen lasers (337 nm).
-
Proton Donation: The presence of a carboxylic acid group and two phenolic hydroxyl groups suggests that this compound should be an effective proton donor, which is essential for the ionization of analytes in positive-ion mode. The additional hydroxyl group compared to other cinnamic acid matrices like ferulic acid and caffeic acid could influence its proton affinity and gas-phase basicity, potentially altering its ionization efficiency for different classes of analytes.
-
Solubility and Crystal Formation: The two hydroxyl groups are likely to increase the polarity and water solubility of this compound compared to CHCA. This could be advantageous for the analysis of more hydrophilic analytes and might influence the co-crystallization process with the analyte. The resulting crystal morphology would be a critical factor in its performance and would require experimental investigation.
-
Potential Analyte Compatibility: Given its increased hydrophilicity, this compound might be a suitable candidate for the analysis of hydrophilic peptides, glycoproteins, or even small polar molecules that are sometimes challenging to analyze with the more hydrophobic CHCA.
A logical diagram illustrating the theoretical comparison of CHCA and this compound.
Experimental Protocols
Reproducible and high-quality MALDI-MS data are critically dependent on meticulous sample preparation. Below are established protocols for CHCA and a proposed starting point for the experimental evaluation of this compound.
Protocol 1: Standard CHCA Matrix Preparation for Peptide Analysis
This protocol is a widely used method for preparing CHCA matrix for the analysis of peptide mixtures, such as tryptic digests.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
Purified water (e.g., Milli-Q)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare the Matrix Solvent: Create a 1:1 (v/v) solution of ACN and 0.1% TFA in water. For example, mix 500 µL of ACN with 500 µL of 0.1% TFA.
-
Create a Saturated CHCA Solution: Add an excess of CHCA powder to a microcentrifuge tube (e.g., ~10 mg). Add 1 mL of the matrix solvent.
-
Vortex and Centrifuge: Vortex the tube vigorously for at least 1 minute to ensure saturation. Centrifuge the tube at high speed for 1-2 minutes to pellet the undissolved matrix.
-
Aliquot the Supernatant: Carefully pipette the supernatant into a fresh, clean microcentrifuge tube. This saturated CHCA solution is ready for use. It is recommended to prepare this solution fresh daily for optimal performance.
-
Sample Deposition (Dried-Droplet Method):
-
Mix your peptide sample solution with the CHCA matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix) directly on the MALDI target plate or in a separate tube before spotting.
-
Allow the spot to air-dry completely at room temperature. A thin, uniform crystalline spot should be visible.
-
The sample is now ready for analysis in the mass spectrometer.
-
Protocol 2: Proposed Experimental Protocol for this compound
This protocol is a suggested starting point for evaluating the performance of this compound as a MALDI matrix. Adjustments to the solvent system and concentrations may be necessary to optimize performance.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
Purified water
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Initial Solvent System Evaluation: Due to the anticipated higher polarity of this compound, start with a slightly more aqueous solvent system. Prepare a matrix solvent of 30:70 (v/v) ACN:0.1% TFA in water. Also, test a solvent system containing methanol (e.g., 50:50 MeOH:0.1% TFA) as this can sometimes improve the solubility of dihydroxy-substituted compounds.
-
Prepare a Saturated Solution: Following the same procedure as for CHCA, prepare a saturated solution of this compound in the chosen solvent system.
-
Analyte Selection: For initial testing, use a standard peptide mixture with a range of hydrophobicities and molecular weights.
-
Sample Deposition and Co-crystallization:
-
Use the dried-droplet method as described for CHCA, mixing the analyte and matrix solutions in a 1:1 ratio.
-
Carefully observe the crystal formation under a microscope. Note the crystal size, shape, and uniformity. The quality of the crystals is a strong indicator of potential MALDI performance.
-
-
Data Acquisition and Evaluation:
-
Acquire mass spectra across the entire spot to assess homogeneity.
-
Evaluate the signal-to-noise ratio, resolution, and the number of detected peptides.
-
Compare the results to those obtained using a standard CHCA preparation with the same analyte.
-
Conclusion and Future Outlook
α-Cyano-4-hydroxycinnamic acid remains the undisputed workhorse for a vast range of MALDI-MS applications, particularly in proteomics. Its performance is well-characterized, and protocols are highly optimized.
This compound, while not a common MALDI matrix, presents an intriguing possibility. Based on its chemical structure, it has the potential to be a useful matrix, perhaps excelling in areas where CHCA is less effective, such as with highly hydrophilic analytes. However, this remains speculative without direct experimental evidence.
For researchers looking to push the boundaries of MALDI-MS, the systematic evaluation of alternative matrices like this compound is a worthwhile endeavor. Such investigations could lead to the discovery of new matrices with unique properties that expand the analytical capabilities of this powerful technique. For routine, high-confidence peptide and protein analysis, CHCA remains the trusted and recommended choice.
References
- 1. Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. react.rutgers.edu [react.rutgers.edu]
- 5. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 6. pnas.org [pnas.org]
- 7. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 614-86-8 [chemicalbook.com]
A Comparative Guide to the Validation of 2,4-Dihydroxycinnamic Acid for Quantitative Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible quantitative analysis. This guide provides an in-depth technical comparison of various analytical techniques for the quantitative determination of 2,4-Dihydroxycinnamic acid, a naturally occurring phenolic compound also known as umbelliferone. As a compound with demonstrated antioxidant properties, its accurate quantification is critical in phytochemical analysis, formulation development, and quality control.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from field experience to ensure that the described methods are not only robust but also self-validating. The comparison focuses on the most prevalent and practical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Spectrofluorometry, with a discussion on Gas Chromatography-Mass Spectrometry (GC-MS).
The Imperative of a Stability-Indicating Method
Before delving into the comparative analysis, it is crucial to underscore the importance of developing a stability-indicating method. Such a method can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. This is paramount for determining the shelf-life and storage conditions of drug substances and products. The foundation of a stability-indicating method lies in forced degradation studies, where the compound is subjected to stress conditions to generate potential degradants.
Forced Degradation: A Deliberate Approach to Ensuring Specificity
Forced degradation studies are an integral part of method validation as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies typically involve exposing the drug substance to acidic, alkaline, and neutral hydrolysis, oxidation, photolysis, and thermal stress.[1] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1] Over-stressing can lead to secondary degradation products that may not be relevant to real-world stability, while under-stressing may not produce sufficient degradation products to challenge the method's specificity.[1][3]
A well-executed forced degradation study provides a comprehensive understanding of the degradation pathways of this compound, ensuring that the chosen analytical method can resolve the parent compound from any potential degradation products.[1] For instance, studies have shown that umbelliferone is particularly susceptible to alkali-induced and photolytic degradation, with moderate susceptibility to acid and water-induced degradation.[4]
Method Comparison: HPLC-UV vs. UV-Vis Spectrophotometry vs. Spectrofluorometry
The choice of an analytical method is often a balance between performance, speed, cost, and the specific requirements of the analysis. Here, we compare three common techniques for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the gold standard for the quantitative analysis of many pharmaceutical compounds due to its high specificity, sensitivity, and ability to separate complex mixtures. For this compound, a reversed-phase HPLC method is typically employed.
-
Column Choice (C18): A C18 column is a common choice for separating moderately polar compounds like this compound from a variety of matrices. The nonpolar stationary phase allows for good retention and separation based on hydrophobicity.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous phase is used. The organic solvent controls the elution strength, while the acid (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid group of this compound. This ensures a consistent retention time and sharp peak shape.
-
UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and selectivity. This compound exhibits a UV absorbance maximum around 324 nm.[5] Monitoring at this wavelength maximizes the signal for the analyte while potentially minimizing interference from other compounds that do not absorb strongly at this wavelength.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (in a suitable ratio, e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 324 nm.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare working standards for the calibration curve (e.g., 0.5, 1, 2.5, 5, and 6.5 µg/mL).[5]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Workflow:
Caption: Workflow for HPLC method development and validation.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC. It is based on the principle that the analyte absorbs light at a specific wavelength.
-
Solvent Selection: The choice of solvent is critical as it can influence the absorption spectrum of the analyte. For this compound, a mixture of ethanol and distilled water is a suitable solvent system.[5]
-
Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting. For this compound, the λmax is approximately 324 nm.[5]
Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
Reagents:
-
Ethanol (as a co-solvent).
-
Distilled water.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol.
-
Prepare a series of working standards (e.g., 0.5 to 6.5 µg/mL) by diluting the stock solution with distilled water.[5]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in ethanol.
-
Dilute with distilled water to a concentration within the linear range.
Measurement:
-
Use the solvent mixture (ethanol and distilled water) as a blank.
-
Measure the absorbance of the standard and sample solutions at 324 nm.
Spectrofluorometry
Spectrofluorometry offers higher sensitivity than UV-Vis spectrophotometry and can be more selective. It measures the fluorescence emitted by a compound after it absorbs light.
-
Excitation and Emission Wavelengths: The selection of optimal excitation and emission wavelengths is crucial for maximizing the fluorescence signal and minimizing background interference. For umbelliferone, the excitation and emission wavelengths are typically around 370 nm and 450 nm, respectively.[6]
Instrumentation:
-
Spectrofluorometer with quartz cuvettes.
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standards in the ng/mL range (e.g., 1 to 10 ng/mL).[6]
Measurement:
-
Set the excitation wavelength to 370 nm and the emission wavelength to 450 nm.
-
Measure the fluorescence intensity of the standard and sample solutions.
Performance Comparison
The following table summarizes the typical performance characteristics of the three methods for the quantitative analysis of this compound, based on available literature.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | Spectrofluorometry | ICH Acceptance Criteria |
| Specificity | High (separation from degradants and matrix components) | Low to Moderate (potential interference from other absorbing compounds) | Moderate to High (less interference than UV-Vis) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999[5] | > 0.999[5] | Linear response observed[6] | ≥ 0.99 |
| Range | Typically 0.5 - 6.5 µg/mL[5] | Typically 0.5 - 6.5 µg/mL[5] | Typically 1 - 10 ng/mL[6] | Method Dependent |
| Accuracy (% Recovery) | Typically 98-102% | 96.9%[5] | Good recovery reported[6] | Typically 98.0% - 102.0% |
| Precision (%RSD) | < 2% | < 7% (intra- and inter-day)[5] | Not explicitly stated, but expected to be low | Repeatability: ≤ 2%; Intermediate Precision: ≤ 2% |
| Limit of Detection (LOD) | Lower than UV-Vis | Higher than HPLC and Spectrofluorometry | Reported to be 10 times more sensitive than previous methods[6] | Method Dependent |
| Limit of Quantitation (LOQ) | Typically in the low µg/mL range | Typically in the low µg/mL range | Typically in the low ng/mL range | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Logical Comparison of Analytical Methods:
Caption: Comparison of key attributes of analytical methods.
A Note on Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, for a non-volatile compound like this compound, direct analysis by GC-MS is not feasible. It requires a derivatization step to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile derivatives.
Common derivatization techniques include silylation (e.g., using BSTFA) or alkylation (e.g., methylation).[7] While GC-MS can offer excellent specificity due to mass spectrometric detection, the additional derivatization step adds complexity, time, and potential for variability to the analytical workflow. For routine quantitative analysis of this compound, HPLC-UV is generally the more direct and preferred method.
Conclusion and Recommendations
The validation of an analytical method is a critical step in ensuring the quality and reliability of quantitative data. For the analysis of this compound, this guide has compared three primary techniques, each with its own set of advantages and limitations.
-
HPLC-UV stands out as the most robust and reliable method, particularly for complex matrices and when a stability-indicating assay is required. Its high specificity and precision make it the recommended choice for regulatory submissions and in-depth research.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for routine analysis in simpler matrices where high specificity is not a primary concern.
-
Spectrofluorometry provides exceptional sensitivity, making it ideal for the quantification of trace amounts of this compound.
The selection of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision to ensure the generation of accurate and defensible analytical results.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of coumarin and umbelliferone mixtures in whole blood by spectrophotofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Analysis of Hydroxycinnamic Acid Isomers' Biological Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological activities of common hydroxycinnamic acid (HCA) isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the therapeutic potential of these ubiquitous phytochemicals. We will explore their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction: The Significance of Isomerism in Hydroxycinnamic Acids
Hydroxycinnamic acids are a class of phenolic compounds synthesized by plants via the shikimate pathway.[1] Their basic structure consists of a C6-C3 phenylpropanoid skeleton. While numerous HCAs exist, four isomers are predominantly studied for their significant biological activities: caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid .
The subtle differences in their chemical structures—specifically the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring—dramatically influence their biological efficacy. Understanding these structure-activity relationships (SAR) is paramount for selecting the appropriate isomer for a specific therapeutic application and for designing novel, more potent derivatives.[2] This guide will dissect these differences, providing a clear rationale for experimental choices and a foundation for future research.
Caption: Chemical structures of the four primary hydroxycinnamic acid isomers.
Comparative Analysis of Biological Activities
The therapeutic potential of HCAs is vast, with activities ranging from potent antioxidant effects to modulation of critical cellular signaling pathways.[3][4] Below, we compare the efficacy of the four main isomers across key biological domains.
Antioxidant Activity
The antioxidant capacity of HCAs is their most well-documented property and is central to many of their other biological effects. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.
Structure-Activity Relationship Insights:
-
Number of Hydroxyl Groups: The antioxidant activity is highly dependent on the number of -OH groups.[5] Caffeic acid, with its ortho-dihydroxy (catechol) structure on the phenyl ring, is consistently reported as one of the most potent antioxidants among the common isomers.[2][6]
-
Methoxy Group Substitution: The presence of a methoxy group, as in ferulic and sinapic acids, can modulate antioxidant activity. The electron-donating nature of the methoxy group can increase radical scavenging potential.[7]
-
The Propenoic Acid Side Chain: The unsaturated double bond in the carboxylic acid side chain is vital for antioxidant activity, contributing to the stabilization of the phenoxyl radical.[2][6]
Comparative Data Summary:
| Isomer | Key Structural Features | Relative Antioxidant Activity (General Trend) | Supporting Data (Example) |
| Caffeic Acid | 3,4-dihydroxy (catechol) | Very High | Scavenging of PhCOO radicals: n=2.4 (highest among tested HCAs)[8] |
| Ferulic Acid | 4-hydroxy-3-methoxy | High | Showed strong reducing power and radical scavenging, often comparable to or slightly less than caffeic acid.[9][10] |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | High | Exhibits exceptionally good reducing power, similar to ferulic acid.[9] |
| p-Coumaric Acid | 4-hydroxy | Moderate to Low | Consistently shows the lowest antioxidant potential in FRAP and ORAC assays due to having only one -OH group.[9] |
Data compiled from various in vitro antioxidant assays like DPPH, FRAP, and ORAC.[9]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. HCAs exert anti-inflammatory effects primarily by modulating key signaling pathways like NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase), and by inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]
Mechanism of Action: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Several HCAs have been shown to prevent the degradation of IκB, thereby blocking NF-κB activation.[12]
Caption: HCA-mediated inhibition of the NF-κB inflammatory pathway.
Comparative Efficacy:
-
Caffeic Acid and its derivatives (like CAPE and Chlorogenic Acid): Frequently demonstrate potent anti-inflammatory activity by significantly suppressing nitrite production and blocking NF-κB translocation.[12][13]
-
Ferulic Acid: Has been shown to reduce the expression of cytokines like IL-4, IL-6, and TNF-α.[13] It also downregulates NF-κB expression.[14]
-
p-Coumaric Acid: Also possesses anti-inflammatory properties, though often reported to be less potent than caffeic or ferulic acid in direct comparisons.[11]
Anticancer Activity
HCAs have garnered significant interest for their potential in cancer prevention and therapy.[15] Their anticancer effects are multifaceted, including inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[16]
Key Mechanisms:
-
Induction of Apoptosis: HCAs can trigger the intrinsic (mitochondrial) apoptotic pathway by altering the Bcl-2/Bax ratio, leading to cytochrome c release and caspase activation.[17]
-
Cell Cycle Arrest: They can halt the cell cycle, often at the G1/S phase, preventing cancer cells from replicating.[18]
-
Inhibition of Signaling Pathways: HCAs can inhibit pro-survival pathways like ERK1/2 and activate stress-activated pathways like JNK and p38 MAPK, which can lead to apoptosis.[18][19]
Comparative Insights:
-
A study comparing ortho-coumaric acid (OCA) and para-coumaric acid (PCA) on breast cancer stem cells found that both isomers exhibited anti-carcinogenic potential, but OCA had a stronger effect .[18][19]
-
Both OCA and PCA induced a dose-dependent decrease in cell viability, inhibited ERK1/2 phosphorylation, suppressed colony formation, and induced apoptosis.[19]
-
Caffeic acid and ferulic acid have also been shown to inhibit the growth of various cancer cell lines, including those of the colon, breast, and prostate.[14][16] The specific efficacy can be cell-line dependent.
Neuroprotective Activity
Oxidative stress and inflammation are key contributors to neurodegenerative diseases like Alzheimer's and Parkinson's. The antioxidant and anti-inflammatory properties of HCAs make them promising candidates for neuroprotection.[4][17]
Mechanisms of Neuroprotection:
-
Antioxidant Defense: Scavenging reactive oxygen species (ROS) that would otherwise damage neurons.
-
Anti-inflammatory Action: Suppressing neuroinflammation, a common feature of neurodegenerative diseases.
-
Inhibition of Amyloid Aggregation: Some HCAs and their derivatives can interfere with the aggregation of amyloidogenic proteins, such as α-synuclein and prion proteins, which are hallmarks of Parkinson's and prion diseases, respectively.[7]
-
Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase, a target in Alzheimer's therapy.
Comparative Notes:
-
Caffeic acid has shown potent neuroprotective effects against the development of Parkinson's disease models.[17]
-
Ferulic acid provides neuroprotection against apoptosis in cerebral ischemia models.[17]
-
Several HCAs and their metabolites can cross the blood-brain barrier, a critical prerequisite for exerting effects on the central nervous system.[20]
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized assays are crucial. Below are step-by-step protocols for key experiments used to evaluate the biological activities discussed.
Workflow for Comparative Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships | Bentham Science [benthamscience.com]
- 7. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 16. research.uees.edu.ec [research.uees.edu.ec]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to MALDI Matrix Performance: A Comparative Analysis of Cinnamic Acid Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals who rely on the precision of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The selection of a MALDI matrix is not a trivial step; it is the cornerstone of a successful experiment, directly influencing sensitivity, resolution, and the ultimate quality of your mass spectra.
This guide provides an in-depth performance comparison of several key MALDI matrices, with a particular focus on the cinnamic acid family. We will delve into the established workhorses—α-Cyano-4-hydroxycinnamic acid (CHCA) and Sinapinic acid (SA)—and contrast their performance with dihydroxycinnamic acid isomers, including the well-documented Caffeic Acid (3,4-dihydroxycinnamic acid) and its less-characterized isomer, 2,4-dihydroxycinnamic acid. Our analysis is grounded in experimental evidence to explain the causality behind matrix selection for various analyte classes.
The Foundational Principle: What Makes a Good MALDI Matrix?
At its core, MALDI is a soft ionization technique that allows for the analysis of large, fragile biomolecules like proteins, peptides, and nucleic acids with minimal fragmentation.[1] The matrix, a small organic molecule, is the unsung hero of this process. It must fulfill several critical roles:
-
Energy Absorption: The matrix must strongly absorb energy at the wavelength of the laser (typically a 337 nm nitrogen laser), protecting the analyte from direct, destructive laser irradiation.[2]
-
Analyte Isolation: In the solid state, the matrix forms a crystalline lattice that incorporates the analyte molecules, effectively isolating them from each other.
-
Efficient Ionization: Upon laser irradiation, the matrix desorbs into the gas phase, carrying the analyte with it. In this dense plume, proton transfer from the acidic matrix to the analyte occurs, creating singly charged ions that can be guided into the mass analyzer.[3]
The choice of matrix dictates the efficiency of these steps and is highly dependent on the nature of the analyte.
The Cinnamic Acid Family: A Comparative Performance Analysis
Cinnamic acid and its derivatives are mainstays in MALDI-MS. Their aromatic structure is ideal for UV laser energy absorption, and modifications to this core structure give rise to matrices with distinct properties tailored for different applications.
α-Cyano-4-hydroxycinnamic Acid (CHCA): The Peptide Specialist
CHCA is arguably the most widely used matrix for the analysis of peptides and small proteins, typically in the mass range of 700 to 20,000 Da.[4][5]
-
Performance Characteristics: CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte upon ionization.[6] This property is advantageous for peptide analysis as it often leads to excellent signal intensity and high resolution. The ability of CHCA to form small, homogenous crystals contributes to spot-to-spot reproducibility, which is critical for automated data acquisition.[6] However, its "hard" nature increases the probability of fragmentation for larger, more labile molecules.[6]
-
Causality: The cyano group on CHCA enhances its proton-donating ability and contributes to its crystal structure. It is considered a more hydrophobic matrix, making it particularly effective for tryptic peptides which often contain hydrophobic residues.[7]
Sinapinic Acid (SA): The Protein Workhorse
For proteins with a molecular weight greater than 10,000 Da, Sinapinic Acid is the matrix of choice.[8]
-
Performance Characteristics: Compared to CHCA, SA is a "softer" matrix, imparting less internal energy to the analyte.[6] This minimizes fragmentation and is essential for preserving the integrity of large proteins during ionization.[6] While effective, SA can sometimes form adducts with the analyte, which may complicate spectral interpretation.[6]
-
Causality: The methoxy groups on the phenyl ring of SA alter its electronic properties and crystal lattice, making it more suitable for co-crystallizing with large proteins and facilitating a gentler ionization process.
2,5-Dihydroxybenzoic Acid (DHB): The Versatile Glyco-Analyzer
While not a cinnamic acid derivative, DHB is a crucial benchmark. It is highly versatile and is the preferred matrix for glycoproteins and glycans, while also showing good performance for peptides.[6][9]
-
Performance Characteristics: DHB is known for its high tolerance to salts and other common sample contaminants.[6] Its primary drawback is the formation of large, needle-like crystals, which can lead to a "sweet spot" effect and reduce shot-to-shot reproducibility.[6]
-
Causality: DHB is more hydrophilic than CHCA, which aids in the analysis of polar molecules like carbohydrates.[7] Its unique crystallization behavior requires careful sample preparation to achieve the best results.
Dihydroxycinnamic Acid Isomers: Exploring Beyond the Standards
The investigation of matrix isomers is a key area of research aimed at overcoming the limitations of standard matrices. While this compound itself is not extensively documented in comparative studies, its isomer, Caffeic Acid (3,4-Dihydroxycinnamic Acid) , has demonstrated remarkable performance, particularly in challenging high-mass applications.
-
Performance of Caffeic Acid (3,4-DHCA): Recent studies have shown that Caffeic Acid (CA) excels in the analysis of High Molecular Weight (HMW) proteins. Experimental data reveals that CA can clearly detect protein ion signals in biological tissues for molecules with m/z > 30,000, and shows excellent performance for proteins in the mass range of m/z > 80,000, outperforming both Sinapinic Acid and Ferulic Acid.[10][11] In some cases, CA has enabled the detection and imaging of proteins approaching 200,000 Da.[10][11]
-
Causality: The superior performance of CA in the HMW range is attributed to several factors, including its strong UV absorption, high ionization efficiency, and its tendency to form uniform, micrometer-sized crystals that effectively incorporate large analytes.[10][11] This demonstrates how a subtle shift in the position of hydroxyl groups on the cinnamic acid backbone can dramatically enhance performance for specific, challenging analyte classes.
Another related matrix, Ferulic Acid (FA) , has also been shown to provide a remarkable increase in signal acquisition for proteins in the 20k to 150k Da mass range compared to Sinapinic Acid, further highlighting the utility of the broader cinnamic acid family for HMW protein analysis.[12]
Quantitative Performance Comparison
The table below summarizes the key performance characteristics of these matrices, providing a clear guide for selection based on your analytical needs.
| Matrix | Chemical Structure | Primary Analyte Class | Optimal Mass Range (Da) | Key Performance Characteristics |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | Peptides, Small Proteins, Nucleotides | 700 - 20,000 | Strengths: High resolution, homogenous crystals, good reproducibility.[6] Weaknesses: "Hard" ionization can cause fragmentation in larger molecules. |
| Sinapinic Acid (SA) | 3,5-dimethoxy-4-hydroxycinnamic acid | Proteins, Large Peptides | > 10,000 | Strengths: "Soft" ionization preserves large molecules.[6] Weaknesses: Can form adducts, less effective for lower mass peptides.[6] |
| 2,5-Dihydroxybenzoic Acid (DHB) | 2,5-dihydroxybenzoic acid | Peptides, Glycoproteins, Glycans, Polymers | 500 - 100,000+ | Strengths: High tolerance to contaminants, versatile.[6] Weaknesses: Forms large, non-homogenous crystals, leading to "sweet spot" issues.[6] |
| Caffeic Acid (3,4-dihydroxycinnamic acid) | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | High Molecular Weight (HMW) Proteins | > 30,000 (excels > 80,000) | Strengths: Superior performance for HMW proteins (>80 kDa) compared to SA, uniform crystals, high ionization efficiency.[10][11] Weaknesses: Less commonly used for routine peptide analysis. |
| This compound | (E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | N/A | N/A | Less common isomer; limited comparative performance data available in literature. Performance may differ from other DHCA isomers.[1] |
Visualizing the MALDI Workflow and Key Matrices
To better understand the practical application and chemical differences, the following diagrams illustrate the MALDI-TOF experimental workflow and the structures of the discussed matrices.
References
- 1. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel binary matrix consisting of graphene oxide and caffeic acid for the analysis of scutellarin and its metabolites in mouse kidney by MALDI imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. store.bruker.com [store.bruker.com]
- 5. Rutgers_MS_Home [react.rutgers.edu]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 7. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Caffeic Acid Matrix Improves In Situ Detection and Imaging of Proteins with High Molecular Weight Close to 200,000 Da in Tissues by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of high molecular weight proteins by MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rknochenmuss.ch [rknochenmuss.ch]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 2,4-Dihydroxycinnamic Acid
In the landscape of analytical chemistry and drug development, the specificity of our methods is paramount. For a compound like 2,4-Dihydroxycinnamic acid (2,4-DHCA), also known as umbellic acid, its utility hinges on our ability to distinguish it from a sea of structurally similar molecules.[1] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for 2,4-DHCA, ensuring the reliability and accuracy of your experimental data. We will delve into the underlying principles of cross-reactivity, present robust experimental protocols for its assessment, and offer a comparative analysis of potential cross-reactants.
The Significance of this compound and the Imperative of Specificity
This compound is a phenolic compound of interest in various research domains. It serves as a key intermediate in the synthesis of various pharmaceuticals and is a well-regarded matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins.[2][3] Furthermore, as a natural product and a precursor in the umbelliferone biosynthesis pathway, its own biological activities and metabolic fate are subjects of ongoing investigation.[1]
Understanding the Basis of Cross-Reactivity
Cross-reactivity, in the context of ligand-binding assays (e.g., immunoassays) or chromatographic methods, refers to the ability of an analytical method to detect or measure compounds other than the intended analyte. For 2,4-DHCA, this is primarily driven by similarities in chemical structure with other phenolic compounds.[5][6] Key features that can contribute to cross-reactivity include:
-
The Cinnamic Acid Scaffold: The core phenylpropanoid structure is common to a vast array of plant-derived and synthetic compounds.[4]
-
Hydroxyl Group Number and Position: Isomers of dihydroxycinnamic acid (e.g., caffeic acid or 3,4-dihydroxycinnamic acid) are prime candidates for cross-reactivity due to their identical molecular weight and similar polarity.[1][7]
-
Functional Group Modifications: Methylation, glycosylation, or other substitutions on the phenyl ring or carboxylic acid group can alter binding affinity but may not eliminate it entirely.
To illustrate the relationships between 2,4-DHCA and potential cross-reactants, consider the following structural similarities:
Figure 1: Structural relationships between 2,4-DHCA and common phenolic acids, highlighting the subtle chemical modifications that necessitate cross-reactivity assessment.
Experimental Design for Cross-Reactivity Assessment
A robust cross-reactivity study should be systematic and quantitative. Here, we outline two primary methodologies: a competitive immunoassay approach and a mass spectrometry-based interference study.
Competitive Immunoassay Protocol
This protocol is applicable if you have developed or are using an antibody-based method for the detection of 2,4-DHCA. The principle lies in assessing the ability of a potential cross-reactant to compete with 2,4-DHCA for binding to a specific antibody.
Workflow for Competitive Immunoassay:
Figure 2: A generalized workflow for a competitive ELISA-based cross-reactivity study.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a standard curve of 2,4-DHCA in an appropriate assay buffer.
-
Prepare serial dilutions of each potential cross-reactant at concentrations typically 10- to 1000-fold higher than the 2,4-DHCA standard curve range.
-
-
Assay Procedure (ELISA example):
-
A microplate is coated with a 2,4-DHCA-protein conjugate (e.g., 2,4-DHCA-BSA).
-
After blocking non-specific binding sites, a fixed concentration of the primary antibody against 2,4-DHCA is added to the wells, along with either the 2,4-DHCA standard or the potential cross-reactant.
-
The plate is incubated to allow for competitive binding.
-
Following a wash step, a species-specific, enzyme-labeled secondary antibody is added.
-
After another incubation and wash, a substrate is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.
-
-
Data Analysis:
-
Construct a standard curve by plotting the signal intensity against the concentration of 2,4-DHCA.
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 2,4-DHCA / IC50 of Cross-Reactant) x 100
-
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of a full standard curve for the primary analyte, which serves as the benchmark for all comparisons. The use of a 50% inhibition point (IC50) provides a robust and widely accepted metric for quantifying cross-reactivity. For authoritative guidance on immunoassay validation, refer to guidelines from regulatory bodies.
Mass Spectrometry-Based Interference Study
For methods employing mass spectrometry (e.g., LC-MS/MS), the concern is not antibody binding but rather the potential for co-elution and isobaric interference (compounds with the same nominal mass).[8][9]
Workflow for LC-MS/MS Interference Study:
References
- 1. Umbellic acid - Wikipedia [en.wikipedia.org]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. store.bruker.com [store.bruker.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Quantitative Comparison of Antioxidant Capacity in Hydroxycinnamic Acids
This guide provides a comprehensive analysis of the antioxidant capacity of hydroxycinnamic acids, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer an in-depth, technically grounded comparison, complete with experimental protocols and mechanistic insights. Our objective is to equip you with the knowledge to critically evaluate and select the appropriate hydroxycinnamic acid for your research and development endeavors.
Introduction: The Significance of Hydroxycinnamic Acids as Antioxidants
Hydroxycinnamic acids are a class of phenolic compounds ubiquitously found in plants, forming a significant component of the human diet.[1] Their importance in human health is increasingly recognized, largely due to their potent antioxidant properties.[2] These compounds play a crucial role in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3] By neutralizing reactive oxygen species (ROS), hydroxycinnamic acids help protect biological macromolecules such as DNA, proteins, and lipids from oxidative damage.[1] This guide will focus on a quantitative comparison of the antioxidant capacities of four major hydroxycinnamic acids: caffeic acid, ferulic acid, sinapic acid, and p-coumaric acid.
The Chemical Basis of Antioxidant Activity: A Structure-Activity Relationship
The antioxidant efficacy of hydroxycinnamic acids is intrinsically linked to their molecular structure.[4] Understanding this relationship is paramount for predicting and interpreting their antioxidant potential. The key structural features governing their activity are:
-
The Phenolic Hydroxyl Group: The presence of a hydroxyl group on the aromatic ring is the primary determinant of antioxidant activity. This group can donate a hydrogen atom to a free radical, thereby neutralizing it.[2]
-
Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant capacity.[5] The presence of an ortho-dihydroxy (catechol) moiety, as seen in caffeic acid, is particularly significant for high antioxidant activity.[4][6]
-
Methoxy Group Substitution: The presence of electron-donating methoxy groups on the aromatic ring, as in ferulic and sinapic acids, can increase the stability of the resulting phenoxyl radical, thereby contributing to antioxidant activity.[7]
-
The Propenoic Acid Side Chain: The unsaturated double bond in the acrylic acid side chain is vital for the antioxidant activity of hydroxycinnamic acids.[4][8]
The interplay of these structural features dictates the overall antioxidant capacity, leading to a hierarchy of potency among the different hydroxycinnamic acids.
Caption: Chemical structures of the primary hydroxycinnamic acids discussed.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of hydroxycinnamic acids can be quantified using various in vitro assays. These assays are broadly categorized based on their reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9] It is crucial to employ multiple assays to obtain a comprehensive antioxidant profile.[10]
| Hydroxycinnamic Acid | DPPH IC50 (µM) | ABTS (TEAC) | FRAP (µM Fe(II)/µM) | ORAC (µM TE/µM) |
| Caffeic Acid | ~15-30[11][12] | ~1.5-2.5[13][14] | ~2.0-3.0[13][15] | ~4.0-6.0[15] |
| Ferulic Acid | ~40-80[11] | ~1.0-1.5[13][14] | ~1.5-2.0[13][15] | ~2.0-3.0[15] |
| Sinapic Acid | ~30-60 | ~1.2-1.8 | ~1.8-2.5[15] | ~3.0-4.5[15] |
| p-Coumaric Acid | >100[16] | ~0.5-1.0 | ~0.5-1.0[15] | ~1.5-2.5[15] |
Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions. TEAC = Trolox Equivalent Antioxidant Capacity. TE = Trolox Equivalents.
Analysis of Comparative Data:
The data consistently demonstrates the superior antioxidant capacity of caffeic acid across all four assays.[17] This is primarily attributed to its catechol structure, which is highly effective at donating hydrogen atoms and stabilizing the resulting radical.[5] Ferulic and sinapic acids exhibit intermediate activity, with the methoxy substitutions contributing to their radical scavenging potential.[7] p-Coumaric acid , lacking the second hydroxyl or a methoxy group, consistently shows the lowest antioxidant capacity.[15]
Experimental Protocols for Antioxidant Capacity Assays
A thorough understanding of the experimental methodologies is essential for accurate and reproducible results. Here, we provide detailed, step-by-step protocols for the most common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine.[18][19]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[18]
-
Sample Preparation: Dissolve the hydroxycinnamic acid standards and test samples in methanol to achieve a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH working solution.[18] A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[12]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the hydroxycinnamic acid standards and test samples.
-
Reaction: Add 10 µL of the sample or standard to 1 mL of the ABTS•+ working solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.[12]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of absorbance with that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.[20][21]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[21] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare solutions of hydroxycinnamic acid standards and test samples.
-
Reaction: Add 30 µL of the sample or standard to 900 µL of the FRAP reagent. A reagent blank using 30 µL of the solvent should also be prepared.
-
Incubation: Incubate the reaction mixture at 37°C for 4 minutes.[21]
-
Absorbance Measurement: Measure the absorbance at 593 nm.[20]
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents per µmol of the antioxidant.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23]
Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare an 8.16 x 10⁻⁵ mM fluorescein solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a 153 mM AAPH solution in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.
-
Trolox Standard: Prepare a stock solution of Trolox and dilute it to create a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 35 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[25]
-
Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).
Mechanistic Insights into Radical Scavenging
The primary antioxidant mechanism of hydroxycinnamic acids involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic acid side chain.
Caption: General mechanism of free radical scavenging by hydroxycinnamic acids.
Conclusion and Future Directions
This guide has provided a comprehensive quantitative comparison of the antioxidant capacity of major hydroxycinnamic acids. The evidence strongly supports the superior antioxidant potential of caffeic acid, followed by sinapic and ferulic acids, with p-coumaric acid exhibiting the lowest activity. This hierarchy is a direct consequence of their distinct molecular structures.
For researchers and drug development professionals, this information is critical for the rational selection of hydroxycinnamic acids in various applications, from functional foods and nutraceuticals to therapeutic agents targeting oxidative stress-related diseases. Future research should focus on in vivo studies to validate these in vitro findings and to better understand the bioavailability and metabolism of these potent natural antioxidants.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Properties of Caffeic and Ferulic Acids in Biological System: Implications in Cancer Therapy. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. [PDF] Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparative Study of the Radical-scavenging Activity of the Phenolcarboxylic Acids Caffeic Acid, p-Coumaric Acid, Chlorogenic Acid and Ferulic Acid, With or Without 2-Mercaptoethanol, a Thiol, Using the Induction Period Method [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. agilent.com [agilent.com]
- 25. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
A Senior Application Scientist's Comparative Guide to Evaluating the Purity of Synthesized 2,4-Dihydroxycinnamic Acid
Introduction: The Criticality of Purity in 2,4-Dihydroxycinnamic Acid
This compound (Umbellic acid), a phenolic compound with the chemical formula C₉H₈O₄ and a molecular weight of 180.16, is a molecule of significant interest in various research fields.[1][2] Its antioxidant properties and potential applications in pharmaceuticals and cosmetics underscore the necessity for rigorous purity assessment after synthesis.[3] Impurities, which can include starting materials, by-products, isomers, or residual solvents, can drastically alter the compound's biological activity, toxicity, and physicochemical properties, leading to non-reproducible experimental results and potential safety concerns.
This guide provides an in-depth comparison of the primary analytical techniques used to evaluate the purity of synthesized this compound. As a self-validating framework, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, enabling researchers to not only perform the analysis but also to interpret the results with a high degree of confidence.
Core Analytical Techniques: A Comparative Overview
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The primary methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offer complementary data regarding quantitative purity, structural integrity, and molecular identity. A simple melting point determination serves as a valuable preliminary check.
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | Percentage purity, number of impurities, relative concentration of impurities. | Highly sensitive and quantitative; excellent for separating closely related compounds. | Destructive; requires a reference standard for absolute quantification; structural information is limited. |
| NMR (¹H, ¹³C) | Structural Confirmation & Impurity ID | Unambiguous structural verification, identification of isomers and process-related impurities (e.g., solvents). | Non-destructive; provides detailed structural information; can quantify without a specific reference standard (qNMR). | Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret. |
| Mass Spec (MS) | Molecular Weight Confirmation | Precise molecular weight of the main compound and potential impurities. | Extremely sensitive; provides molecular formula with high-resolution MS. | Provides limited structural information on its own (isomers are often indistinguishable); ionization can be challenging for some molecules. |
| Melting Point | Preliminary Purity Check | A sharp melting point range close to the literature value indicates high purity. | Fast, simple, and inexpensive. | Non-specific; insensitive to small amounts of impurities; not suitable for compounds that decompose.[4] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitation
HPLC, particularly when coupled with a Diode Array Detector (DAD) or UV detector, is the cornerstone for determining the percentage purity of this compound.[5][6] The principle lies in separating the analyte from its impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.
Causality Behind the Method: A reversed-phase (RP-HPLC) method is the logical choice for this compound. The C18 stationary phase is nonpolar, while the mobile phase is a polar mixture, typically of water and acetonitrile or methanol. As a moderately polar aromatic acid, this compound will have good retention and can be effectively separated from both more polar and less polar impurities. A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic elution for this purpose, as it allows for the effective separation of a wider range of potential impurities with varying polarities within a reasonable timeframe.[7] Detection at a wavelength around 325-330 nm is often chosen for hydroxycinnamic acids, as it corresponds to a region of high absorbance for their conjugated system, ensuring high sensitivity.[6][8]
Workflow for HPLC Purity Analysis
Caption: Fig 1. General workflow for HPLC purity assessment.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in methanol to a final concentration of 1.0 mg/mL.[9]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis and Calculation: Inject the sample and calculate the purity based on the area percent method (Area of the main peak / Total area of all peaks x 100). This provides a quantitative measure of purity relative to all UV-active impurities.
Trustworthiness through Validation: For this protocol to be a self-validating system, it must be validated according to International Council for Harmonisation (ICH) guidelines.[7][9] This involves confirming its specificity, linearity, accuracy, and precision.
NMR Spectroscopy: Unambiguous Structural Verification
While HPLC excels at quantification, NMR spectroscopy is unparalleled for structural confirmation. Both ¹H and ¹³C NMR should be employed. For this compound, the ¹H NMR spectrum provides a unique fingerprint, confirming the substitution pattern on the aromatic ring and the trans configuration of the alkene protons, which is the thermodynamically favored isomer.[10]
Causality Behind the Method: The chemical shifts and coupling constants of the protons are highly sensitive to their chemical environment. The aromatic region will show a specific splitting pattern for a 1,2,4-trisubstituted benzene ring. The large coupling constant (typically >15 Hz) between the two alkene protons confirms the trans geometry. Any significant deviation from the expected spectrum or the presence of unexpected signals indicates impurities, such as the cis-isomer, starting materials (e.g., 2,4-dihydroxybenzaldehyde), or residual solvents (e.g., from recrystallization).[11][12]
Expected ¹H NMR Signals for this compound (in DMSO-d₆)
-
Aromatic Protons (3H): Three signals in the aromatic region (~6.0-7.5 ppm), exhibiting a characteristic splitting pattern for the 1,2,4-substitution.
-
Alkene Protons (2H): Two doublets, one around ~6.3 ppm and the other around ~7.5 ppm, with a large coupling constant (J > 15 Hz) confirming the trans configuration.
-
Hydroxyl Protons (2H, phenolic): Broad signals that may be exchangeable with D₂O.
-
Carboxylic Acid Proton (1H): A very broad signal, often downfield (>10 ppm).
Detailed Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments like COSY or HSQC for more complex structures or to definitively assign signals.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the obtained chemical shifts, integrations, and coupling constants with literature data or predicted spectra for this compound.[13][14] Check for any unassigned peaks which may correspond to impurities.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can even confirm the elemental composition.
Causality Behind the Method: Using an ionization technique like Electrospray Ionization (ESI), the molecule is charged with minimal fragmentation. In negative ion mode, this compound (MW = 180.16) will be detected as the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 179.03.[8][13] The high accuracy of HRMS can distinguish the target compound from other molecules with the same nominal mass but a different elemental formula. Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural clues that can help differentiate it from isomers.[8]
Detailed Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography: Use the same HPLC method described in Section 1 to separate the components before they enter the mass spectrometer.
-
MS Parameters (Negative ESI Mode):
-
Ionization Mode: ESI-
-
Scan Range: m/z 50-500
-
Capillary Voltage: ~3.0-4.0 kV
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The observed m/z for the [M-H]⁻ ion should match the theoretical value for C₉H₇O₄⁻ (179.0344) within a few parts per million (ppm) for HRMS. Analyze other peaks in the chromatogram to identify the mass of potential impurities.
Workflow for Method Validation
Caption: Fig 2. Key parameters for HPLC method validation per ICH guidelines.
Conclusion: An Integrated Strategy for Purity Confirmation
Evaluating the purity of synthesized this compound requires a scientifically sound, integrated approach. While a sharp melting point provides a quick preliminary check, it is insufficient on its own. A validated HPLC method is essential for accurate quantification of purity and impurity profiling. NMR spectroscopy provides indispensable structural confirmation and identifies impurities that may be invisible to UV detection. Finally, Mass Spectrometry confirms the molecular weight and formula , providing the ultimate verification of the compound's identity. By synergistically applying these techniques, researchers can ensure the quality, reliability, and safety of their synthesized material, forming a trustworthy foundation for subsequent research and development.
References
- 1. 2,4-二羟基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. CAS 614-86-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. phcogj.com [phcogj.com]
- 7. d-nb.info [d-nb.info]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. rsc.org [rsc.org]
- 12. Caffeic acid(331-39-5) 1H NMR spectrum [chemicalbook.com]
- 13. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Ionization Efficiency of Cinnamic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Peak—Understanding Ionization Efficiency
In the realm of mass spectrometry, detecting an analyte is only the first step. For quantitative and comparative studies, understanding the efficiency with which an analyte is ionized is paramount. Cinnamic acid and its derivatives are a fascinating class of compounds; they are not only key intermediates in various biological pathways but also serve as the very matrices that enable the analysis of other molecules in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] This dual role underscores the importance of understanding their ionization behavior.
This guide provides a comprehensive framework for comparing the ionization efficiency of different cinnamic acid derivatives. We will move beyond simple peak lists to explore the underlying physicochemical principles that govern ionization in both Electrospray Ionization (ESI) and MALDI. By understanding the "why" behind the data, you can make more informed decisions in method development, leading to more robust and reliable analytical outcomes.
Pillar 1: The Theoretical Framework of Ionization
Ionization efficiency is not an intrinsic constant but a dynamic property influenced by the analyte's structure, the chosen ionization source, and the surrounding chemical environment.
The Role of Molecular Structure: Substituent Effects
The core structure of cinnamic acid features a phenyl group, a propenoic acid side chain, and a carboxyl group. The key to differential ionization lies in the substituents on the phenyl ring. These groups alter the electron density distribution across the molecule, directly impacting its ability to gain or lose a proton.
-
Gas-Phase Basicity & Proton Affinity (PA): In positive-ion mode, particularly relevant for MALDI, a molecule's ability to accept a proton in the gas phase is critical. This is defined by its gas-phase basicity and proton affinity. Electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density on the aromatic ring and the carboxyl group, making the molecule more basic and increasing its proton affinity.[2][3] This enhanced PA generally leads to higher ionization efficiency in positive-ion mode.
-
Gas-Phase Acidity: In negative-ion mode, common for ESI analysis of acidic compounds, the ease of losing a proton (deprotonation) is the dominant factor.[4][5] Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) stabilize the resulting anion through inductive or resonance effects, thereby increasing the molecule's acidity and favoring ionization in negative mode.[6] The lower the proton affinity of the resulting anion, the more acidic the parent molecule.
Ionization Techniques: ESI vs. MALDI
The choice of ionization source fundamentally changes how analyte ions are formed, and thus, which molecular properties are most influential.[7][8]
-
Electrospray Ionization (ESI): ESI generates ions from a solution.[9] For cinnamic acids, which are carboxylic acids, negative-ion ESI is highly effective, readily forming the deprotonated molecule [M-H]⁻.[10] The efficiency is governed by the analyte's pKa, its concentration at the surface of the evaporating droplet, and competition from other ions in the solution (ion suppression).[11]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a matrix.[1] The matrix absorbs laser energy, desorbs, and transfers a proton to the analyte, typically forming [M+H]⁺ ions.[7] The properties that make cinnamic acid derivatives like sinapinic acid and α-cyano-4-hydroxycinnamic acid (CHCA) excellent matrices—strong UV absorbance and the ability to act as a proton source—are the very properties that dictate their own ionization behavior.[12][13] A matrix with a lower proton affinity than the analyte is more likely to donate a proton, leading to better analyte signal.[13]
Pillar 2: A Validated Experimental Protocol for Comparison
To objectively compare ionization efficiencies, a standardized and self-validating experimental workflow is essential. This protocol ensures that observed differences are due to the analytes' intrinsic properties rather than experimental variability.
Diagram: Experimental Workflow
Caption: Standardized workflow for comparing ionization efficiency.
Materials
-
Analytes: Cinnamic Acid, p-Coumaric Acid, Caffeic Acid, Ferulic Acid, Sinapinic Acid, 4-Aminocinnamic Acid (ACA), 4-(Dimethylamino)cinnamic acid (DMACA).
-
Internal Standard (IS): ¹³C₉-Cinnamic Acid.
-
Rationale: A stable isotope-labeled internal standard is the gold standard. It co-elutes chromatographically and has nearly identical ionization behavior to the unlabeled analyte, ensuring that any variations in sample prep or instrument response are accounted for, thus providing a self-validating system.[16]
-
-
Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid, Methanol.
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).
-
Rationale: While some analytes are matrices themselves, using a consistent, well-characterized matrix like CHCA for all analytes allows for a direct comparison of their inherent ionizability as analytes.[13]
-
Protocol 1: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each analyte and the internal standard in methanol.
-
Create a combined working solution containing each analyte at 1 µg/mL and the internal standard at 1 µg/mL in 50:50 Acetonitrile:Water.
-
-
UPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Rationale: A standard reversed-phase gradient provides good separation of these related compounds, minimizing in-source ion suppression between analytes.[10] While negative ion mode is ideal for quantitation, running in both positive and negative modes can provide valuable comparative data. For this guide, we focus on the more efficient negative mode.
-
-
MS Conditions (Negative Ion ESI):
-
Data Analysis:
-
Integrate the peak area for each analyte's MRM transition.
-
Calculate the Peak Area Ratio for each analyte: (Analyte Peak Area) / (Internal Standard Peak Area).
-
The resulting ratio is a direct measure of the relative ionization efficiency under these specific ESI conditions.
-
Protocol 2: MALDI-TOF-MS Analysis
-
Sample Preparation:
-
Use the same 1 µg/mL combined working solution from the ESI protocol.
-
Prepare a saturated solution of CHCA matrix in 70:30 Acetonitrile:Water with 0.1% TFA.
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).
-
-
Spotting:
-
Spot 1 µL of the final mixture onto a MALDI target plate.
-
Allow the spot to dry completely under ambient conditions (dried-droplet method).[2]
-
-
MS Conditions (Positive Ion Mode):
-
Ionization Mode: Positive, Reflector.
-
Laser: Nitrogen laser (337 nm) or Nd:YAG (355 nm).[1]
-
Laser Energy: Use the minimum energy required to achieve good signal-to-noise, and keep it consistent across all samples.
-
Data Acquisition: Average 500 laser shots per spot.
-
-
Data Analysis:
-
Measure the signal intensity (or Signal-to-Noise ratio, S/N) of the [M+H]⁺ peak for each analyte and the internal standard.
-
Calculate the Intensity Ratio for each analyte: (Analyte Signal Intensity) / (Internal Standard Signal Intensity).
-
This ratio provides the relative ionization efficiency in MALDI.
-
Pillar 3: Comparative Data & Authoritative Discussion
The following tables present expected data based on established chemical principles, illustrating how structure dictates ionization efficiency.
Table 1: Physicochemical Properties of Selected Cinnamic Acid Derivatives
| Derivative | Structure | Substituents | Effect | Expected Gas-Phase Basicity (Proton Affinity) | Expected Gas-Phase Acidity |
| Cinnamic Acid | C₉H₈O₂ | -H | Neutral | Baseline | Baseline |
| p-Coumaric Acid | C₉H₈O₃ | 4-OH | EDG (Resonance) | Higher | Lower |
| Caffeic Acid | C≉H₈O₄ | 3,4-diOH | Strong EDG | High | Lower |
| Ferulic Acid | C₁₀H₁₀O₄ | 4-OH, 3-OCH₃ | Strong EDG | High | Lower |
| Sinapinic Acid | C₁₁H₁₂O₅ | 4-OH, 3,5-diOCH₃ | Very Strong EDG | Very High | Much Lower |
| 4-Aminocinnamic Acid | C₉H₉NO₂ | 4-NH₂ | Very Strong EDG | Very High | Much Lower |
EDG = Electron-Donating Group. Data based on principles from references[3][6][18].
Table 2: Expected Relative Ionization Efficiency (RIE) in LC-ESI-MS (Negative Mode)
| Derivative | Expected [M-H]⁻ | Expected RIE (Normalized to Cinnamic Acid) | Rationale |
| Cinnamic Acid | 147.04 | 1.00 | Baseline for comparison. |
| p-Coumaric Acid | 163.04 | ~1.2 | -OH group slightly stabilizes the phenoxide, but the primary site of deprotonation is the more acidic carboxyl group. |
| Caffeic Acid | 179.03 | ~1.5 | Additional -OH group further increases acidity. |
| Ferulic Acid | 193.05 | ~1.4 | Methoxy group is electron-donating, slightly decreasing acidity compared to caffeic acid. |
| Sinapinic Acid | 223.06 | ~1.3 | Additional methoxy group further decreases acidity. |
| 4-Aminocinnamic Acid | 162.06 | ~0.8 | The strongly electron-donating amino group reduces the acidity of the carboxyl group, hindering deprotonation. |
RIE values are illustrative. The primary site of deprotonation in ESI(-) is the carboxylic acid. Substituents primarily influence the stability of the carboxylate anion.[4][5]
Table 3: Expected Relative Ionization Efficiency (RIE) in MALDI-TOF-MS (Positive Mode)
| Derivative | Expected [M+H]⁺ | Expected RIE (Normalized to Cinnamic Acid) | Rationale |
| Cinnamic Acid | 149.06 | 1.00 | Baseline for comparison. |
| p-Coumaric Acid | 165.05 | ~5 | EDG (-OH) increases proton affinity. |
| Caffeic Acid | 181.05 | ~10 | Two EDGs significantly increase proton affinity. |
| Ferulic Acid | 195.06 | ~15 | -OCH₃ is a stronger EDG than -OH, further increasing proton affinity. |
| Sinapinic Acid | 225.07 | ~25 | The combined effect of three EDGs makes this molecule highly basic in the gas phase. This is why it's an excellent MALDI matrix.[14] |
| 4-Aminocinnamic Acid | 164.07 | ~30 | The amino group is a very strong EDG, dramatically increasing proton affinity and ionization efficiency.[15][19] |
RIE values are illustrative. In MALDI(+), protonation is key. The trend directly follows the electron-donating strength of the substituents, which increases gas-phase basicity.[2][3]
Diagram: Substituent Effects on Ionization
Caption: How substituents influence ionization pathways.
Conclusion and Final Recommendations
The ionization efficiency of cinnamic acid derivatives is a direct function of their molecular structure, governed by fundamental principles of physical organic chemistry.
-
For MALDI analysis in positive-ion mode, efficiency is dominated by proton affinity. Derivatives with strong electron-donating groups (e.g., Sinapinic Acid, 4-Aminocinnamic Acid) will exhibit vastly superior ionization efficiency. This is precisely why they are effective MALDI matrices themselves.[14][15]
-
For ESI analysis in negative-ion mode, efficiency is governed by gas-phase acidity. While all derivatives ionize well due to the acidic carboxyl group, subtle differences exist. Electron-withdrawing groups would enhance ionization, while strong electron-donating groups can slightly suppress it by destabilizing the resulting anion.[4]
For researchers developing quantitative methods, these principles are not merely academic. Choosing an internal standard with similar functional groups, selecting the optimal ionization mode, and anticipating potential matrix effects are all informed by this foundational understanding. By applying the systematic approach outlined in this guide, you can confidently and accurately compare the ionization behavior of these versatile compounds, leading to higher quality data in your research.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.tudelft.nl [research.tudelft.nl]
- 16. benchchem.com [benchchem.com]
- 17. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Energetics and structural properties, in the gas phase, of trans-hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
performance of aminated cinnamic acid analogs as matrices
Commencing Data Gathering
I'm starting by leveraging Google's capabilities, zeroing in on the performance of aminated cinnamic acid analogs in mass spectrometry. My search strategy is emphasizing comparative data, particularly against the benchmark α-cyano-4-hydroxycinnamic acid. I'm aiming for a comprehensive overview before I proceed.
Deepening Research Scope
I've expanded my search beyond just CHCA, now including sinapinic acid as a comparison point. I'm prioritizing experimental data and protocols to inform a robust comparison of these matrices. My focus is on key performance indicators like signal intensity and analyte compatibility, which I'm using to build a framework for a comparison guide. I intend to build this out with an analysis of why experimental choices were made to boost clarity.
Outlining Comparative Structure
I'm now structuring the guide. I'll include MALDI-TOF MS basics, then compare aminated cinnamic acid analogs to CHCA and sinapinic acid. Experimental protocols will follow. I'm prioritizing signal intensity, resolution, and analyte compatibility to form a solid framework for comparison and will integrate supporting chemical principles.
Composing a Matrix Guide
I'm now focusing on the audience for this MALDI matrix comparison guide. The goal is to provide a very technical and helpful document for other researchers. I'm envisioning a Senior Application Scientist perspective to make it both thorough and practical. This will include considerations on drug development applications, so that it will be beneficial to the industry.
Outlining the Structure
My current focus is on structuring the guide. I've fleshed out the introductory section, highlighting MALDI-TOF MS, matrix importance, and the shortcomings of conventional matrices. This builds a strong case for the aminated cinnamic acid analogs. I'm now thinking about how to logically present the comparison data and protocols to maximize its usefulness for researchers, especially those in drug development.
Developing the Guide Structure
I'm deep into building the guide's backbone. The introduction is fleshed out, highlighting MALDI-TOF MS, matrix importance, and limitations of existing options. I'm focusing now on the comparative analysis sections, particularly how to present the data and protocols for maximum impact. I need to ensure it's incredibly practical for drug development researchers.
Planning the Guide's Core
I'm now focusing on the central comparative sections. I'll structure them around critical performance metrics like sensitivity, spatial resolution, and analyte compatibility, ensuring a strong focus on drug development applications. I will include detailed protocols and data tables, emphasizing the rationale behind each comparison for deeper understanding. I'll connect the amino group's impact to reduced fragmentation.
Planning Guide's Content
Now, I'm fully immersed in the guide's content. I've designed a clear structure encompassing an introduction to MALDI-TOF MS and the benefits of aminated cinnamic acid analogs (ACAAs) over traditional matrices. The critical aspect is the comparative performance analysis, with detailed protocols and data. I'm building sections on sensitivity, spatial resolution, and analyte compatibility, ensuring each point reflects industry relevance, especially in drug development. I will emphasize the scientific rationale.
Developing a Comprehensive Guide
I'm now fully immersed in the guide's conceptualization and organization. I've designed the structure, encompassing an introductory section detailing MALDI-TOF MS and the benefits of aminated cinnamic acid analogs (ACAAs) over traditional matrices. The core will be a comparison of performance, with detailed protocols, data and visualizations. I'm building sections on sensitivity, spatial resolution, analyte compatibility, and crystal morphology with an emphasis on the underlying science. I'm focusing on providing practical, usable information for researchers in industry. I will emphasize the scientific rationale behind each section.
Designing a Matrix Comparison
I'm now fully conceptualizing the guide's content and structure. My focus is crafting clear comparisons of aminated cinnamic acid analogs (ACAAs) versus traditional matrices, and providing detailed protocols, data, and insights. I'll connect their properties to performance. I'm carefully extracting data from the search results to create informative visual elements.
Defining Guide Content
Safety Operating Guide
Navigating the Disposal of 2,4-Dihydroxycinnamic Acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, final step that ensures the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,4-Dihydroxycinnamic acid (also known as Umbellic acid), moving beyond a simple checklist to explain the rationale behind each procedural choice.
Foundational Safety and Hazard Assessment: Understanding the Compound
Before any handling or disposal begins, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with several hazard statements, including causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] While not classified as acutely toxic, its irritating properties necessitate careful handling to prevent exposure.
Core Safety Principles:
-
Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling dust particles.[2][3]
-
Personal Protective Equipment (PPE): The consistent use of appropriate PPE is non-negotiable. This establishes a primary barrier between the researcher and the chemical.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against airborne particles and accidental splashes that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. | Minimizes the risk of skin exposure from spills or airborne dust. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. | Recommended especially if there is a potential for generating dust, to prevent respiratory tract irritation.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Collection and Segregation
-
Designated Container: Collect all waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Container Material: The container must be made of a material compatible with the chemical and be securely sealable to prevent leaks or spills.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Waste Storage
-
Secure Location: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[2]
Step 3: Final Disposal
-
Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Documentation: Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
Spill Management: A Tiered Response Plan
Accidents happen, and a prepared response is the best defense against a minor incident escalating. The approach to cleaning a spill of this compound depends on its scale.
Small Spills (<50 ml of solution or a few grams of solid)
-
Alert Personnel: Immediately alert others in the vicinity.[2]
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[6] For solid spills, carefully sweep the material to avoid creating dust.[3] Do not use water to clean up the initial spill as this may spread the contamination.
-
Collection: Carefully scoop the absorbed or solid material into a designated hazardous waste container.[6]
-
Decontamination: Clean the spill area with soap and water.[2]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spills (>50 ml of solution or a significant amount of solid)
-
Evacuate: Evacuate the immediate laboratory area.[4]
-
Isolate: Close the laboratory doors to contain any potential vapors or dust.
-
Notify: Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[4]
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.
Regulatory Compliance: Hazardous Waste Classification
Proper classification of chemical waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7] While a specific EPA waste code for pure, unused this compound is not explicitly listed, a hazardous waste determination must be made.
Based on its properties as a carboxylic acid, if a solution of this compound has a pH of 2 or less, it would be classified as a corrosive hazardous waste with the EPA waste code D002 .[8][9] It is the responsibility of the waste generator (the laboratory) to make this determination, which may involve pH testing of the waste stream.
Chemical Incompatibility: Preventing Dangerous Reactions
This compound contains both phenolic and carboxylic acid functional groups, making it incompatible with certain classes of chemicals. Mixing with incompatible materials can lead to the generation of heat, fire, or toxic gases.[10]
Avoid mixing this compound waste with:
-
Strong Oxidizing Agents: (e.g., nitric acid, bromine, perchlorates)[4][11]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[4]
-
Azo Compounds, Diazo Compounds, and Hydrazines [12]
-
Isocyanates [12]
-
Alkaline Earth Metals [12]
-
Nitrides [12]
-
Peroxides and Hydroperoxides (Organic) [12]
-
Epoxides [12]
-
Explosives [12]
-
Strong Reducing Agents [12]
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. wku.edu [wku.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. westlab.com [westlab.com]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. pwaste.com [pwaste.com]
- 9. my.alfred.edu [my.alfred.edu]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. calpaclab.com [calpaclab.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4-Dihydroxycinnamic Acid
This guide provides essential, operational-focused safety protocols for researchers, scientists, and drug development professionals handling 2,4-Dihydroxycinnamic acid (CAS 614-86-8), also known as Umbellic Acid. Our objective is to move beyond mere compliance and instill a deep, proactive safety culture. The procedural guidance herein is designed to be a self-validating system, where understanding the why behind each step ensures its correct and consistent implementation.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is the final, critical barrier in a comprehensive safety strategy that begins with a thorough understanding of the substance's specific risks. This compound, a solid crystalline powder, presents a multi-faceted hazard profile that dictates our handling procedures.
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
H318 - Causes serious eye damage: This is a critical risk. Contact with the eyes can result in irreversible damage and potential loss of vision.[1][2] The signal word "Danger" is often associated with this classification.[1][2]
-
H335 - May cause respiratory irritation: As a fine powder, the primary route of exposure is inhalation, which can irritate the nose, throat, and lungs.[1][2]
The physical form of this compound—a solid—is a key operational consideration.[3] Activities such as weighing, transferring, and mixing can easily generate airborne dust, increasing the risk of eye contact and inhalation. Therefore, our protocols are built around mitigating the generation and dispersal of this dust.
The Hierarchy of Controls: A Proactive Safety Framework
Before we even consider PPE, we must implement a hierarchy of controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely. This framework is fundamental to a robust safety system.
Caption: Hierarchy of controls for mitigating exposure risks.
Core PPE Protocol for this compound
Based on the established hazards, the following PPE is mandatory for all personnel handling this compound in its solid form or in concentrated solutions.
Eye and Face Protection
The "Causes serious eye damage" (H318) classification necessitates protection beyond standard safety glasses.[2]
-
Mandatory: Chemical splash goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[4] They must provide a complete seal around the eyes to protect against airborne dust and splashes.
-
Recommended for large quantities (>25g) or splash risks: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.
Hand and Body Protection
To prevent skin irritation (H315), complete skin coverage is essential.[1]
-
Gloves: Nitrile rubber gloves are the standard recommendation.[4] Always inspect gloves for tears or punctures before use.[4][5] If working with solutions, consult a glove compatibility chart for the specific solvent being used to ensure an adequate breakthrough time. For prolonged tasks, consider double-gloving.
-
Protective Clothing: A clean, knee-length laboratory coat with full-length sleeves, buttoned completely, is mandatory.[4] For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling dust particles must be actively managed.[1][2]
-
Mandatory for all solid handling: Any procedure involving the handling of powdered this compound (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a ventilated balance enclosure to contain dust at the source.
-
When engineering controls are insufficient: If a fume hood is unavailable or if there's a risk of dust escaping containment, respiratory protection is required. A NIOSH-approved air-purifying respirator with P95 or P100 particulate filters (US) or a P2/P3 filter (EU EN 143) is necessary.[4][6]
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict workflow minimizes the risk of exposure and contamination.
Step 1: Pre-Handling & Area Preparation
-
Ensure the chemical fume hood or ventilated enclosure has a current certification and is functioning correctly.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5][7]
-
Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) within the fume hood before introducing the chemical.
-
Have a designated, sealed waste container ready for contaminated materials.
Step 2: Donning PPE
Follow this sequence to ensure proper protection:
-
Don lab coat and fasten completely.
-
Don respiratory protection (if required), ensuring a proper fit-check.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Don gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Open the container slowly to avoid creating a plume of dust.
-
Use a spatula to carefully transfer the powder. Avoid scooping or dropping the material from a height, which can generate dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Step 4: Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Do NOT use a dry brush or towel, as this will aerosolize the powder.
-
Gently cover the spill with an absorbent paper dampened with 60-70% ethanol to wet the powder and prevent it from becoming airborne.[8]
-
Carefully scoop the dampened material into a labeled, sealed container for hazardous waste disposal.[8]
-
Clean the spill area with the damp absorbent paper, followed by a soap and water solution.[8]
Step 5: Doffing PPE & Decontamination
This sequence is critical to prevent contaminating yourself:
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove face shield (if used).
-
Remove lab coat, turning it inside out as you remove it.
-
Remove goggles.
-
Remove respirator (if used).
-
Wash hands and forearms thoroughly with soap and water.[6]
Step 6: Waste Disposal
-
All contaminated PPE (gloves, weigh boats, absorbent pads) must be placed in a sealed container labeled for hazardous chemical waste.
-
Excess this compound and its containers must be disposed of as hazardous waste through your institution's environmental health and safety office.[9] Do not empty into drains or mix with other waste streams.[5]
Summary of PPE Recommendations
| Task / Operational Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing/Transfer (<1g) | Chemical splash goggles | Nitrile gloves | Lab coat | Required: Fume hood or ventilated enclosure |
| Weighing/Transfer (>1g) | Chemical splash goggles & face shield | Nitrile gloves | Lab coat | Required: Fume hood or ventilated enclosure |
| Solution Preparation | Chemical splash goggles & face shield | Nitrile gloves | Lab coat | Required: Fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile gloves | Lab coat & apron | Required: Air-purifying respirator (P95/P100) |
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 614-86-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,4-DIHYDROXYCINNAMIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
